Tetrahydrofurfuryl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
oxolan-2-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQDYYFAFXGBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862335 | |
| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; Honey, maple, bready aroma | |
| Record name | Tetrahydrofurfuryl acetate | |
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| Record name | Tetrahydrofurfuryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Tetrahydrofurfuryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
194.00 to 195.00 °C. @ 753.00 mm Hg | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in water, ether, chloroform, Soluble (in ethanol) | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.058-1.064 | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
637-64-9 | |
| Record name | Tetrahydrofurfuryl acetate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Furanmethanol, tetrahydro-, acetate | |
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| Record name | TETRAHYDROFURFURYL ACETATE | |
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| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |
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| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |
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| Record name | Tetrahydrofurfuryl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.270 | |
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| Record name | TETRAHYDROFURFURYL ACETATE | |
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| Record name | Tetrahydrofurfuryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the physical properties of Tetrahydrofurfuryl acetate
An In-depth Technical Guide to the Physical Properties of Tetrahydrofurfuryl Acetate
Introduction
This compound (THFA), with CAS Number 637-64-9, is a heterocyclic ester recognized for its utility as a solvent and as a flavoring and fragrance agent.[1][2] Chemically identified as (Oxolan-2-yl)methyl acetate, it is synthesized by the reaction of tetrahydrofurfuryl alcohol with acetic anhydride.[3] This compound is a colorless to pale yellow liquid characterized by a sweet, fruity, and ethereal odor.[1][4][5] Its applications span the food, cosmetic, and polymer industries, where it is valued for its solvency, pleasant aroma, and low toxicity profile.[2][6] This guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various industrial and research settings.
Quantitative Data Summary
A compilation of the key physical properties of this compound is presented in Table 1. The data has been aggregated from multiple sources to provide a comprehensive and comparative overview.
Table 1: Physical Properties of this compound
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1][2] | |
| Molar Mass | 144.17 g/mol | [2][3][7] | |
| Appearance | Colorless to pale yellow clear liquid | Ambient | [1][2][3][8] |
| Density | 1.061 g/cm³ | 20 °C | [3] |
| 1.061 g/mL | 25 °C | [5][7][9] | |
| 1.058 - 1.064 g/mL | 25 °C | [8][10] | |
| Boiling Point | 194 - 195 °C | 753 mmHg | [7][8][10] |
| 194 °C | Standard Pressure | [3] | |
| Refractive Index (n_D) | 1.437 | 20 °C | [7][9] |
| 1.4475 | 20 °C | [3] | |
| 1.435 - 1.440 | 20 °C | [8][10] | |
| Flash Point | 84 °C (183.2 °F) | Closed Cup | [7] |
| 83 °C (181 °F) | [3] | ||
| Vapor Pressure | 0.249 mmHg | 25 °C (estimated) | [8] |
| Vapor Density | 4.9 (Air = 1) | [8] | |
| Solubility | Miscible in water. Soluble in alcohol, ether, and chloroform. | [3][4][6][10] | |
| log P (Octanol/Water) | 0.349 | (estimated) | [3][8] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for measuring the key physical properties of liquid compounds such as this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is a critical indicator of a liquid's volatility. The micro-reflux method is suitable when only a small sample volume is available.
Methodology:
-
Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample (this compound) into a small test tube (e.g., 150mm diameter). Add a small magnetic stir bar to prevent bumping.
-
Apparatus Setup:
-
Place the test tube in a heating block on a hot plate stirrer. Clamp the tube securely.
-
Insert a thermometer into the test tube, clamping it so the bulb is approximately 1 cm above the liquid's surface. This positioning ensures the temperature of the vapor is measured, not the liquid itself.
-
Turn on the stirrer to ensure gentle agitation of the liquid.
-
-
Heating and Observation:
-
Begin heating the block gradually.
-
Observe the sample for boiling (bubble formation) and the condensation of vapor on the test tube walls. A "reflux ring" will become visible, indicating the level where the vapor is condensing and returning to the liquid.
-
The thermometer bulb must be positioned at the level of this reflux ring for an accurate measurement.
-
-
Data Recording:
-
Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[11]
-
Record the temperature. For high accuracy, the atmospheric pressure should also be recorded and the boiling point corrected to standard pressure if necessary.
-
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass per unit volume of a substance and can be determined accurately using common laboratory equipment.[12]
Methodology:
-
Mass Measurement of Empty Container:
-
Take a clean, dry measuring cylinder (e.g., 25 mL or 50 mL).
-
Place the empty cylinder on a calibrated electronic balance and record its mass (m₁).[12] For higher precision, a pycnometer (density bottle) can be used.
-
-
Volume Measurement:
-
Mass Measurement of Filled Container:
-
Place the measuring cylinder containing the liquid back on the electronic balance and record the total mass (m₂).[12]
-
-
Calculation:
-
Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty cylinder from the total mass: m_liquid = m₂ - m₁.[13]
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V.[12]
-
For improved accuracy, the procedure should be repeated multiple times, and the average density calculated. The temperature of the liquid should be recorded as density is temperature-dependent.[13]
-
Determination of Refractive Index (Abbe Refractometer Method)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.
Methodology:
-
Instrument Calibration:
-
Turn on the refractometer and ensure the prism surfaces are clean. Use a soft tissue with ethanol or isopropanol for cleaning and allow it to dry completely.
-
Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.
-
-
Sample Application:
-
Place a few drops of this compound onto the surface of the main prism.
-
Close the illuminating prism gently to spread the liquid into a thin, uniform film. Avoid trapping air bubbles.
-
-
Measurement:
-
Switch on the light source and look through the eyepiece.
-
Turn the coarse adjustment knob until the light and dark fields become visible in the field of view.
-
If a color fringe is visible at the border, turn the chromaticity screw to eliminate it, creating a sharp, black-and-white borderline.
-
Use the fine adjustment knob to center the borderline precisely on the crosshairs of the eyepiece.
-
-
Reading the Value:
-
Press the "Read" button or look at the built-in scale to obtain the refractive index value.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-sensitive. Most modern refractometers have built-in temperature control.
-
Logical Workflow Visualization
The following diagram illustrates a standardized workflow for the comprehensive physical characterization of a liquid chemical compound like this compound.
References
- 1. CAS 637-64-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 637-64-9 [amp.chemicalbook.com]
- 5. This compound | 637-64-9 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 酢酸テトラヒドロフルフリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, 637-64-9 [thegoodscentscompany.com]
- 9. alkalisci.com [alkalisci.com]
- 10. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vernier.com [vernier.com]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
Tetrahydrofurfuryl acetate chemical structure and IUPAC name
An In-depth Technical Guide to Tetrahydrofurfuryl Acetate
Chemical Identity and Structure
This compound is an organic compound classified as a heterocyclic ester.[1] It is recognized for its fruity and honey-like aroma, leading to its use in the food and cosmetics industries.[1]
IUPAC Name: (Oxolan-2-yl)methyl acetate[1][2]
Synonyms: Tetrahydro-2-furanylmethyl acetate, 2-Acetoxymethyloxolane, (Tetrahydrofuran-2-yl)methyl acetate[2][3][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molar Mass | 144.170 g·mol⁻¹ | [1] |
| Appearance | Clear, colorless liquid | [1][5][6] |
| Density | 1.061 g/cm³ (at 20 °C) | [1] |
| Boiling Point | 194-195 °C at 753 mmHg | [1][2] |
| Flash Point | 83 °C (181 °F; 356 K) | [1] |
| Solubility | Miscible in water; Soluble in alcohol, chloroform, and ether | [1][2][6] |
| Refractive Index (n_D^20) | 1.435 - 1.4475 | [1][2][5] |
| CAS Number | 637-64-9 | [1][2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of tetrahydrofurfuryl alcohol with acetic anhydride.[1][7]
Reaction:
Tetrahydrofurfuryl alcohol + Acetic anhydride → this compound + Acetic acid
Detailed Methodology:
-
Reactant Preparation: In a reaction vessel, combine tetrahydrofurfuryl alcohol and acetic anhydride, typically in a 1:1 molar ratio.
-
Catalyst Addition: An acid catalyst, such as sulfuric acid, is often added to facilitate the reaction.[7]
-
Reaction Conditions: The mixture is heated to an elevated temperature. The reaction is often carried out with continuous removal of the acetic acid byproduct to drive the equilibrium towards the formation of the ester.[7]
-
Monitoring: The progress of the reaction can be monitored using techniques such as gas chromatography (GC) to determine the conversion of the reactants.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to yield pure this compound.
Diagrams and Workflows
Logical Relationship of Synthesis
The following diagram illustrates the relationship between the key reactants and products in the synthesis of this compound.
Caption: Key components in the synthesis of this compound.
Experimental Workflow for Synthesis
This diagram outlines the general experimental workflow for the laboratory synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound and its precursor, tetrahydrofurfuryl alcohol, have applications in various industrial and research fields. Tetrahydrofurfuryl alcohol is utilized as a solvent in coatings, resins, and agricultural formulations.[8] It also serves as an intermediate in the synthesis of pharmaceuticals and plasticizers.[8][9] The ester, this compound, is primarily valued for its aromatic properties in the fragrance and flavor industries and can also be used as a solvent.[3][5] Its synthesis from renewable resources like furfural makes it a compound of interest in green chemistry.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 637-64-9: this compound | CymitQuimica [cymitquimica.com]
- 4. 2-Furanmethanol, tetrahydro-, acetate [webbook.nist.gov]
- 5. This compound, 637-64-9 [thegoodscentscompany.com]
- 6. This compound | 637-64-9 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Uses Of Tetrahydrofurfuryl Alcohol - News [rhmschem.com]
- 9. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]
Spectroscopic Data of Tetrahydrofurfuryl Acetate (CAS 637-64-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrofurfuryl acetate (CAS 637-64-9). The information is compiled from various analytical studies and is intended to support research, development, and quality control activities involving this compound.
Compound Information
| Identifier | Value |
| CAS Number | 637-64-9 |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Structure | (Image of the chemical structure of this compound would be placed here in a full report) |
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound, organized by technique.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule.
Table 1: ¹H NMR Chemical Shift Data for this compound [1]
| Assignment | Chemical Shift (δ) in ppm | Solvent | Instrument Frequency |
| H-2 | ~3.9 - 4.2 | CDCl₃ | 89.56 MHz, 399.65 MHz |
| H-5, H-5' | ~3.7 - 3.9 | CDCl₃ | 89.56 MHz, 399.65 MHz |
| H-6, H-6' | ~4.0 - 4.2 | CDCl₃ | 89.56 MHz, 399.65 MHz |
| H-3, H-3', H-4, H-4' | ~1.5 - 2.1 | CDCl₃ | 89.56 MHz, 399.65 MHz |
| -CH₃ (acetyl) | ~2.09 | CDCl₃ | 89.56 MHz, 399.65 MHz |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups, particularly the ester carbonyl and C-O bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | 1750 - 1735[2] |
| C-O (ester) | Stretch | 1300 - 1000[2] |
| C-H (alkane) | Stretch | 2990 - 2850 |
| C-O-C (ether) | Stretch | ~1100 |
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Key Mass Fragments for this compound
| m/z | Relative Intensity | Possible Fragment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - C₂H₃O]⁺ |
| 83 | High | [C₅H₇O]⁺ |
| 71 | High | [C₄H₇O]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and analytical requirements.
¹H NMR Spectroscopy Methodology
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation and purity assessment.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a standard 5 mm probe.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in deuterated chloroform (CDCl₃) at a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a 45° or 90° pulse width.[3]
-
Set the acquisition time to at least 3 seconds for good resolution.
-
Employ a relaxation delay of at least 5 times the longest T₁ of interest for quantitative analysis; for routine spectra, a 1-2 second delay is common.[4]
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8 to 64 scans).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.
-
Integrate the peaks to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy Methodology
Objective: To obtain an IR spectrum of this compound to identify its functional groups.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of neat (undiluted) this compound onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition:
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.[5]
-
Select a suitable resolution (e.g., 4 cm⁻¹).
-
Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Mass Spectrometry (GC-MS) Methodology
Objective: To obtain a mass spectrum of this compound to determine its molecular weight and fragmentation pattern, and to separate it from any potential impurities.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 ppm).
-
GC-MS Setup:
-
Gas Chromatograph:
-
Injector: Set to a temperature of ~250°C in split mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is suitable.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-350).
-
Transfer Line Temperature: Set to a temperature that prevents condensation but avoids thermal degradation (e.g., 280°C).
-
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the TIC based on its retention time.
-
Extract the mass spectrum for that peak.
-
Analyze the fragmentation pattern to confirm the structure and identify key fragments.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like this compound.
References
- 1. This compound(637-64-9) 1H NMR [m.chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Synthesis of Tetrahydrofurfuryl Acetate from Tetrahydrofurfuryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing tetrahydrofurfuryl acetate from tetrahydrofurfuryl alcohol. It details the prevalent methodologies, including Fischer-Speier esterification, acylation with acetic anhydride, and transesterification. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative analysis of reaction conditions, and quantitative data where available. The guide also includes visualizations of the reaction pathway and a general experimental workflow to aid in laboratory-scale synthesis and process optimization.
Introduction
This compound is a versatile heterocyclic ester recognized for its utility as a solvent and a flavoring agent.[1] Its synthesis from tetrahydrofurfuryl alcohol is a fundamental esterification reaction in organic chemistry. This guide explores the core methodologies for this transformation, providing detailed insights into the reaction mechanisms, required reagents, and optimal conditions to achieve high yields and purity. The primary synthetic pathways discussed are:
-
Fischer-Speier Esterification: The reaction of tetrahydrofurfuryl alcohol with acetic acid in the presence of an acid catalyst.
-
Acylation with Acetic Anhydride: A common and often more rapid method involving the reaction of the alcohol with acetic anhydride.[1]
-
Transesterification: The conversion of an existing ester to this compound by reaction with tetrahydrofurfuryl alcohol.
This document aims to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively synthesize and purify this compound.
Reaction Pathways and Mechanisms
The synthesis of this compound from tetrahydrofurfuryl alcohol primarily proceeds through nucleophilic acyl substitution. The core transformation involves the hydroxyl group of tetrahydrofurfuryl alcohol attacking the carbonyl carbon of an acyl compound.
Fischer-Speier Esterification
This equilibrium-controlled reaction involves the protonation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires the removal of water to drive the equilibrium towards the product.
Acylation with Acetic Anhydride
This method is generally faster and more favorable thermodynamically than Fischer-Speier esterification as the leaving group, an acetate ion, is a weaker base than the hydroxide ion. The reaction can be catalyzed by acids or bases, or in some cases, can proceed without a catalyst, especially at elevated temperatures.
Transesterification
In this process, an existing ester, such as ethyl acetate, reacts with tetrahydrofurfuryl alcohol in the presence of a catalyst to exchange the alkoxy group. This equilibrium reaction can be driven to completion by using a large excess of the alcohol or by removing the lower-boiling alcohol byproduct.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound. While specific quantitative data for the synthesis of this compound is not abundantly available in the public domain, the following protocols are based on established methods for esterification and can be adapted. For illustrative purposes, a detailed protocol for the related synthesis of furfuryl acetate using a solid acid catalyst is also provided as a reference.
Method 1: Fischer-Speier Esterification with Acetic Acid
This protocol is a general procedure for acid-catalyzed esterification.
Reagents and Equipment:
-
Tetrahydrofurfuryl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine tetrahydrofurfuryl alcohol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight).
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and sulfuric acid.
-
Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation under reduced pressure.
Method 2: Acylation with Acetic Anhydride
This method is often preferred for its higher reaction rates.
Reagents and Equipment:
-
Tetrahydrofurfuryl alcohol
-
Acetic anhydride
-
Pyridine or a solid acid catalyst (optional)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle (if necessary)
-
Separatory funnel
-
Water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine tetrahydrofurfuryl alcohol with a slight molar excess of acetic anhydride (e.g., 1.1 to 1.3 equivalents).
-
If a catalyst is used, add it to the mixture. Pyridine can be used as a base catalyst and solvent.
-
Stir the reaction mixture. The reaction is often exothermic and may not require external heating. If the reaction is slow, it can be gently heated.
-
Monitor the reaction for completion.
-
After the reaction is complete, cool the mixture and slowly add water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Wash with a saturated sodium bicarbonate solution to remove acetic acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and purify by distillation under reduced pressure.
Method 3: Transesterification with Ethyl Acetate
This method is an alternative to direct esterification.
Reagents and Equipment:
-
Tetrahydrofurfuryl alcohol
-
Ethyl acetate
-
Acid or base catalyst (e.g., sodium methoxide, sulfuric acid)
-
Round-bottom flask
-
Distillation head to remove the ethanol byproduct
-
Heating mantle
-
Separatory funnel
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
Procedure:
-
Combine a large excess of tetrahydrofurfuryl alcohol with ethyl acetate in a round-bottom flask.
-
Add a catalytic amount of an acid or base catalyst.
-
Heat the reaction mixture and distill off the ethanol as it is formed to drive the equilibrium towards the product.
-
Once the reaction is complete, cool the mixture.
-
Wash the mixture with water to remove the catalyst and excess alcohol.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and purify by distillation under reduced pressure.
Reference Protocol: Synthesis of Furfuryl Acetate with a Solid Acid Catalyst
The following is a detailed protocol from a patent for the synthesis of furfuryl acetate, which can be adapted for this compound.[2]
Reagents and Equipment:
-
Furfuryl alcohol (9.80 g)
-
Acetic acid (6.00 g)
-
Toluene (10.0 mL, solvent)
-
AlSBA-15 (300) catalyst (0.20 g)
-
High-pressure reactor
-
Hydrogen gas supply
Procedure:
-
Charge a high-pressure reactor with 9.80 g of furfuryl alcohol, 6.00 g of acetic acid, 10.0 mL of toluene, and 0.20 g of AlSBA-15 (300) catalyst.[2]
-
Pressurize the reactor with hydrogen gas to 10.0 atm.[2]
-
Heat the mixture to 100°C with stirring at approximately 800 rpm and maintain these conditions for 4 hours.[2]
-
After the reaction, cool the reactor, release the pressure, and recover the product mixture for purification.
Quantitative Data
Specific, comparative quantitative data for the synthesis of this compound is limited in publicly available literature. However, for the related synthesis of furfuryl acetate, a study using various solid acid catalysts provides some insights into achievable yields.
Table 1: Catalyst Performance in the Esterification of Furfuryl Alcohol with Acetic Acid
| Catalyst | Furfuryl Alcohol Conversion (%) | Furfuryl Acetate Selectivity (%) | Furfuryl Acetate Yield (%) |
| Sulfated Zirconia | 83.3 | 85.1 | 70.9 |
| Trial 2 | 83.0 | 85.8 | 71.2 |
| Trial 3 | 83.8 | 85.0 | 71.2 |
Reaction conditions: Catalyst- SZr, catalyst concentration- 1.5wt%, temperature- 100 °C, reactants mole ratio- 1:10 (FA: acetic acid), reaction time- 6 h.
It is important to note that these results are for furfuryl alcohol and would likely differ for tetrahydrofurfuryl alcohol due to differences in reactivity and steric hindrance.
Visualizations
Reaction Pathway: Fischer-Speier Esterification
Caption: Fischer-Speier esterification pathway.
General Experimental Workflow
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound from tetrahydrofurfuryl alcohol can be effectively achieved through several established esterification methods. The choice of method—Fischer-Speier esterification, acylation with acetic anhydride, or transesterification—will depend on factors such as desired reaction time, cost of reagents, and scale of synthesis. While detailed quantitative data for this compound synthesis is not extensively documented in readily accessible literature, the provided protocols, adapted from standard organic synthesis practices and related procedures, offer a solid foundation for laboratory preparation. Further optimization of reaction parameters for specific applications is encouraged to maximize yield and purity. This guide serves as a valuable starting point for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
A Technical Guide to Research-Grade Tetrahydrofurfuryl Alcohol (THFA): Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of research-grade Tetrahydrofurfuryl alcohol (THFA), focusing on its commercial availability, typical purity levels, and the analytical methodologies used to assess its quality. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize THFA as a solvent, reagent, or building block in their work.
Commercial Availability of Research-Grade THFA
Tetrahydrofurfuryl alcohol is readily available from various chemical suppliers who cater to the research and pharmaceutical industries. These suppliers offer THFA in a range of quantities, from small laboratory-scale bottles to bulk drums, to meet diverse research and development needs. The purity of commercially available THFA is typically high, often exceeding 98.5%.
A summary of representative commercial offerings for research-grade THFA is presented in Table 1. It is important to note that specifications can vary between suppliers and batches. Therefore, it is always recommended to consult the supplier's certificate of analysis for specific lot information.
Table 1: Commercial Availability and Stated Purity of Research-Grade THFA
| Supplier | Stated Purity | Common Impurities Noted |
| Alfa Aesar | 98%, 99.3%, 99.5%, 99.6% | Furfuryl alcohol, 1,2-Pentanediol, Water[1][2][3] |
| Sigma-Aldrich | ≥98.5%, 99% | Not specified on product page[4] |
| International Furan Chemicals | min. 99.0% | Furfuryl Alcohol (max. 0.08%), 1,2-Pentanediol (max. 0.30%), Moisture (max. 0.10%)[5][6] |
| NINGBO INNO PHARMCHEM CO.,LTD. | 99.5% or higher | Not specified |
Purity and Impurity Profile
The purity of research-grade THFA is a critical factor in its application, as impurities can lead to undesirable side reactions, affect reaction kinetics, or compromise the integrity of final products. The most common impurities found in commercially available THFA are typically related to its manufacturing process, which involves the hydrogenation of furfural.
Table 2: Typical Purity and Impurity Levels from Certificates of Analysis
| Parameter | Lot W29C005 (Alfa Aesar)[1] | Lot G03R035 (Alfa Aesar)[2] | Lot N13G018 (Alfa Aesar)[3] | Specification (IFC)[5][6] |
| Assay (Purity) | 99.6 % | 99.3 % | 99.5 % | min. 99.0 % |
| Moisture | 0.11 % | 0.07 % | 0.06 % | max. 0.10 % |
| Furfuryl alcohol | Not Reported | 0.02 % | 0.003 % | max. 0.08 % |
| 1,2-Pentanediol | Not Reported | 0.05 % | 0.00 % | max. 0.30 % |
| Color (APHA) | 1 | 2 | 3 | max. 20 |
Experimental Protocols for Purity Assessment
The determination of THFA purity and the identification and quantification of its impurities are typically performed using standard analytical techniques. The following sections outline the general methodologies for these key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a mass spectrometer, it allows for the definitive identification of the separated components.
Methodology:
-
Sample Preparation: A dilute solution of the THFA sample is prepared in a high-purity solvent such as dichloromethane or ethyl acetate. A known internal standard may be added for quantitative analysis.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms) and a mass spectrometer detector is used.
-
GC Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at 50 °C, hold for a few minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum.
-
Mass Range: A scan range of m/z 35-400 is typically sufficient to capture the mass fragments of THFA and its likely impurities.
-
-
Data Analysis: The purity of THFA is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards. Quantification can be performed using a calibration curve generated from standards of the identified impurities.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
While GC-MS is ideal for volatile compounds, HPLC can be used to detect less volatile impurities or in situations where derivatization for GC is not desirable.
Methodology:
-
Sample Preparation: A solution of the THFA sample is prepared in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is typically used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is often used.
-
Detection: The wavelength for UV detection is chosen based on the UV absorbance of THFA and its potential impurities.
-
-
Data Analysis: Similar to GC, the purity is assessed by the relative peak area.
Karl Fischer Titration for Water Content
The water content in THFA is a critical parameter, especially when it is used in water-sensitive reactions. Karl Fischer titration is the standard method for accurately determining water content.
Methodology:
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator is used.
-
Procedure: A known amount of the THFA sample is injected into the titration cell containing the Karl Fischer reagent. The instrument automatically titrates the water present and calculates the water content.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is an invaluable tool for confirming the structure of the main component and identifying impurities that have distinct proton signals.
Methodology:
-
Sample Preparation: A small amount of the THFA sample is dissolved in a deuterated solvent (e.g., CDCl₃). A known internal standard can be added for quantitative NMR (qNMR).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the spectrum are analyzed to confirm the structure of THFA. Impurity peaks can be identified and, with the use of an internal standard, quantified.
Visualizing THFA Synthesis and Application
The following diagrams, generated using the DOT language, illustrate the synthesis of Tetrahydrofurfuryl alcohol and its role as a chemical intermediate.
Caption: Synthesis of THFA from furfural and its use as a chemical intermediate.
The following diagram illustrates a general experimental workflow for the quality control of research-grade THFA.
Caption: Quality control workflow for research-grade THFA.
References
Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Tetrahydrofurfuryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Tetrahydrofurfuryl acetate (THFA), a colorless liquid with a faint, fruity odor, serves as a versatile solvent and flavoring agent. While generally considered to have low acute toxicity, a thorough understanding of its health and safety profile is paramount for professionals in laboratory and drug development settings. This technical guide provides an in-depth overview of the known health and safety considerations for this compound, with a particular focus on data presentation, experimental protocols, and logical safety workflows.
Due to a scarcity of comprehensive toxicological data for this compound itself, a "read-across" approach is often employed by regulatory bodies. This involves inferring the safety profile from its primary metabolite, Tetrahydrofurfuryl alcohol (THFA), and other similar ester compounds. This guide will incorporate this methodology, presenting data for both the acetate and its alcohol metabolite where relevant.
Chemical and Physical Properties
A foundational aspect of laboratory safety is a clear understanding of a substance's physical and chemical properties. These characteristics influence handling, storage, and emergency response procedures.
| Property | Value | Reference |
| CAS Number | 637-64-9 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 194-195 °C @ 753 mmHg | [4][5] |
| Density | 1.061 g/mL at 25 °C | [5] |
| Flash Point | 81-84 °C (closed cup) | [5][6] |
| Solubility | Soluble in water, alcohol, ether, and chloroform. | [4][7] |
Hazard Identification and Classification
This compound is classified as a combustible liquid.[6] While comprehensive toxicological data is limited, it is considered harmful if swallowed and may cause eye irritation.[4][7] The primary health concerns are associated with its metabolite, Tetrahydrofurfuryl alcohol (THFA), which has been shown to have potential reproductive and developmental toxicity.[8]
Toxicological Data
The following tables summarize the available toxicological data for this compound and its primary metabolite, Tetrahydrofurfuryl alcohol (THFA).
Acute Toxicity
| Substance | Test | Species | Route | Value | Reference |
| This compound | LD₅₀ | - | Oral | Harmful if swallowed (classification) | [7] |
| Tetrahydrofurfuryl alcohol | LD₅₀ | Rat | Oral | 1600 - 2500 mg/kg | [9] |
| Tetrahydrofurfuryl alcohol | LD₅₀ | Mouse | Oral | 2300 mg/kg | [10] |
| Tetrahydrofurfuryl alcohol | LD₅₀ | Guinea Pig | Dermal | 5 g/kg | [10] |
Reproductive and Developmental Toxicity (Read-across from THFA)
| Study Type | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | Effects Observed at Higher Doses | Reference |
| Reproductive/Developmental Toxicity Screening | Rat | Gavage | 50 mg/kg/day | Parental toxicity (changes in locomotor activity, inhibited body weight gain, histopathological changes in organs) and developmental toxicity (prolonged gestation, decreased number of live pups) at ≥150 mg/kg/day. No delivery of pups at 500 mg/kg/day. | [4][6] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for understanding the basis of safety recommendations. The following are generalized protocols based on OECD guidelines, which are standard for regulatory submissions.
Reproductive and Developmental Toxicity Screening (Based on THFA studies)
This protocol is a summary of the methodology used in the reproductive and developmental toxicity screening of Tetrahydrofurfuryl alcohol in rats.[4][6]
References
- 1. fishersci.com [fishersci.com]
- 2. LC50 Determination of tert-Butyl Acetate using a Nose Only Inhalation Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. policycommons.net [policycommons.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrahydrofurfuryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl acetate (THFA) is a versatile organic compound utilized across various industries, including as a flavoring agent in food and cosmetics and as a solvent.[1][2] Its thermal stability is a critical parameter influencing its application, storage, and safety. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, consolidating available data on its decomposition temperatures, products, and the methodologies used for its analysis.
Thermal Stability of this compound
The thermal stability of an organic compound is its ability to resist decomposition under heat. This is a crucial factor in determining its shelf-life, processing conditions, and potential hazards. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published in readily available literature, its stability can be inferred from pyrolysis studies and general chemical principles. Safety Data Sheets (SDS) for THFA generally state that it is stable under normal conditions and that no hazardous decomposition products are known. However, elevated temperatures can induce decomposition.
Pyrolysis Studies
Early studies on the pyrolysis of tetrahydrofurfuryl esters provide significant insights into the thermal degradation of THFA. Research by Baumgartner and Wilson in 1959 demonstrated that the pyrolysis of this compound occurs at temperatures between 450 and 580°C.[3] A patent for a related process involving the pyrolysis of a carboxylate ester of 3-(hydroxymethyl)tetrahydrofuran suggests a similar temperature range of 380 to 510°C.[4]
Decomposition Products and Mechanisms
The high-temperature decomposition of this compound primarily yields methyl propenyl ketone. The 1959 study by Baumgartner and Wilson reported yields of up to 51% for this primary product and proposed a reaction mechanism for its formation.[3]
The proposed decomposition likely proceeds through a concerted, cyclic transition state, a common pathway for the pyrolysis of esters. This mechanism involves the transfer of a hydrogen atom from the tetrahydrofuran ring to the carbonyl oxygen of the acetate group, leading to the elimination of acetic acid and the formation of an unstable intermediate which then rearranges to form the more stable methyl propenyl ketone.
Further analysis using modern techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be beneficial to identify other minor decomposition products and to gain a more complete understanding of the decomposition pathways. Studies on the pyrolysis of related furan derivatives at high temperatures have shown the formation of a complex mixture of smaller volatile organic compounds, including aldehydes, ketones, and aromatic compounds, suggesting that the decomposition of THFA may also yield a variety of minor products.[3]
Table 1: Summary of Thermal Decomposition Data for this compound
| Parameter | Value | Reference |
| Pyrolysis Temperature Range | 450 - 580 °C | [3] |
| Major Decomposition Product | Methyl Propenyl Ketone | [3] |
| Yield of Major Product | Up to 51% | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible and accurate assessment of the thermal stability and decomposition of chemical compounds. The following sections describe standard methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) applicable to liquid organic compounds like this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace with a programmable temperature controller, and a gas-purging system.
Methodology:
-
Sample Preparation: A small, representative liquid sample of this compound (typically 5-10 mg) is carefully weighed into an inert sample pan (e.g., aluminum or alumina).[5] For volatile liquids, a hermetic pan with a pinhole lid may be used to control evaporation.
-
Instrument Setup: The TGA is calibrated for mass and temperature. An inert purge gas, such as nitrogen or argon, is flowed through the furnace at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated at a constant rate, typically 10 or 20°C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600°C.
-
Data Analysis: The resulting TGA curve, which plots mass loss versus temperature, is analyzed to determine key parameters such as the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as phase transitions and decomposition, and to quantify the enthalpy changes associated with these events.
Objective: To identify and characterize thermal events such as boiling and decomposition of this compound and to measure the associated enthalpy changes.
Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and a sensitive system for measuring differential heat flow.
Methodology:
-
Sample Preparation: A small liquid sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan to prevent evaporation. An empty, sealed pan is used as a reference.[6]
-
Instrument Setup: The DSC is calibrated for temperature and enthalpy using standard reference materials. An inert atmosphere is maintained by purging with a gas like nitrogen.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10°C/min. The temperature range should be sufficient to observe the events of interest, for example, from ambient to 400°C. A heat-cool-heat cycle may be employed to erase the sample's thermal history.[6]
-
Data Analysis: The DSC thermogram, which plots heat flow versus temperature, is analyzed. Endothermic peaks indicate heat absorption (e.g., boiling, melting, or some decompositions), while exothermic peaks indicate heat release (e.g., some decomposition or crystallization processes). The onset temperature, peak temperature, and the integrated area of the peak (enthalpy change) are determined.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique for identifying the products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the individual chemical components produced during the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation: A small amount of liquid this compound (in the microgram range) is placed in a pyrolysis sample holder.[7]
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500°C) in the pyrolysis unit under an inert atmosphere (e.g., helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature, followed by a temperature ramp to a final high temperature to elute all components.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries (e.g., NIST).
Visualizations
Logical Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Proposed Decomposition Pathway of this compound
Caption: Proposed decomposition pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. torontech.com [torontech.com]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Tetrahydrofurfuryl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tetrahydrofurfuryl acetate (CAS No. 637-64-9), a heterocyclic ester compound used as a flavoring agent and solvent.[1][2] The following sections detail its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic profile for identification, quality control, and research purposes.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. These values are crucial for the structural elucidation and confirmation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
1.1.1 ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented was acquired in a chloroform-d (CDCl₃) solution.[3]
| Assignment (Structure Below) | Chemical Shift (δ) ppm | Notes |
| H-a | ~4.14 | Multiplet, 2H |
| H-b | ~4.00 | Multiplet, 1H |
| H-c | ~3.85 | Multiplet, 2H |
| H-d | 2.09 | Singlet, 3H |
| H-e | ~1.96 | Multiplet, 3H |
| H-f | ~1.62 | Multiplet, 1H |
Note: Data corresponds to a 399.65 MHz spectrum. Assignments are based on typical chemical shifts and coupling patterns.[3]

1.1.2 ¹³C NMR Data
Experimental ¹³C NMR data for this compound is not widely available in surveyed databases. The following table presents predicted chemical shifts generated using a machine learning-based algorithm, which serves as a reliable estimation for spectral analysis.[4][5]
| Assignment (Structure Below) | Predicted Chemical Shift (δ) ppm |
| C-1 (C=O) | 170.8 |
| C-2 (-CH₂) | 68.3 |
| C-3 (-CH) | 76.5 |
| C-4 (-CH₂) | 28.3 |
| C-5 (-CH₂) | 25.6 |
| C-6 (-CH₂) | 66.2 |
| C-7 (-CH₃) | 20.9 |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2950-2870 | C-H (alkane) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1240 | C-O (ester) | Stretching |
| ~1100-1050 | C-O-C (ether) | Stretching |
Note: The presence of a strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group, while the bands in the 1240-1050 cm⁻¹ region are indicative of the C-O stretching from both the ester and the tetrahydrofuran ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. The molecular weight of this compound is 144.17 g/mol .
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 71 | 100 | [C₄H₇O]⁺ (Tetrahydrofurfuryl cation) |
| 43 | ~50 | [CH₃CO]⁺ (Acetyl cation) |
| 41 | ~16 | [C₃H₅]⁺ |
| 84 | ~9 | [C₅H₈O]⁺ |
Note: The base peak at m/z 71 corresponds to the stable tetrahydrofurfuryl cation, formed by the cleavage of the ester bond.
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of liquid samples like this compound.
NMR Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the this compound sample. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.
-
Choose a suitable deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl₃).[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
To ensure a homogeneous solution, gently vortex or sonicate the mixture until the sample is completely dissolved.
-
-
Sample Filtering and Transfer :
-
To remove any particulate matter which can degrade spectral quality, filter the solution. A Pasteur pipette with a small cotton or glass wool plug is effective.
-
Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm (0.6-0.7 mL).
-
-
Instrument Setup and Data Acquisition :
-
Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.
-
Insert the NMR tube into a spinner turbine, and adjust its position using a depth gauge for optimal placement within the spectrometer's magnetic field.
-
Place the sample into the NMR spectrometer.
-
Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming : The magnetic field homogeneity is optimized by either an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
Tuning : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.
-
Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data acquisition.
-
IR Spectroscopy Protocol (Neat Liquid Film)
-
Sample Preparation :
-
This method is suitable for pure liquid compounds ("neat" samples).
-
Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. Ensure they are clean and transparent. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.
-
Using a Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.
-
-
Data Acquisition :
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
First, run a background scan with no sample in the beam path. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Next, run the sample scan to obtain the infrared spectrum of this compound. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[3]
-
-
Cleaning :
-
After analysis, disassemble the plates and clean them thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) to remove all traces of the sample.
-
Return the clean, dry plates to the desiccator for storage.
-
Mass Spectrometry Protocol (Direct Infusion or LC-MS)
-
Sample Preparation :
-
Prepare a stock solution of this compound by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute working solution. A typical final concentration for analysis is in the range of 1-10 µg/mL. This is achieved by diluting the stock solution with the same or another compatible solvent.
-
Ensure the final solution is free of any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter.
-
Transfer the final solution into a clean autosampler vial.
-
-
Instrumentation and Data Acquisition :
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis (LC-MS).
-
Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule. Set the ESI source parameters (e.g., capillary voltage, source temperature, gas flow) to optimal values for the analyte and solvent system.
-
Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan a specific mass-to-charge (m/z) range that includes the expected molecular ion (m/z 144) and its fragments.
-
Data Acquisition : Acquire the mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.
-
Analytical Workflow
The logical flow for the complete spectroscopic analysis of this compound is depicted below. This process ensures a systematic approach from sample preparation to final structural confirmation.
References
A Technical Guide to Tetrahydrofurfuryl Acetate: From Bio-Based Precursors to Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetrahydrofurfuryl acetate, a significant flavoring and fragrance agent. While commercially available in a "natural" grade, specific botanical or entomological sources remain largely undocumented in scientific literature. Therefore, this document focuses on its synthesis from bio-derived precursors, its physicochemical properties, and a profile of its common analogues. The information presented herein is intended to support research and development activities in the fields of food science, cosmetics, and synthetic chemistry.
Physicochemical Properties
This compound is a colorless liquid characterized by a fruity, honey-like aroma.[1] Its key physical and chemical properties are summarized in Table 1. This data is essential for its application in various formulations and for the design of synthetic and analytical procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| CAS Number | 637-64-9 | |
| Appearance | Colorless liquid | [2][3] |
| Odor | Fruity, ethereal, honey, maple, bread-like | [1] |
| Boiling Point | 194-195 °C at 753 mmHg | [3] |
| Density | 1.061 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.437 | [3] |
| Flash Point | 84 °C (183.2 °F) - closed cup | |
| Solubility | Miscible with water, alcohol, chloroform, ether | [1] |
Natural Occurrence and Biosynthesis
Despite the commercial availability of "natural" this compound, its direct isolation from specific plant or animal sources is not well-documented in publicly available scientific literature.[4] The precursor, tetrahydrofurfuryl alcohol (THFA), is known to be derivable from renewable resources, specifically from the catalytic hydrogenation of furfural, which is produced from agricultural biomass such as corncobs and sugarcane bagasse.[5][6] There is a report of THFA being found in mango (Mangifera indica), suggesting a potential, though unconfirmed, natural pathway to its esters in the plant kingdom.
The biosynthesis of furan derivatives in plants is not as extensively studied as other classes of secondary metabolites. It is hypothesized that furfural, the ultimate precursor, can be formed from the dehydration of pentose sugars. Subsequent reduction of furfural to furfuryl alcohol, followed by hydrogenation of the furan ring, would yield tetrahydrofurfuryl alcohol. The final step to obtain this compound would be an esterification reaction, likely catalyzed by plant acyltransferases. However, this proposed pathway remains speculative without direct evidence from metabolic studies.
Synthesis of this compound
This compound is most commonly synthesized through the esterification of tetrahydrofurfuryl alcohol with acetic anhydride or acetic acid.[1][3]
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound via acetylation of tetrahydrofurfuryl alcohol.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Acetic anhydride
-
Pyridine (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add tetrahydrofurfuryl alcohol (1.0 eq).
-
Add an excess of acetic anhydride (1.5 eq) to the flask.
-
Slowly add a catalytic amount of pyridine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Analogues of this compound
Several analogues of this compound, primarily other esters of tetrahydrofurfuryl alcohol, are also used in the flavor and fragrance industry.[1] The properties of some of these common analogues are presented in Table 2.
Table 2: Properties of Common this compound Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Odor/Flavor Profile |
| Tetrahydrofurfuryl Propionate | C₈H₁₄O₃ | 158.20 | 637-65-0 | Fruity, sweet |
| Tetrahydrofurfuryl Butyrate | C₉H₁₆O₃ | 172.22 | 2217-33-6 | Sweet, apricot, pineapple[7] |
| Tetrahydrofurfuryl Cinnamate | C₁₄H₁₆O₃ | 232.28 | 65505-25-1 | Balsamic, floral |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. Esters of tetrahydrofurfuryl alcohol are generally considered to be of low toxicity and are expected to be hydrolyzed in vivo to tetrahydrofurfuryl alcohol and the corresponding carboxylic acid by carboxylesterases.[8] The resulting metabolites are then likely further metabolized and excreted.[8]
Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes related to this compound.
Caption: Synthesis workflow of this compound from biomass.
Caption: Proposed metabolic fate of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 637-64-9 [m.chemicalbook.com]
- 4. This compound, 637-64-9 [thegoodscentscompany.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]
- 7. Tetrahydrofurfuryl butyrate | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Racemic vs. Enantiopure Tetrahydrofurfuryl Acetate: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug development, the chirality of a molecule is a critical consideration. While many chiral drugs were historically developed and marketed as racemic mixtures (a 1:1 mixture of two enantiomers), there is a growing emphasis on the development of single-enantiomer (enantiopure) drugs.[1] Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] This guide provides a technical overview of racemic versus enantiopure tetrahydrofurfuryl acetate, a compound with applications in various industries, including as a flavoring agent and a potential building block in pharmaceutical synthesis.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, analysis, and potential implications of chirality for this specific molecule.
While this compound itself is primarily recognized as a flavoring agent, the principles discussed herein are broadly applicable to other chiral molecules in drug development pipelines. The systemic health effects of this compound are expected to be primarily driven by its metabolite, tetrahydrofurfuryl alcohol (THFA). It is important to note that THFA has been reported to have reproductive and developmental toxicity in animal studies.[5] However, current research available in the public domain does not differentiate these toxicological effects between the individual enantiomers of THFA or its esters.
The Significance of Chirality in Drug Development
A chiral molecule and its mirror image, known as enantiomers, are non-superimposable. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ dramatically. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1] Therefore, the development of enantiopure drugs can lead to improved therapeutic indices, reduced side effects, and more predictable dose-responses.
Logical Relationship between Racemic Mixture and Enantiomers
References
- 1. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ANSES proposes that THFA be classified as a suspected reproductive toxicant | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
Tetrahydrofurfuryl Acetate: An In-Depth Technical Guide to its Environmental Fate and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of Tetrahydrofurfuryl Acetate (THFA Acetate), a versatile solvent and flavoring agent. Due to a notable absence of publicly available experimental studies on THFA Acetate, this guide synthesizes robust predicted data from computational models, information on its principal metabolite, tetrahydrofurfuryl alcohol (THFA), and detailed outlines of standard experimental protocols.
Executive Summary
This compound's environmental journey is largely dictated by its susceptibility to hydrolysis and the subsequent biodegradation of its metabolites. Predictive models indicate that it is readily biodegradable . The primary degradation pathway involves the hydrolysis of the ester bond to form tetrahydrofurfuryl alcohol and acetic acid, both of which are readily biodegradable substances. The compound exhibits low potential for bioaccumulation and high mobility in soil . Its atmospheric persistence is predicted to be low due to rapid photochemical oxidation.
Predicted Environmental Fate: A Quantitative Overview
The following tables summarize the key quantitative data for the environmental fate of this compound, primarily derived from the US EPA's Estimation Programs Interface (EPI) Suite™. It is critical to note that these are predicted values and serve as an estimation in the absence of experimental data.
Table 1: Biodegradation and Hydrolysis Data (Predicted)
| Parameter | Endpoint | Value | Method/Source |
| Ready Biodegradability | Prediction | Yes | EPI Suite™ (BIOWIN) |
| Ultimate Biodegradation | Half-life (weeks) | 3.0121 | EPI Suite™ (BIOWIN3) |
| Primary Biodegradation | Half-life (days) | 3.8590 | EPI Suite™ (BIOWIN4) |
| Hydrolysis Half-life | pH 7 | 304.777 days | EPI Suite™ (HYDROWIN) |
| Hydrolysis Half-life | pH 8 | 30.478 days | EPI Suite™ (HYDROWIN) |
Table 2: Physicochemical Properties and Environmental Distribution (Predicted)
| Parameter | Endpoint | Value | Method/Source |
| Soil Adsorption Coeff. (Koc) | L/kg | 10 - 18.25 | EPI Suite™ (KOCWIN) |
| Log Bioaccumulation Factor (BCF) | L/kg wet-wt | 0.500 (BCF = 3.162) | EPI Suite™ (BCFBAF) |
| Atmospheric Oxidation Half-life | days | 0.502 (12-hr day) | EPI Suite™ (AOPWIN) |
| Water Solubility | mg/L | 1.384 x 10⁴ | EPI Suite™ (WSKOW) |
| Vapor Pressure | mm Hg at 25°C | 0.511 | EPI Suite™ (MPBPVP) |
Environmental Fate Pathways
The primary mechanism for the environmental degradation of this compound is expected to be hydrolysis, followed by the aerobic biodegradation of its hydrolysis products.
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, breaking down into tetrahydrofurfuryl alcohol (THFA) and acetic acid. The rate of this reaction is pH-dependent, with faster degradation occurring under alkaline conditions.[1]
Biodegradation
While direct experimental data on the biodegradability of the acetate is unavailable, computational models predict it to be readily biodegradable.[2] This is strongly supported by evidence that its primary hydrolysis product, tetrahydrofurfuryl alcohol, is readily biodegradable.[3] Acetic acid is also a simple organic acid that is easily metabolized by microorganisms. The ultimate biodegradation of this compound will lead to the formation of carbon dioxide, water, and biomass.
The diagram below illustrates the principal environmental degradation pathway for this compound.
Soil Mobility and Adsorption
The predicted soil organic carbon-water partitioning coefficient (Koc) is low (10-18.25 L/kg), which suggests that this compound has high mobility in soil and is not expected to adsorb significantly to soil particles or sediment.[2]
Bioaccumulation
With a predicted bioconcentration factor (BCF) of 3.162, this compound has a low potential for bioaccumulation in aquatic organisms.[1]
Atmospheric Fate
In the atmosphere, the compound is expected to be degraded by photochemical reactions with hydroxyl radicals, with a predicted half-life of approximately half a day.[1]
Experimental Protocols
Should experimental verification be required, the following standard OECD guidelines would be appropriate for assessing the environmental fate of this compound.
Ready Biodegradability: OECD 301F (Manometric Respirometry Test)
This method is suitable for assessing the ready biodegradability of soluble, poorly soluble, and volatile substances.[4]
-
Principle: A known volume of mineral medium containing the test substance at a specific concentration is inoculated with microorganisms (typically from activated sludge) in a closed respirometer.[5] The consumption of oxygen by the microbial population during the degradation of the test substance is measured over a 28-day period.[6]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.
-
Test Concentration: Typically 100 mg/L of the test substance.
-
Temperature: The test is conducted at a constant temperature, usually 20-25°C, in the dark.
-
Duration: 28 days.
-
Analysis: The amount of oxygen consumed is measured and expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Pass Criteria: The substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window, which itself must be within the 28-day test period.[7]
Hydrolysis as a Function of pH: OECD 111
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[8]
-
Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature.[9][10]
-
Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis.[11] If significant hydrolysis occurs, a more detailed study is performed at a lower temperature (e.g., 25°C). Samples are taken at various time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products.[12]
-
Analysis: The concentration of the test substance over time is determined using a suitable analytical method, such as HPLC. The degradation rate constant and half-life are then calculated for each pH.
Soil Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)
This method measures the adsorption and desorption of a chemical in different types of soil.[1][13]
-
Principle: A solution of the test substance in 0.01 M CaCl2 is added to soil samples of known weight and characteristics (e.g., organic carbon content, pH, texture).[3]
-
Procedure: The soil-solution mixtures are agitated for a predetermined period to reach equilibrium. The phases are then separated by centrifugation, and the concentration of the test substance remaining in the aqueous phase is measured.
-
Analysis: The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the solution.[14] The adsorption coefficient (Kd) is determined, which is then often normalized to the organic carbon content of the soil to yield the Koc value.[3]
The logical workflow for assessing the environmental fate of a chemical like this compound is depicted in the diagram below.
Conclusion
Based on robust computational predictions, this compound is expected to have a favorable environmental profile. Its primary degradation pathway is initiated by hydrolysis, leading to readily biodegradable products. It is characterized by low bioaccumulation potential and high mobility in soil, suggesting it is unlikely to persist or concentrate in the environment. While these predictions provide a strong basis for an initial environmental assessment, experimental verification according to standardized OECD protocols would be necessary for definitive regulatory purposes.
References
- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 2. EPI System Information for this compound 637-64-9 [perflavory.com]
- 3. oecd.org [oecd.org]
- 4. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 5. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 6. OECD 301F - Biodegradation Test - O2 Consumption - Situ Biosciences [situbiosciences.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 12. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. onesearch.neu.edu [onesearch.neu.edu]
The Genesis of a Heterocycle: An In-depth Technical Guide to the Historical Development and Discovery of Furan-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity have made it a privileged structure in a vast array of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive exploration of the historical milestones in the discovery and synthesis of furan-based compounds, detailing the foundational experimental protocols and the evolution of our understanding of this critical chemical entity. From its serendipitous discovery in the 18th century to its central role in contemporary drug design, the story of furan is a testament to the enduring power of chemical exploration.
The Dawn of Furan Chemistry: Early Discoveries
The journey into the world of furan chemistry began not with the parent heterocycle itself, but with one of its derivatives. The timeline below outlines the pivotal moments in the early history of furan-based compounds.
The First Furan Derivative: 2-Furoic Acid (Pyromucic Acid)
In 1780, the Swedish chemist Carl Wilhelm Scheele, renowned for his discovery of numerous chemical elements and compounds, unknowingly synthesized the first furan derivative.[1] Through the dry distillation of mucic acid, which he had isolated from milk sugar, Scheele obtained a crystalline substance he named "pyromucic acid" (from the Greek pyr, meaning fire, and mucus).[1] This compound, now known as 2-furoic acid, marked the entry of the furan ring system into the realm of chemistry.
The Emergence of Furfural
Over half a century later, in 1831, German chemist Johann Wolfgang Döbereiner was investigating the production of formic acid from the distillation of sugar with manganese dioxide and sulfuric acid. He observed the formation of a volatile, aromatic oil which he named "furfurol" (from the Latin furfur for bran and oleum for oil), as it was readily produced from moist bran.[2][3] This compound, now known as furfural, would later become a key industrial chemical and a precursor to a wide range of furan derivatives.
The Isolation of Furan
It was not until 1870 that the parent heterocycle, furan, was isolated and characterized by the German chemist Heinrich Limpricht.[1] He obtained it through the decarboxylation of 2-furoic acid by heating it with soda lime. Limpricht's work provided the fundamental structure from which the entire class of compounds would be understood.
Foundational Synthetic Methodologies
The initial discoveries of furan-based compounds were largely based on the degradation of natural products. However, the late 19th and early 20th centuries saw the development of systematic synthetic methods that allowed for the construction of the furan ring with greater control and versatility.
The Paal-Knorr Furan Synthesis (1884)
One of the most significant breakthroughs in furan synthesis was the independent discovery by German chemists Carl Paal and Ludwig Knorr in 1884.[4][5] They found that 1,4-dicarbonyl compounds could be cyclized under acidic conditions to yield substituted furans.[4][5] This method, now known as the Paal-Knorr synthesis, remains a cornerstone of heterocyclic chemistry due to its reliability and broad substrate scope.[4][5][6]
The Feist-Benary Furan Synthesis (1902)
Another classic method, the Feist-Benary synthesis, was developed by Franz Feist in 1902.[7][8] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as pyridine or ammonia, to produce a substituted furan.[7][9][10]
Quantitative Data from Early Discoveries
The following tables summarize the physical and chemical properties of some of the earliest discovered furan-based compounds as reported in the historical and early 20th-century literature.
| Compound | Discoverer | Year of Discovery | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Furoic Acid | Carl Wilhelm Scheele | 1780 | 128-133 | 230-232 | White crystalline solid |
| Furfural | Johann Wolfgang Döbereiner | 1831 | -36 | 162 | Colorless to yellow oil |
| Furan | Heinrich Limpricht | 1870 | -85.6 | 31.4 | Colorless, volatile liquid |
Experimental Protocols
While the precise experimental details from the 18th and 19th centuries are not always extensively documented in modern accessible formats, the following protocols are based on historical accounts and reconstructions of these foundational experiments.
Historical Protocol: Synthesis of 2-Furoic Acid (Scheele, 1780)
Objective: To produce pyromucic acid (2-furoic acid) via the dry distillation of mucic acid.
Materials:
-
Mucic acid
-
Distillation apparatus (retort and receiver)
-
Heating source (charcoal fire or similar)
Procedure:
-
Place a quantity of mucic acid into the retort.
-
Gently heat the retort over a controlled flame.
-
Observe the decomposition of the mucic acid and the formation of a white crystalline sublimate in the neck of the retort and the receiver.
-
Collect the crystalline solid, which is pyromucic acid.
Foundational Protocol: Paal-Knorr Furan Synthesis
Objective: To synthesize a substituted furan from a 1,4-dicarbonyl compound.
Materials:
-
1,4-dicarbonyl compound (e.g., acetonylacetone)
-
Acid catalyst (e.g., concentrated sulfuric acid or phosphorus pentoxide)
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
To the 1,4-dicarbonyl compound in a round-bottom flask, slowly add the acid catalyst with cooling.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by a suitable method (e.g., color change).
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent by distillation.
-
Purify the resulting furan derivative by distillation or recrystallization.
Caption: A generalized experimental workflow for the Paal-Knorr furan synthesis.
Foundational Protocol: Feist-Benary Furan Synthesis
Objective: To synthesize a substituted furan from an α-halo ketone and a β-dicarbonyl compound.
Materials:
-
α-halo ketone (e.g., chloroacetone)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Base (e.g., pyridine)
-
Solvent (e.g., ethanol)
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation or chromatography apparatus for purification
Procedure:
-
Dissolve the β-dicarbonyl compound and the base in the solvent in a round-bottom flask.
-
Slowly add the α-halo ketone to the mixture.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Furan-Based Compounds in Drug Discovery: Signaling Pathways and Mechanisms of Action
The furan ring is a key pharmacophore in a number of clinically important drugs. The following diagrams illustrate the signaling pathways and mechanisms of action for three prominent examples.
Wortmannin and the PI3K/Akt/mTOR Pathway
Wortmannin, a furanosteroid metabolite, is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Wortmannin inhibits the PI3K/Akt/mTOR signaling pathway.
Ranitidine and the Histamine H2 Receptor Pathway
Ranitidine, a furan-containing drug formerly used to treat peptic ulcers, is a histamine H2 receptor antagonist. It blocks the action of histamine on parietal cells in the stomach, thereby reducing stomach acid production.
Caption: Ranitidine blocks the histamine H2 receptor, inhibiting gastric acid secretion.
Nitrofurantoin and Bacterial Nitroreductase
Nitrofurantoin is an antibiotic containing a nitrofuran moiety. Its mechanism of action involves the reduction of the nitro group by bacterial nitroreductases to generate reactive intermediates that damage bacterial DNA and other macromolecules.
Caption: Nitrofurantoin is activated by bacterial nitroreductases to induce cell death.
Modern Drug Discovery and Furan-Based Compounds: A Logical Workflow
The discovery and development of new drugs is a long and complex process. The following diagram illustrates a generalized workflow for the discovery of a new furan-based therapeutic, from initial screening to lead optimization.
Caption: A generalized workflow for the discovery and development of a furan-based drug.
Conclusion
From the initial, serendipitous isolation of 2-furoic acid to the rational design of complex, furan-containing pharmaceuticals, the journey of furan chemistry has been one of continuous discovery and innovation. The foundational synthetic methods developed over a century ago remain relevant today, while our understanding of how these molecules interact with biological systems has grown exponentially. For researchers, scientists, and drug development professionals, a deep appreciation of the historical context and the fundamental principles of furan chemistry is indispensable for the continued development of novel and effective therapeutics. The furan ring, with its rich history and versatile nature, is poised to remain a central player in the future of medicine and materials science.
References
- 1. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Furfural - Wikipedia [en.wikipedia.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. Feist-Benary_synthesis [chemeurope.com]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Feist-Benary synthesis of furan [quimicaorganica.org]
Methodological & Application
Using Tetrahydrofurfuryl acetate as a green solvent in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl acetate (THFA), with CAS Number 637-64-9, is a biomass-derived solvent recognized for its favorable environmental profile.[1][2] As the chemical industry moves towards more sustainable practices, bio-based solvents are gaining significant attention as alternatives to traditional petroleum-based solvents.[3][4] THFA, a derivative of tetrahydrofurfuryl alcohol (THFA-OH), which can be produced from the hydrogenation of furfural obtained from lignocellulosic biomass, is a notable example of a green solvent.[5] These application notes provide a comprehensive overview of the properties, synthesis, and known applications of this compound.
Physicochemical Properties
This compound is a colorless liquid with a mild, fruity, and ethereal odor.[6] It is valued for its stability under standard conditions and its solvency power.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₇H₁₂O₃ | [7] |
| Molar Mass | 144.17 g/mol | [7] |
| Appearance | Colorless clear liquid | [8] |
| Boiling Point | 194-195 °C @ 753 mmHg | [6][7] |
| Density | 1.061 g/mL at 25 °C | [6] |
| Refractive Index | 1.435-1.440 @ 20 °C | [7][8] |
| Flash Point | 83 °C (181 °F) | [9] |
| Solubility | Soluble in water, alcohol, ether, and chloroform. | [6][7] |
Table 1: Physicochemical Properties of this compound
Green Solvent Profile
The designation of this compound as a "green solvent" is based on several key factors:
-
Renewable Feedstock: Its precursor, tetrahydrofurfuryl alcohol, is derived from furfural, which is produced from non-food agricultural biomass such as corn cobs.[5]
-
Biodegradability: The precursor, Tetrahydrofurfuryl alcohol, is noted to be biodegradable.
-
Low Volatility: Compared to many conventional solvents, THFA has a relatively high boiling point and low vapor pressure, which reduces worker exposure and volatile organic compound (VOC) emissions.[10]
-
Safety Profile: It is considered to have low acute toxicity.[1] It is even used as a flavoring agent in food products at low concentrations.[7][9]
Current Applications
This compound's properties make it a versatile solvent in various industrial applications:
-
Flavors and Fragrances: Due to its pleasant, sweet, and fruity aroma, THFA is used as a flavoring agent in foods such as baked goods, beverages, and confectionery, and as a fragrance component in cosmetics.[9][10]
-
Coatings and Adhesives: It serves as an effective solvent for resins, oils, and waxes in the formulation of coatings, inks, and adhesives.[10]
-
Cleaning Formulations: Its solvency power is utilized in industrial and household cleaning products.
-
Chemical Intermediate: THFA can be used as a chemical intermediate in the synthesis of other specialty chemicals.[10]
Application in Organic Synthesis: Current Status
A thorough review of scientific literature indicates that while this compound is well-established as a green solvent for formulations, its application as a primary reaction solvent in common organic synthesis transformations such as the Wittig, Suzuki-Miyaura, Heck, or Grignard reactions is not documented. While its parent alcohol, tetrahydrofurfuryl alcohol, and the related solvent 2-methyltetrahydrofuran (2-MeTHF) are used in such reactions, THFA itself does not appear to be a conventional choice for these synthetic applications at present.[11]
Researchers seeking green alternatives for these reactions are encouraged to consider other well-documented bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF), γ-valerolactone (GVL), or Cyrene.[2][4]
Protocol: Synthesis of this compound
While its application as a reaction solvent is not established, the synthesis of this compound itself is a straightforward esterification process. A general protocol for its laboratory-scale synthesis is provided below.
Reaction: Esterification of Tetrahydrofurfuryl Alcohol with Acetic Anhydride.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Acetic anhydride
-
Pyridine (as catalyst and acid scavenger)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydrofurfuryl alcohol (1.0 eq).
-
Add pyridine (1.2 eq) to the flask.
-
Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Synthesis of this compound.
Safety and Handling
This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[12][13] It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[12][14] In case of fire, use CO₂, dry chemical, or foam for extinction.[14] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]
Conclusion
This compound is a promising green solvent with a favorable safety and environmental profile, derived from renewable resources. Its current applications are primarily in formulations for flavors, fragrances, coatings, and cleaning products. While it is a valuable addition to the portfolio of sustainable chemicals, its use as a reaction solvent in mainstream organic synthesis is not yet established in the scientific literature. Further research may explore its potential in this area, but for now, other bio-based solvents are more suitable for the specific synthetic applications of Wittig, Suzuki-Miyaura, Heck, and Grignard reactions.
References
- 1. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]
- 6. This compound | 637-64-9 [chemicalbook.com]
- 7. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 637-64-9 [thegoodscentscompany.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. CAS 637-64-9: this compound | CymitQuimica [cymitquimica.com]
- 11. Exploration of New Biomass‐Derived Solvents: Application to Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod.adv-bio.com [prod.adv-bio.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Application Note: Tetrahydrofurfuryl Acetate as a Novel Solvent for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a solvent is a critical parameter in the synthesis of nanoparticles, influencing their physicochemical properties and, consequently, their therapeutic efficacy. Tetrahydrofurfuryl acetate (THFA) is a biomass-derived, water-miscible organic solvent with a favorable safety profile and a relatively high boiling point.[1][2][3][4] While not yet documented in the literature for nanoparticle synthesis, its properties suggest it as a promising alternative to more conventional solvents like acetone or tetrahydrofuran (THF) in nanoprecipitation and emulsion-based methods. This application note proposes a hypothetical protocol for the synthesis of polymeric nanoparticles using THFA and outlines its potential advantages.
THFA's miscibility with water allows for its use in nanoprecipitation, a technique reliant on the rapid diffusion of a solvent into a non-solvent phase.[5] Its higher boiling point compared to many common organic solvents may offer better process control by reducing the rate of evaporation.[1][6] Furthermore, as a derivative of tetrahydrofurfuryl alcohol (THFA), it is part of a family of solvents recognized for their excellent solvency for a wide range of organic molecules.[7]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of THFA is presented below. These properties are essential for understanding its behavior as a solvent in nanoparticle synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1][8] |
| Molecular Weight | 144.17 g/mol | [1][8] |
| Boiling Point | 194-195 °C at 753 mmHg | [1][2] |
| Density | 1.061 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.437 | [1][2] |
| Flash Point | 84 °C (closed cup) | [1] |
| Solubility in Water | Soluble | [2][8] |
| Appearance | Colorless liquid | [2] |
Proposed Experimental Protocol: Nanoprecipitation using THFA
This protocol describes a hypothetical procedure for the synthesis of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using THFA as the organic solvent.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Model hydrophobic drug (e.g., curcumin)
-
This compound (THFA)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Glass beakers
-
Rotary evaporator
-
Centrifuge
-
Particle size analyzer
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the model drug in 5 mL of THFA.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 50 mL of deionized water.
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer at a constant stirring speed (e.g., 600 rpm).
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a controlled rate (e.g., 1 mL/min).
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring for 4-6 hours at room temperature to allow for the evaporation of THFA.
-
Alternatively, for faster removal, use a rotary evaporator at reduced pressure and a slightly elevated temperature (e.g., 40 °C).
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove residual PVA and unencapsulated drug.
-
-
Characterization:
-
Analyze the nanoparticle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry after dissolving the nanoparticles in a good solvent).
-
Hypothetical Experimental Workflow
Caption: Hypothetical workflow for nanoparticle synthesis using THFA.
Hypothetical Quantitative Data
The following table presents hypothetical data that could be obtained from the proposed protocol, illustrating the potential influence of key process parameters on nanoparticle characteristics.
| Formulation ID | PLGA Conc. (mg/mL) | PVA Conc. (%) | Flow Rate (mL/min) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| THFA-NP-01 | 10 | 1.0 | 1.0 | 180 | 0.15 | 85 |
| THFA-NP-02 | 20 | 1.0 | 1.0 | 250 | 0.21 | 82 |
| THFA-NP-03 | 10 | 0.5 | 1.0 | 210 | 0.25 | 78 |
| THFA-NP-04 | 10 | 1.0 | 2.0 | 160 | 0.18 | 80 |
Discussion and Future Outlook
The proposed use of this compound as a solvent for nanoparticle synthesis is a novel concept that warrants experimental validation. Its favorable physicochemical properties, including water miscibility and a high boiling point, suggest that it could offer advantages in terms of process control and the formation of stable nanoparticle suspensions. The hypothetical protocol and data presented here provide a starting point for researchers interested in exploring this promising, green solvent for applications in drug delivery and materials science. Further studies should focus on optimizing the synthesis parameters and comparing the resulting nanoparticles to those produced using conventional solvents.
References
- 1. This compound 97 637-64-9 [sigmaaldrich.com]
- 2. This compound | 637-64-9 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 637-64-9 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydrofurfuryl Acetate as a Plasticizer for Polylactic Acid (PLA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a prominent material in biomedical applications, including drug delivery systems and medical implants.[1] However, its inherent brittleness, low flexibility, and poor toughness limit its application in areas requiring enhanced mechanical properties.[2][3] Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase the free volume between polymer chains, thereby enhancing flexibility, reducing the glass transition temperature (Tg), and improving processability.[4][5]
Tetrahydrofurfuryl acetate (THFA) is a bio-based solvent and potential plasticizer. While specific literature detailing the use of THFA as a plasticizer for PLA is limited, this document provides a comprehensive overview of the expected effects and the standard protocols for its incorporation and characterization, based on the well-documented behavior of other bio-based plasticizers with PLA. The information presented herein is extrapolated from studies on common plasticizers like citrate esters (e.g., triethyl citrate, acetyl tributyl citrate) and polyethylene glycol (PEG).[5][6][7]
Principle of Plasticization in PLA
The addition of a plasticizer to PLA disrupts the intermolecular forces between the polymer chains. This leads to increased chain mobility, which manifests as a decrease in the glass transition temperature (Tg).[6][8] A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. Consequently, plasticized PLA exhibits increased ductility and reduced stiffness.[4]
Expected Effects of this compound on PLA Properties
Based on the behavior of similar plasticizers, the incorporation of THFA into PLA is anticipated to result in the following changes:
-
Thermal Properties: A decrease in the glass transition temperature (Tg) and cold crystallization temperature (Tcc).[4][8] The melting temperature (Tm) may also see a slight reduction.[4]
-
Mechanical Properties: A decrease in tensile strength and Young's modulus, but a significant increase in elongation at break, indicating enhanced flexibility and toughness.[3]
-
Processing: Improved melt flow characteristics, allowing for easier processing at lower temperatures.[3]
Data Presentation: Representative Effects of Plasticizers on PLA
The following tables summarize the typical quantitative effects of plasticizers on the thermal and mechanical properties of PLA. The data is compiled from studies on various bio-based plasticizers and serves as a predictive guide for the potential effects of THFA.
Table 1: Representative Thermal Properties of Plasticized PLA
| Plasticizer Content (wt%) | Glass Transition Temp. (Tg) (°C) | Cold Crystallization Temp. (Tcc) (°C) | Melting Temp. (Tm) (°C) | Degree of Crystallinity (%) |
| 0 (Neat PLA) | ~60 | ~110-130 | ~150-170 | Varies |
| 10 | ~40-50 | ~90-110 | ~145-165 | Increased |
| 20 | ~20-30 | ~70-90 | ~140-160 | Increased |
| 30 | ~10-20 | ~60-80 | ~135-155 | Increased |
Note: The degree of crystallinity can be influenced by the plasticizer type and concentration, as increased chain mobility can facilitate crystal formation.[6]
Table 2: Representative Mechanical Properties of Plasticized PLA
| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Neat PLA) | ~50-70 | <10 | ~2.5-3.5 |
| 10 | ~30-45 | ~50-150 | ~1.5-2.5 |
| 20 | ~20-30 | ~150-300 | ~0.5-1.5 |
| 30 | ~10-20 | >300 | <0.5 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of PLA plasticized with this compound.
Protocol 1: Preparation of Plasticized PLA Films by Solvent Casting
This method is suitable for laboratory-scale preparation of thin films with uniform plasticizer distribution.
Materials:
-
Polylactic acid (PLA) pellets or powder
-
This compound (THFA)
-
Dichloromethane (DCM) or Chloroform (analytical grade)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and hot plate
-
Fume hood
Procedure:
-
Drying: Dry the PLA pellets/powder in a vacuum oven at 60-80°C for at least 4 hours to remove any residual moisture.
-
Dissolution: In a fume hood, dissolve the dried PLA in the chosen solvent (e.g., 10% w/v solution) by stirring with a magnetic stirrer at room temperature until a homogenous solution is obtained.
-
Plasticizer Addition: Add the desired amount of THFA (e.g., 5, 10, 15, 20 wt% with respect to PLA) to the PLA solution.
-
Mixing: Continue stirring the mixture for at least 1 hour to ensure uniform distribution of the plasticizer.
-
Casting: Pour the solution into a clean, dry glass petri dish or onto a level glass plate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours. To control the evaporation rate and obtain a uniform film, the casting surface can be partially covered.
-
Final Drying: Once the film has formed, place it in a vacuum oven at a temperature below the Tg of the plasticized PLA (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Storage: Store the resulting films in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of Plasticized PLA by Melt Blending
This method is scalable and simulates industrial processing techniques like extrusion and injection molding.
Materials:
-
Polylactic acid (PLA) pellets
-
This compound (THFA)
-
Internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder
-
Compression molding machine
-
Vacuum oven
Procedure:
-
Drying: Dry the PLA pellets in a vacuum oven at 60-80°C for at least 4 hours.
-
Premixing: In a sealed bag, thoroughly mix the dried PLA pellets with the desired amount of THFA. Allow the mixture to sit for a period (e.g., 1 hour) to allow for the absorption of the plasticizer.
-
Melt Blending:
-
Internal Mixer: Set the mixing temperature to 170-190°C and the rotor speed to 50-60 rpm. Add the premixed PLA/THFA blend to the preheated chamber and mix for 5-10 minutes until a homogenous melt is achieved.
-
Twin-Screw Extruder: Set a temperature profile for the extruder barrels (e.g., 160°C at the feed zone to 190°C at the die). Feed the premixed blend into the extruder. The extruded strand can be pelletized for further processing.
-
-
Sample Preparation:
-
Compression Molding: Take the melt-blended material and place it in a mold preheated to 180-190°C. Apply pressure (e.g., 5-10 MPa) for 3-5 minutes, followed by cooling under pressure to obtain sheets or test specimens of a specific thickness.
-
-
Conditioning: Anneal the prepared samples at a temperature slightly above the Tg for a short period to relieve internal stresses, if required. Store the samples in a desiccator before characterization.
Characterization Protocols
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the plasticized PLA.
Instrument: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized PLA film/molded sample into an aluminum DSC pan and seal it.
-
Thermal History Removal: Heat the sample from room temperature to 200°C at a heating rate of 10°C/min and hold for 3-5 minutes to erase the thermal history.
-
Cooling Scan: Cool the sample from 200°C to -20°C at a cooling rate of 10°C/min.
-
Second Heating Scan: Heat the sample from -20°C to 200°C at a heating rate of 10°C/min.
-
Data Analysis: Determine the Tg (as the midpoint of the transition), Tcc (peak of the exothermic event), and Tm (peak of the endothermic event) from the second heating scan. The degree of crystallinity (Xc) can be calculated using the following equation:
-
Xc (%) = [ (ΔHm - ΔHcc) / (ΔH°m * w) ] * 100
-
Where: ΔHm is the enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, ΔH°m is the melting enthalpy of 100% crystalline PLA (typically 93 J/g), and w is the weight fraction of PLA in the sample.[6]
-
Protocol 4: Mechanical Testing using a Universal Testing Machine
Tensile testing is performed to evaluate the effect of the plasticizer on the tensile strength, elongation at break, and Young's modulus of PLA.
Instrument: Universal Testing Machine with a suitable load cell.
Procedure:
-
Sample Preparation: Cut dog-bone shaped specimens from the prepared films or molded sheets according to a standard such as ASTM D638 or ISO 527.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.
-
Testing:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
-
Data Analysis: From the resulting stress-strain curve, determine the following:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Test at least five specimens for each formulation and report the average values and standard deviations.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of THFA-plasticized PLA.
Caption: Logical relationship of THFA concentration on PLA properties.
Conclusion
The incorporation of this compound as a plasticizer for PLA is expected to significantly enhance its flexibility and processability, making it suitable for a broader range of applications in the biomedical and pharmaceutical fields. The protocols outlined in this document provide a robust framework for the preparation and comprehensive characterization of THFA-plasticized PLA. While the quantitative data presented is based on analogous plasticizer systems, it offers a valuable predictive tool for researchers embarking on the development of novel PLA-based materials. Further empirical studies are warranted to elucidate the precise effects of THFA on the properties of PLA.
References
- 1. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the PLLA Morphology through Racemic Nucleation to Reach Functional Properties Required by 3D Printed Durable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jungbunzlauer.com [jungbunzlauer.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. Biobased additive plasticizing Polylactic acid (PLA) [polimeros.periodikos.com.br]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Tetrahydrofurfuryl Acetate in Polymer Chemistry and Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tetrahydrofurfuryl acetate (THFA), detailing its properties and applications in polymer chemistry and formulations. This document includes its function as a versatile solvent and a biocompatible plasticizer, with a particular focus on its relevance in the development of advanced polymer systems for various applications, including drug delivery.
Introduction to this compound (THFA)
This compound (THFA) is a colorless, water-soluble liquid with a faint, fruity, ethereal odor.[1][2] It is an ester of tetrahydrofurfuryl alcohol and acetic acid.[3] THFA is recognized for its low toxicity and favorable environmental profile, positioning it as a safer alternative to some conventional solvents and plasticizers.[3] Its primary applications are in the flavor and fragrance industry, but its utility extends to polymer science as a solvent and plasticizer.[1]
Physicochemical Properties of THFA
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in polymer processing and formulation development.
| Property | Value | References |
| Molecular Formula | C₇H₁₂O₃ | [1][4] |
| Molecular Weight | 144.17 g/mol | [1][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 194-195 °C @ 753 mmHg | [1][4] |
| Density | 1.061 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.437 | [4] |
| Flash Point | 84 °C (closed cup) | [4] |
| Solubility | Soluble in water, ether, chloroform, and ethanol | [1] |
| CAS Number | 637-64-9 | [1][4] |
THFA in Polymer Chemistry: A Dual Role
THFA serves two primary functions in polymer chemistry: as a solvent and as a plasticizer.
THFA as a Solvent
Due to its favorable solvency, THFA can be employed as a solvent in certain polymerization reactions and for dissolving polymers to create films and coatings through solvent casting.[5][6] Its relatively high boiling point allows for processing at elevated temperatures.
THFA as a Plasticizer
Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[7] They function by embedding themselves between polymer chains, which increases the intermolecular spacing and reduces the secondary intermolecular forces. This, in turn, lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[8][9][10]
The use of bio-based and non-toxic plasticizers is of growing interest, particularly for applications in sensitive areas like medical devices and food packaging.[11][12] While specific quantitative data on the plasticizing effects of THFA on common polymers like PVC and PLA is not extensively available in the reviewed literature, its structural similarity to other effective plasticizers suggests its potential in these applications. For instance, esters are a well-known class of plasticizers for PVC.[11] For polylactic acid (PLA), a biodegradable polymer, citrate esters have been shown to be effective plasticizers, significantly reducing its Tg and improving its ductility.[2][13][14]
Mechanism of Plasticization:
Caption: Mechanism of polymer plasticization by THFA.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the application of THFA in polymer formulations.
Protocol for Preparation of Plasticized Polymer Films by Solvent Casting
This protocol describes a general method for preparing polymer films with THFA as a plasticizer. This technique is suitable for initial screening of plasticizer compatibility and for preparing samples for mechanical and thermal analysis.[5][6][15]
Materials:
-
Polymer (e.g., Polylactic Acid - PLA, Polyvinyl Chloride - PVC)
-
This compound (THFA)
-
Suitable solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
-
Glass petri dish or other flat casting surface
-
Stirring plate and magnetic stir bar
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known amount of the polymer in a suitable solvent in a beaker with a magnetic stir bar. The concentration will depend on the polymer's molecular weight and the desired film thickness (typically 5-10% w/v).
-
Stir the solution until the polymer is completely dissolved. This may take several hours.
-
-
Addition of Plasticizer:
-
Calculate the desired amount of THFA based on the weight of the polymer (e.g., 5, 10, 15, 20 wt%).
-
Add the THFA to the polymer solution and stir until a homogeneous mixture is obtained.
-
-
Casting the Film:
-
Carefully pour the polymer-plasticizer solution into a clean, dry glass petri dish. Ensure the solution spreads evenly to achieve a uniform thickness.
-
Cover the petri dish with a lid or aluminum foil with small perforations to allow for slow solvent evaporation and prevent the formation of bubbles or surface defects.[15]
-
-
Drying the Film:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.
-
Once the film is solid, transfer it to a vacuum oven.
-
Dry the film at a temperature below the boiling point of the solvent and the glass transition temperature of the plasticized polymer (e.g., 40-50 °C) under vacuum for at least 24 hours to remove any residual solvent.[15]
-
-
Film Removal:
-
Carefully peel the dried film from the casting surface.
-
Caption: Workflow for solvent casting of plasticized polymer films.
Protocol for Evaluation of Plasticizer Efficiency
The efficiency of a plasticizer is determined by its effect on the mechanical and thermal properties of the polymer.
Tensile testing is a common method to evaluate the effect of a plasticizer on a polymer's mechanical properties.[16][17]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped specimens cut from the prepared polymer films (according to ASTM D638 standard)
Procedure:
-
Cut at least five dumbbell-shaped specimens from each film formulation.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture. A higher elongation at break indicates increased flexibility.
-
Young's Modulus: A measure of the material's stiffness. A lower Young's modulus indicates a more flexible material.
Expected Results: The addition of an effective plasticizer like THFA is expected to decrease the tensile strength and Young's modulus while significantly increasing the elongation at break of the polymer.
DSC is used to determine the glass transition temperature (Tg) of the polymer. A decrease in Tg is a direct indication of plasticization.[2][13][14]
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the polymer film into a DSC pan.
-
Seal the pan.
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The Tg is observed as a step change in the baseline of the DSC thermogram.
Expected Results: The Tg of the polymer will decrease with increasing concentrations of THFA.
| Plasticizer Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Glass Transition Temperature (°C) |
| 0 (Neat Polymer) | Typical Value | Typical Value | Typical Value | Typical Value |
| 5 | Expected Decrease | Expected Increase | Expected Decrease | Expected Decrease |
| 10 | Expected Decrease | Expected Increase | Expected Decrease | Expected Decrease |
| 15 | Expected Decrease | Expected Increase | Expected Decrease | Expected Decrease |
| 20 | Expected Decrease | Expected Increase | Expected Decrease | Expected Decrease |
| Note: Specific values will depend on the polymer used and should be determined experimentally. The trends shown are the expected effects of a plasticizer. |
Applications in Drug Development
The biocompatible nature of THFA and its ability to modify polymer properties make it a candidate for use in drug delivery systems.
THFA in Biodegradable Polymer Formulations for Controlled Drug Release
Biodegradable polymers such as PLA are extensively used for controlled drug release.[14][18][19] The release rate of a drug from a polymer matrix can be influenced by the polymer's properties, including its Tg and hydrophilicity.[17][20] By incorporating THFA as a plasticizer, the polymer matrix can be made more flexible and permeable, potentially allowing for modulation of the drug release profile.
Protocol for In Vitro Drug Release Study
This protocol outlines a method to study the release of a model drug from a plasticized polymer film.
Materials:
-
Drug-loaded polymer films (prepared using the solvent casting method, with the drug added to the initial polymer solution)
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Cut circular discs of a specific diameter from the drug-loaded polymer films.
-
Accurately weigh each disc.
-
Place each disc in a vial containing a known volume of the release medium (e.g., 10 mL of PBS).
-
Incubate the vials at 37 °C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Caption: Experimental workflow for in vitro drug release studies.
Safety and Biocompatibility
THFA is generally recognized as safe (GRAS) for use as a flavoring agent in food at low concentrations.[1] However, for applications in drug delivery and medical devices, a thorough evaluation of its biocompatibility and potential for leaching from the polymer matrix is crucial. The parent alcohol, tetrahydrofurfuryl alcohol (THFA-ol), has been flagged for potential reproductive toxicity at high doses.[21] Therefore, any formulation containing THFA for biomedical applications must be rigorously tested.
Protocol for In Vitro Cytotoxicity Testing (MTT Assay)
This protocol provides a basic method for assessing the cytotoxicity of polymer films containing THFA.
Materials:
-
Polymer films (with and without THFA)
-
L929 fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
Procedure:
-
Preparation of Extracts:
-
Sterilize the polymer film samples (e.g., by UV irradiation).
-
Incubate the films in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37 °C to create extracts.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extracts:
-
Remove the old medium from the wells and replace it with the prepared polymer extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the extracts for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, remove the extracts and add MTT solution to each well.
-
Incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Expected Results: A cell viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5 standards.
Conclusion
This compound is a promising, bio-based compound with significant potential in polymer chemistry and formulations. Its dual role as a solvent and a plasticizer, combined with its favorable safety profile at low concentrations, makes it an attractive candidate for further research and development, particularly in the creation of advanced, flexible, and biocompatible polymer systems for a range of applications, including drug delivery. The protocols provided in these notes offer a starting point for researchers to explore the utility of THFA in their specific polymer systems. Further studies are warranted to generate more quantitative data on its plasticizing efficiency in various polymers and to thoroughly assess its biocompatibility in final formulations intended for biomedical use.
References
- 1. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 四氢糠醇乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. svc.org [svc.org]
- 6. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Glass transition temperature (tg) | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advanceseng.com [advanceseng.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Printability, Mechanical and Thermal Properties of Poly(3-Hydroxybutyrate)-Poly(Lactic Acid)-Plasticizer Blends for Three-Dimensional (3D) Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. ANSES proposes that THFA be classified as a suspected reproductive toxicant | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
Tetrahydrofurfuryl Acetate: A Novel Green Reaction Medium for Heterocyclic Synthesis
Introduction
Tetrahydrofurfuryl acetate (THFA) is emerging as a promising sustainable solvent in organic synthesis, aligning with the principles of green chemistry. Derived from renewable biomass sources, THFA presents a biodegradable and less toxic alternative to conventional volatile organic solvents. Its favorable physicochemical properties, including a high boiling point and good solvency for a range of organic compounds, make it an attractive medium for various chemical transformations. This document provides an overview of the potential applications of THFA as a reaction medium for the synthesis of biologically relevant heterocyclic compounds. While direct, published protocols are limited, this note aims to consolidate the existing knowledge of THFA's properties and propose its application in key heterocyclic syntheses, offering a foundation for further research and development in sustainable pharmaceutical manufacturing.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's properties is crucial for its application in chemical synthesis. THFA possesses a unique combination of characteristics that underscore its potential as a green solvent.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 194-195 °C @ 753 mmHg | [1] |
| Density | 1.0770 g/cm³ @ 23 °C | [2] |
| Flash Point | 83 °C (closed cup) | [3] |
| Solubility | Miscible with water, soluble in alcohol, chloroform, and ether. | [3] |
Proposed Applications in Heterocyclic Synthesis
Based on its properties, THFA can be explored as a reaction medium for a variety of heterocyclic syntheses that traditionally employ high-boiling polar aprotic solvents like DMF or DMSO. The following sections outline general protocols for the synthesis of key heterocycles, where THFA could be substituted as a greener alternative.
Synthesis of 1,2,4-Oxadiazoles
Reaction Scheme:
Caption: General synthesis of 1,2,4-oxadiazoles.
Protocol:
-
To a solution of an amidoxime (1.0 eq) in this compound, add a suitable carboxylic acid derivative (1.1 eq) and a coupling agent (e.g., EDC, DCC).
-
Alternatively, for a one-pot synthesis, the amidoxime and carboxylic acid can be heated in THFA in the presence of a dehydrating agent or a catalyst that facilitates cyclodehydration.
-
The reaction mixture is heated at a temperature ranging from 80-120 °C and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction with a suitable organic solvent and purified by column chromatography or recrystallization.
Synthesis of Pyrazoles
Reaction Scheme:
Caption: General synthesis of pyrazoles.
Protocol:
-
A mixture of a 1,3-dicarbonyl compound (1.0 eq) and a hydrazine derivative (1.0 eq) is dissolved in this compound.
-
An acid or base catalyst can be added to facilitate the condensation and cyclization.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired pyrazole.
Synthesis of Imidazoles (van Leusen Reaction)
Reaction Scheme:
Caption: General synthesis of imidazoles via the van Leusen reaction.
Protocol:
-
To a stirred suspension of an aldimine (1.0 eq) and tosyl-methyl isocyanide (TosMIC, 1.0 eq) in this compound, a base such as potassium carbonate is added.
-
The reaction mixture is heated, typically between 60-100 °C, until the reaction is complete as indicated by TLC.
-
The mixture is then cooled, filtered, and the filtrate is concentrated.
-
The crude product is purified by chromatography on silica gel.
Conclusion and Future Outlook
This compound holds significant promise as a green and sustainable reaction medium for the synthesis of a wide array of heterocyclic compounds. Its renewable origin, biodegradability, and favorable solvency profile make it an excellent candidate to replace hazardous conventional solvents. The protocols outlined above are general methodologies where THFA is proposed as a viable alternative solvent. Further experimental validation and optimization are necessary to establish THFA as a standard solvent in heterocyclic synthesis. Researchers are encouraged to explore the full potential of THFA in various synthetic transformations, contributing to the development of more environmentally benign chemical processes in the pharmaceutical and chemical industries.
Note: The provided protocols are generalized and intended for exploratory purposes. Specific reaction conditions, including temperature, reaction time, and catalyst choice, will need to be optimized for individual substrates. Researchers should always adhere to standard laboratory safety procedures.
References
Application Notes and Protocols for Esterification Reactions Using Tetrahydrofurfuryl Acetate as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Tetrahydrofurfuryl acetate (THFA) as a promising green solvent in esterification reactions. While direct literature examples of THFA as a solvent for the synthesis of other esters are limited, its favorable physical and chemical properties, such as a high boiling point, good solvency, and derivation from renewable resources, make it an excellent candidate for exploration in this context.[1][2] This document outlines the key properties of THFA, provides a general protocol for a classic acid-catalyzed esterification reaction using THFA as a solvent, and presents a comparative overview of other green solvents used in similar transformations.
Introduction to this compound (THFA) as a Solvent
This compound (THFA) is a colorless, bio-derived solvent with a mild, fruity odor.[1][2][3] It is synthesized via the esterification of tetrahydrofurfuryl alcohol, which can be derived from renewable biomass sources.[1] THFA is recognized for its excellent solvency for a wide range of organic compounds, making it a versatile component in formulations for coatings, adhesives, and resins.[1][2] Its low volatility and biodegradability are advantageous from an environmental and safety perspective. These characteristics position THFA as a viable and sustainable alternative to conventional volatile organic solvents in chemical synthesis.
Key Properties of this compound
The suitability of a solvent for a chemical reaction is determined by its physical and chemical properties. The table below summarizes the key properties of THFA relevant to its application in esterification reactions.
| Property | Value | Reference |
| CAS Number | 637-64-9 | [4] |
| Molecular Formula | C₇H₁₂O₃ | [4] |
| Molecular Weight | 144.17 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 194-195 °C | [3] |
| Density | 1.061 g/mL at 25 °C | [3] |
| Solubility in Water | Sparingly soluble | [1] |
| Solubility in Organic Solvents | Miscible with many organic solvents | [2] |
Experimental Protocols
While specific protocols for esterification reactions using THFA as a solvent are not extensively documented in peer-reviewed literature, its properties suggest its utility in standard esterification procedures, such as the Fischer-Speier esterification. The following protocol is a general guideline for the esterification of a generic carboxylic acid with an alcohol in THFA. Researchers should optimize the reaction conditions for their specific substrates.
General Protocol for Acid-Catalyzed Esterification in THFA
This protocol describes a typical laboratory-scale Fischer esterification of a carboxylic acid with an alcohol using sulfuric acid as a catalyst and THFA as the solvent.
Materials:
-
Carboxylic Acid (e.g., Lauric Acid)
-
Alcohol (e.g., Ethanol)
-
This compound (THFA), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in this compound (THFA) (providing a 0.5-1.0 M solution).
-
Addition of Reagents: To the stirred solution, add the alcohol (1.2-3.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (the reaction temperature will depend on the boiling point of the alcohol and THFA, typically in the range of 80-120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by distillation or column chromatography on silica gel.
Data Presentation: Comparison with Other Green Solvents
The choice of solvent can significantly impact the yield and reaction rate of an esterification. While specific data for THFA is pending experimental investigation, the following table provides a comparative overview of results for a model esterification reaction in various green solvents. This data can serve as a benchmark for evaluating the performance of THFA.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Cyclopentyl methyl ether (CPME) | Sulfuric Acid | 60 | 4 | >95 |
| 2-Methyltetrahydrofuran (2-MeTHF) | Sulfuric Acid | 66 | 6 | ~90 |
| Toluene (with Dean-Stark) | p-Toluenesulfonic acid | 110 | 5 | >98 |
| This compound (THFA) | Sulfuric Acid | 80-120 | TBD | TBD |
TBD: To be determined experimentally.
Visualizations
General Workflow for Fischer-Speier Esterification
The following diagram illustrates the general workflow for the acid-catalyzed esterification protocol described above.
Caption: General workflow for acid-catalyzed esterification.
Signaling Pathway: Acid-Catalyzed Esterification Mechanism
This diagram outlines the key steps in the mechanism of Fischer-Speier esterification.
Caption: Mechanism of Fischer-Speier esterification.
Conclusion
This compound presents itself as a compelling, sustainable solvent candidate for esterification reactions. Its favorable physical properties, coupled with its renewable origin, align with the principles of green chemistry. While further experimental validation is required to establish optimal conditions and comparative efficacy, the provided general protocol offers a solid foundation for researchers to explore the application of THFA in their synthetic endeavors. The adoption of such green solvents is crucial for the development of more environmentally benign processes in the chemical and pharmaceutical industries.
References
Application Notes and Protocols: Tetrahydrofurfuryl Acetate in Sustainable Coatings and Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetrahydrofurfuryl Acetate (THFA) as a sustainable solvent in the formulation of environmentally friendly coatings and resins. Sourced from renewable resources, THFA presents a viable alternative to conventional petroleum-based solvents, contributing to the development of greener product formulations.
Introduction to this compound (THFA)
This compound (CAS No. 637-64-9) is a high-boiling, colorless liquid with a mild, pleasant odor.[1][2] It is an effective solvent for a variety of resins, waxes, and oils, making it a versatile component in the formulation of paints, coatings, inks, and adhesives.[1] The precursor to THFA, tetrahydrofurfuryl alcohol, can be derived from the catalytic hydrogenation of furfural, which is produced from lignocellulosic biomass, positioning THFA as a potentially renewable and sustainable solvent.[3]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for formulators to consider when developing new coating and resin systems.
| Property | Value | Reference |
| CAS Number | 637-64-9 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 194-195 °C @ 753 mmHg | [4] |
| Specific Gravity | 1.058 - 1.064 @ 25 °C | [4] |
| Refractive Index | 1.435 - 1.440 @ 20 °C | [4] |
| Solubility | Soluble in water, alcohol, ether, and chloroform.[3] |
Applications in Sustainable Coatings and Resins
This compound's favorable solvency characteristics and its origin from renewable resources make it a suitable candidate for sustainable coating formulations. Its high boiling point allows for a slower evaporation rate, which can be beneficial in certain applications for improving flow and leveling of the coating film.
Potential applications include:
-
Architectural Coatings: As a low-volatility organic compound (VOC) solvent in interior and exterior paints.
-
Industrial Coatings: In formulations for metal, wood, and plastic substrates where a smooth finish is desired.
-
Bio-based Resins: As a solvent for bio-derived polymers such as alkyds, polyesters, and polyurethanes.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of coatings formulated with this compound.
This protocol describes the preparation of a simple solvent-borne alkyd resin coating using THFA as the primary solvent.
Materials:
-
Long oil alkyd resin (e.g., 70% solids in mineral spirits)
-
This compound (THFA)
-
Driers (e.g., cobalt, calcium, zirconium octoates)
-
Anti-skinning agent (e.g., methyl ethyl ketoxime)
Procedure:
-
In a suitable mixing vessel, weigh the required amount of alkyd resin.
-
Gradually add the calculated amount of this compound while stirring to achieve the desired viscosity.
-
Continue mixing until the resin is fully dissolved and the solution is homogeneous.
-
Add the drier combination and anti-skinning agent in the recommended proportions, mixing thoroughly after each addition.
-
Allow the formulation to equilibrate for at least 24 hours before application and testing.
Logical Workflow for Coating Formulation and Evaluation
Caption: Workflow for sustainable coating development.
The drying time of the formulated coating can be determined using a mechanical recorder according to ASTM D5895.[5][6][7]
Equipment:
-
Mechanical drying time recorder (straight line or circular)
-
Glass strips or panels
-
Film applicator (for uniform thickness)
Procedure:
-
Apply the coating to the glass strips at a specified uniform thickness.
-
Immediately place the drying time recorder on the wet film and lower the stylus.
-
The stylus will move across the film at a constant speed, leaving a track.
-
After the designated time, remove the panel and analyze the track to determine the different stages of drying (set-to-touch, tack-free, dry-hard, and dry-through).
The pull-off adhesion test (ASTM D4541 or ISO 4624) provides a quantitative measure of the bond strength between the coating and the substrate.[3][8][9][10][11]
Equipment:
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies)
-
Adhesive for attaching dollies
-
Cutting tool (if testing a specific area)
Procedure:
-
Prepare the coated surface and a clean loading fixture.
-
Apply a uniform layer of adhesive to the dolly and attach it to the coated surface.
-
Allow the adhesive to cure as per the manufacturer's instructions.
-
If necessary, score around the dolly to isolate the test area.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular force at a specified rate until the dolly is pulled off.
-
Record the pull-off strength and note the nature of the failure (adhesive, cohesive, or substrate failure).
Other qualitative methods include the cross-cut test (ASTM D3359) and the knife adhesion test (ASTM D6677).[3][8][9][10][11]
Pencil hardness is a common method for evaluating the hardness of a coating film.
Equipment:
-
A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener
-
A block to hold the pencil at a 45° angle
Procedure:
-
Starting with the softest pencil, push the pencil lead firmly against the coated surface at a 45° angle.
-
Observe if the pencil scratches or gouges the coating.
-
Repeat the test with progressively harder pencils until a pencil damages the coating.
-
The pencil hardness is reported as the hardness of the hardest pencil that did not scratch the coating.
Quantitative Data Presentation
While specific performance data for coatings formulated with this compound is not extensively published, the following tables provide a template for presenting comparative data against conventional solvents. Researchers are encouraged to populate these tables with their experimental findings.
Table 1: Comparison of Drying Times
| Formulation | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Dry-Hard Time (hours) |
| Alkyd Resin in THFA | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Alkyd Resin in Mineral Spirits (Control) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Polyurethane in THFA | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Polyurethane in Xylene (Control) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Adhesion and Hardness Performance
| Formulation | Pull-Off Adhesion (MPa) | Pencil Hardness |
| Alkyd Resin in THFA | [Experimental Data] | [Experimental Data] |
| Alkyd Resin in Mineral Spirits (Control) | [Experimental Data] | [Experimental Data] |
| Polyurethane in THFA | [Experimental Data] | [Experimental Data] |
| Polyurethane in Xylene (Control) | [Experimental Data] | [Experimental Data] |
Table 3: Viscosity of Resin Solutions
| Resin System | Solvent | Resin Concentration (%) | Viscosity (cPs) |
| Long Oil Alkyd | This compound | 50 | [Experimental Data] |
| Long Oil Alkyd | Mineral Spirits | 50 | [Experimental Data] |
| Polyester Polyol | This compound | 60 | [Experimental Data] |
| Polyester Polyol | Xylene | 60 | [Experimental Data] |
Conclusion
This compound shows promise as a bio-based solvent for the development of sustainable coatings and resins. Its favorable physical properties and renewable origin make it an attractive alternative to petroleum-derived solvents. Further research and formulation studies are necessary to fully characterize its performance in a wide range of coating systems and to establish a comprehensive dataset for direct comparison with conventional solvents. The experimental protocols provided herein offer a standardized approach for researchers to evaluate the efficacy of THFA in their own sustainable coating formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 4. mdpi.com [mdpi.com]
- 5. kelid1.ir [kelid1.ir]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. paint.org [paint.org]
- 8. Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. Test Methods for Coating Adhesion [ltcoatingline.com]
- 10. Adhesion Test: Methods, Standards, & Testing Techniques [testronixinstruments.com]
- 11. specialchem.com [specialchem.com]
Application Notes and Protocols for the Quantification of Tetrahydrofurfuryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl acetate (THFA) is a flavoring agent used in a variety of food products, beverages, and pharmaceutical formulations to impart a fruity, honey-like, or bready aroma. Accurate quantification of THFA is crucial for quality control, regulatory compliance, and formulation development. This document provides detailed analytical methods for the quantitative determination of this compound in various mixtures, focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for the analysis of volatile and semi-volatile compounds like esters. GC-FID offers high sensitivity, a wide linear range, and excellent reproducibility for quantifying THFA.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method suitable for the analysis of compounds that may not be volatile enough for GC or are present in complex matrices. While THFA does not have a strong chromophore, it can be detected at low UV wavelengths. This method is particularly useful for avoiding thermal degradation of the analyte that can occur at high GC inlet temperatures.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-FID and HPLC-UV methods for the analysis of esters and related furan derivatives. These values can be considered as a benchmark for the quantification of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.04 - 0.51 mg/L | 0.3 - 0.7 µg/kg |
| Limit of Quantification (LOQ) | 0.13 - 1.70 mg/L | 1.0 - 2.5 µg/kg |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | < 5% | < 5% |
Experimental Protocols
Method 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is suitable for the analysis of THFA in relatively clean matrices such as essential oils, fragrance concentrates, and simple beverage formulations.
1. Sample Preparation: Direct Injection
For clear liquid samples with an expected THFA concentration in the mg/L range or higher, a simple dilution is sufficient.
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as methanol or ethyl acetate.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL GC vial.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Detector Temperature: 260°C.
3. Calibration
-
Prepare a stock solution of this compound (≥97% purity) in methanol at a concentration of 1000 mg/L.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 mg/L to 100 mg/L.
-
Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.
4. Data Analysis
-
Identify the THFA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of THFA in the sample using the calibration curve.
GC-FID analysis workflow for this compound.
Method 2: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is applicable to a wider range of matrices, including those that may contain non-volatile components that could interfere with GC analysis.
1. Sample Preparation: Liquid-Liquid Extraction
For complex matrices such as beverages or pharmaceutical syrups, a liquid-liquid extraction may be necessary to isolate the THFA.
-
Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL HPLC vial.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
3. Calibration
-
Prepare a stock solution of this compound (≥97% purity) in the mobile phase at a concentration of 1000 mg/L.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 mg/L to 200 mg/L.
-
Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.
4. Data Analysis
-
Identify the THFA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of THFA in the sample using the calibration curve.
HPLC-UV analysis workflow for this compound.
Method Validation
To ensure the reliability of the analytical results, the chosen method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Relationship of analytical method validation parameters.
Application Notes and Protocols for the GC-MS Analysis of Tetrahydrofurfuryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl acetate (THFA) is a versatile compound utilized as a flavoring agent in food products, a fragrance component in cosmetics, and a solvent in various industrial applications.[1] Its chemical formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol .[2] Accurate and reliable quantification of THFA is crucial for quality control, regulatory compliance, and safety assessment in these industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like THFA.[3]
These application notes provide a comprehensive overview of the GC-MS analysis of this compound, including detailed experimental protocols for sample preparation and analysis, as well as expected quantitative data.
Quantitative Data
The following tables summarize key quantitative data for the GC-MS analysis of this compound.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Mass Fragments (m/z) | 71 (base peak), 43, 85, 57, 99 |
Table 2: Characteristic Ion Fragments for Selected Ion Monitoring (SIM)
| Ion (m/z) | Relative Abundance (%) | Role in Analysis |
| 71 | 100 | Quantifier |
| 43 | ~40-50 | Qualifier |
| 85 | ~20-30 | Qualifier |
Table 3: Typical Method Performance Parameters (Illustrative)
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L | Dependent on matrix and instrumentation. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/L | Dependent on matrix and instrumentation. |
| Linearity (R²) | > 0.995 | Over a typical concentration range of 0.1 - 10 mg/L. |
| Recovery | 85 - 110% | Dependent on the sample matrix and extraction method. |
| Precision (%RSD) | < 15% | For replicate analyses. |
Experimental Protocols
Protocol 1: Analysis of this compound in Liquid Cosmetics (e.g., Perfumes, Lotions)
This protocol utilizes headspace solid-phase microextraction (HS-SPME) for the extraction of volatile THFA from a cosmetic matrix, followed by GC-MS analysis.
Materials:
-
GC-MS system with a split/splitless injector and mass selective detector
-
Headspace vials (20 mL) with magnetic crimp caps
-
SPME fiber assembly with a suitable fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heating and agitation unit for headspace vials
-
This compound standard
-
Solvent for standard preparation (e.g., Methanol or Ethanol, GC grade)
-
Sodium chloride (analytical grade)
Sample Preparation:
-
Accurately weigh 1.0 g of the cosmetic sample into a 20 mL headspace vial.
-
Add 1.0 g of sodium chloride to the vial to increase the ionic strength of the matrix and enhance the release of volatile analytes.
-
Immediately seal the vial with a magnetic crimp cap.
-
Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (a cosmetic base without the fragrance).
HS-SPME Procedure:
-
Place the sealed vial in the heating and agitation unit.
-
Equilibrate the sample at 60°C for 15 minutes with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 250°C
-
Desorption Time: 5 minutes
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): Monitor ions m/z 71, 43, and 85 for quantitative analysis.
-
Protocol 2: Analysis of this compound in Food Matrices (e.g., Baked Goods, Beverages)
This protocol employs a liquid-liquid extraction (LLE) method to isolate this compound from a food matrix prior to GC-MS analysis.
Materials:
-
GC-MS system as described in Protocol 1
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
This compound standard
-
Solvents: Dichloromethane, Hexane (GC grade)
-
Anhydrous sodium sulfate
Sample Preparation:
-
Homogenize solid food samples. For liquid samples, use directly.
-
Accurately weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples, pipette 5.0 mL.
-
Add 10 mL of dichloromethane to the centrifuge tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Carefully transfer the organic layer (bottom layer) to a clean tube.
-
Repeat the extraction (steps 3-6) with an additional 10 mL of dichloromethane.
-
Combine the organic extracts.
-
Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Parameters:
The GC-MS parameters can be the same as those described in Protocol 1.
Diagrams
References
Application Note: Determination of Tetrahydrofurfuryl Alcohol (THFA) by High-Performance Liquid Chromatography
Abstract
This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tetrahydrofurfuryl alcohol (THFA). The proposed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of water and acetonitrile, and UV detection. This method is suitable for the determination of THFA in various sample matrices, including pharmaceutical formulations, cleaning products, and as a residual solvent. The protocol provides a foundation for method development and validation for researchers, scientists, and drug development professionals.
Introduction
Tetrahydrofurfuryl alcohol (THFA) is a versatile organic solvent and chemical intermediate derived from renewable resources.[1] Its applications span numerous industries, including its use as a solvent in coatings, adhesives, and cleaning agents, as well as an intermediate in the synthesis of pharmaceuticals and plasticizers.[1] Accurate and reliable quantification of THFA is crucial for quality control, formulation development, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of non-volatile and thermally labile compounds. While Gas Chromatography (GC) is also a common method for THFA analysis, HPLC offers an alternative approach, particularly for complex sample matrices where derivatization may not be desirable.[2] This application note outlines a proposed HPLC method for THFA analysis, based on the successful separation of the structurally similar compound, furfuryl alcohol.
Experimental
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chemicals and Reagents
-
Tetrahydrofurfuryl alcohol (THFA) analytical standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation if necessary)
Proposed HPLC Method
Based on methods for the related compound furfuryl alcohol, the following starting conditions are recommended for the analysis of THFA. Method optimization and validation are required for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Note: THFA does not have a strong chromophore. A low UV wavelength is necessary for detection. A Refractive Index (RI) detector can also be considered if a UV detector lacks the required sensitivity.
Protocols
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of THFA analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation will depend on the matrix. The goal is to extract THFA and remove interfering substances.
-
Liquid Samples (e.g., cleaning products):
-
Accurately dilute a known volume or weight of the sample with the mobile phase to bring the THFA concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Solid Samples:
-
Accurately weigh a portion of the homogenized solid sample.
-
Extract the THFA with a suitable solvent (e.g., methanol or acetonitrile) using techniques such as sonication or vortexing.
-
Centrifuge the extract to pelletize solid matter.
-
Dilute the supernatant with the mobile phase to the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.
-
Method Validation Parameters (to be determined)
For quantitative applications, the method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:
| Parameter | Acceptance Criteria (Example) |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo |
| Robustness | Insensitive to small variations in method parameters |
Data Presentation
The following tables are examples of how quantitative data should be structured for easy comparison once the method is validated.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [To be determined] |
| Theoretical Plates | ≥ 2000 | [To be determined] |
| %RSD of Peak Area (n=6) | ≤ 2.0% | [To be determined] |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | [To be determined] |
| 5 | [To be determined] |
| 10 | [To be determined] |
| 25 | [To be determined] |
| 50 | [To be determined] |
| 100 | [To be determined] |
| Correlation Coefficient (r²) | [To be determined] |
Table 3: Accuracy and Precision Data
| Spiked Level | Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| Low | [To be determined] | [To be determined] | [To be determined] |
| Medium | [To be determined] | [To be determined] | [To be determined] |
| High | [To be determined] | [To be determined] | [To be determined] |
Visualizations
The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the separation process.
Caption: Experimental workflow for THFA analysis by HPLC.
Caption: Principle of reversed-phase separation of THFA.
Conclusion
The proposed HPLC method provides a solid starting point for the quantitative analysis of Tetrahydrofurfuryl alcohol. The use of a C18 column with a water and acetonitrile mobile phase is a well-established approach for polar analytes. This application note details the necessary steps for instrument setup, sample and standard preparation, and outlines the required validation parameters. With proper optimization and validation, this method can be a valuable tool for quality control and research applications involving THFA.
References
Application Notes and Protocols: Tetrahydrofurfuryl Acetate as an Electrolyte Component in Battery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl acetate (THFA) is a high-boiling, colorless liquid with a mild, fruity odor.[1] Chemically, it is an ester formed from tetrahydrofurfuryl alcohol and acetic acid.[1] Its molecular structure, containing both a cyclic ether (tetrahydrofuran) ring and an acetate group, suggests potential as a novel electrolyte component in lithium-ion battery research. The tetrahydrofuran (THF) moiety is known for its ability to solvate lithium ions, while the acetate group may influence the electrochemical stability and safety characteristics of the electrolyte.
These application notes provide a comprehensive guide for researchers interested in evaluating the potential of THFA as a co-solvent or additive in battery electrolytes. The following sections detail the physicochemical properties of THFA, hypothetical performance data based on related compounds for comparative purposes, and detailed experimental protocols for electrolyte preparation, cell assembly, and electrochemical characterization.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of THFA is presented in Table 1. These properties are crucial for initial safety assessments and for designing electrolyte formulations.
| Property | Value | Reference |
| CAS Number | 637-64-9 | [2] |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [3] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 194-195 °C @ 753 mmHg | [5] |
| Density | 1.061 g/mL at 25 °C | |
| Flash Point | 84 °C (closed cup) | [5] |
| Solubility | Soluble in water, ether, chloroform | [3] |
Hypothetical and Comparative Electrochemical Data
Table 2: Ionic Conductivity of Ether-Based Electrolytes
| Electrolyte System | Ionic Conductivity (mS/cm) | Temperature (°C) |
| 1 M LiPF₆ in EC:EMC (3:7) | ~11 | 25 |
| 1 M LiTFSI in DME | ~8 | 25 |
| Fluorinated Ether Electrolyte | 0.27 | 30 |
Table 3: Electrochemical Stability Window of Various Solvents
| Solvent | Anodic Stability (V vs. Li/Li⁺) |
| Ethylene Carbonate (EC) | ~4.5 |
| Ethyl Acetate (EA) | ~4.2 |
| Fluorinated Ethyl Acetate (2FEA) | >4.5 |
Table 4: Cycling Performance of Lithium-Ion Cells with Ester Co-solvents
| Cell Configuration | Electrolyte Additive/Co-solvent | Capacity Retention | Cycle Number |
| Li | LiCoO₂ | 2FEA | Improved cycling efficiency |
| Graphite | NMC532 | Methyl Acetate (MA) | Trade-off in lifetime at elevated temperatures |
Experimental Protocols
The following protocols provide a standardized methodology for the preparation of THFA-based electrolytes and the assembly and testing of coin cells. These protocols are designed to ensure reproducibility and allow for meaningful comparison with established electrolyte systems.
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing this compound (THFA) as a co-solvent.
Materials:
-
Lithium hexafluorophosphate (LiPF₆) (battery grade, >99.9%)
-
Ethylene carbonate (EC) (battery grade, anhydrous, >99%)
-
Ethyl methyl carbonate (EMC) (battery grade, anhydrous, >99%)
-
This compound (THFA) (anhydrous, >99%)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Precision balance (±0.0001 g)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Purification: Ensure all solvents (EC, EMC, and THFA) are of high purity and have a low water content (<20 ppm). If necessary, dry the solvents using molecular sieves (3Å or 4Å) for at least 24 hours inside the glovebox.
-
Glovebox Environment: Perform all electrolyte preparation steps inside an argon-filled glovebox.
-
Solvent Mixture Preparation:
-
Calculate the required volumes of EC, EMC, and THFA to achieve the desired volumetric ratio (e.g., 3:6:1 v/v/v for an electrolyte with 10% THFA).
-
Using a clean, dry volumetric flask, accurately measure and combine the solvents.
-
Add a magnetic stir bar and stir the mixture for at least 1 hour to ensure homogeneity.
-
-
Lithium Salt Dissolution:
-
Calculate the mass of LiPF₆ required to achieve the desired concentration (typically 1.0 M).
-
Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
-
Storage: Store the prepared electrolyte in a tightly sealed, labeled container inside the glovebox, protected from light.
Coin Cell Assembly (CR2032)
Objective: To assemble a CR2032 coin cell for electrochemical testing of the THFA-based electrolyte.
Materials:
-
CR2032 coin cell components (casings, spacers, spring)
-
Cathode (e.g., LiCoO₂, NMC) and anode (e.g., graphite, lithium metal) discs of appropriate diameter
-
Microporous separator (e.g., Celgard 2325)
-
Prepared THFA-based electrolyte
-
Crimping machine
-
Tweezers (plastic and stainless steel)
-
Pipette
Procedure:
-
Component Preparation: Ensure all coin cell components, electrodes, and the separator are dried under vacuum at an appropriate temperature before being introduced into the glovebox.[6]
-
Assembly in Glovebox: Perform the entire assembly process inside an argon-filled glovebox.
-
Bottom Case: Place the bottom case (negative cap) of the coin cell onto a clean surface.
-
Anode: Place the anode disc in the center of the bottom case. If using a lithium metal anode, ensure the surface is clean and shiny.
-
Separator: Place a separator disc on top of the anode.
-
Electrolyte Addition: Using a micropipette, add a few drops (typically 40-60 µL for a CR2032 cell) of the THFA-based electrolyte onto the separator, ensuring it is thoroughly wetted.
-
Cathode: Place the cathode disc on top of the wetted separator, ensuring the active material side is facing down.
-
Spacer and Spring: Place a spacer on top of the cathode, followed by the spring.
-
Top Case: Place the top case (positive cap) over the assembly.
-
Crimping: Carefully transfer the assembled cell to the crimping machine and apply pressure to seal the cell.[7] A properly crimped cell will have a uniform, inwardly curved edge.[8]
-
Cleaning and Labeling: After crimping, clean the exterior of the coin cell with a lint-free cloth and label it appropriately.
Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the THFA-based electrolyte.
Equipment:
-
Battery cycler
-
Potentiostat/Galvanostat with impedance spectroscopy capability
-
Temperature-controlled chamber
Key Characterization Techniques:
-
Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Procedure: Assemble a three-electrode cell with lithium metal as the reference and counter electrodes and a working electrode (e.g., platinum or stainless steel). Scan the potential at a slow rate (e.g., 0.1 mV/s) to identify the onset potentials for oxidation and reduction of the electrolyte.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To measure the ionic conductivity of the electrolyte and investigate the interfacial resistance.
-
Procedure: Assemble a symmetric cell (e.g., Li|electrolyte|Li). Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz) and measure the impedance response. The ionic conductivity can be calculated from the bulk resistance obtained from the Nyquist plot.
-
-
Galvanostatic Cycling:
-
Purpose: To evaluate the cycling performance, coulombic efficiency, and rate capability of a full cell.
-
Procedure: Assemble a full cell (e.g., Graphite||NMC). Cycle the cell between defined voltage limits at various C-rates (e.g., C/10, C/5, 1C). Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.
-
Visualizations
Caption: Workflow for the preparation of THFA-based electrolyte.
References
- 1. Showing Compound this compound (FDB003195) - FooDB [foodb.ca]
- 2. CAS 637-64-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
Application Notes and Protocols: The Use of Tetrahydrofurfuryl Alcohol (THFA) in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl alcohol (THFA), a bio-based solvent and chemical intermediate derived from the hydrogenation of furfural, is increasingly recognized for its role in sustainable pharmaceutical synthesis.[1][2] Its favorable properties, including high purity, water miscibility, low volatility, and biodegradability, position it as a "green" alternative to conventional petroleum-based solvents.[1][2] Beyond its use as a solvent, THFA's reactive hydroxyl group makes it a versatile starting material for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.[3] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates using THFA, with a focus on a precursor for the H₂-receptor antagonist, Ranitidine, and the versatile solvent and intermediate, Tetrahydropyran (THP).
I. Synthesis of a Key Intermediate for Ranitidine
Ranitidine, a widely used medication for the treatment of stomach ulcers and gastroesophageal reflux disease, can be synthesized from intermediates derived from furan-based compounds.[4] Tetrahydrofurfuryl alcohol serves as a readily available starting material, which through its precursor furfuryl alcohol, can be converted to a key side-chain intermediate of Ranitidine. The following multi-step synthesis outlines a potential pathway.
Logical Workflow for Ranitidine Intermediate Synthesis
Caption: Synthetic pathway from THFA to a Ranitidine intermediate.
Experimental Protocols
Step 1: Hydrogenation of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol
While THFA is the starting material for this application note, it is important to understand its synthesis from furfuryl alcohol, a common bio-based chemical. High yields of THFA can be achieved through catalytic hydrogenation.
-
Reaction: Catalytic hydrogenation of the furan ring.
-
Catalyst: Nickel-on-silica-alumina (Ni/SiO₂-Al₂O₃) is a highly effective and recyclable catalyst.[5]
-
Reaction Conditions:
-
Procedure:
-
In a high-pressure autoclave, charge the Ni/SiO₂-Al₂O₃ catalyst.
-
Add a solution of furfuryl alcohol in ethanol.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 20 bar.
-
Heat the mixture to 150 °C with stirring.
-
Maintain the reaction for 1-2 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed with ethanol and stored for recycling.[5]
-
The filtrate containing THFA can be purified by distillation.
-
Step 2: Synthesis of 5-((Dimethylamino)methyl)furan-2-yl)methanol (A Key Ranitidine Precursor Intermediate)
This step involves a Mannich reaction on furfuryl alcohol.
-
Reaction: Aminomethylation of furfuryl alcohol.
-
Reagents: Furfuryl alcohol, dimethylamine, and paraformaldehyde.[4]
-
Procedure:
-
In a reaction flask, combine furfuryl alcohol, an aqueous solution of dimethylamine, and paraformaldehyde.
-
The reaction is typically carried out at a controlled temperature, often with initial cooling.
-
The mixture is stirred for several hours to ensure complete reaction.
-
Upon completion, the product is extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).[7]
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 5-((dimethylamino)methyl)furan-2-yl)methanol as a pure liquid.[7]
-
Step 3: Synthesis of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine
This step involves the condensation of the intermediate from Step 2 with cysteamine (2-aminoethanethiol).
-
Reaction: Thiol condensation.
-
Reagents: 5-((Dimethylamino)methyl)furan-2-yl)methanol, cysteamine hydrochloride.[4]
-
Procedure:
-
Combine 5-((dimethylamino)methyl)furan-2-yl)methanol and cysteamine hydrochloride in a suitable solvent, such as acetic acid.[7]
-
Heat the mixture under reflux for several hours.
-
After cooling, the reaction mixture is worked up by neutralizing the acid and extracting the product with an organic solvent.
-
The product is then purified, for example, by column chromatography or distillation under reduced pressure.
-
Quantitative Data for Ranitidine Intermediate Synthesis
| Step | Reaction | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hydrogenation of Furfuryl Alcohol to THFA | Ni/SiO₂-Al₂O₃ | 150 | 1 | >99 | [5] |
| 2 | Mannich Reaction on Furfuryl Alcohol | bis(dimethylamino)methane | Room Temp | 18 | 94 | [7] |
| 3 | Thiol Condensation | Cysteamine | Reflux | Not Specified | >50 (implied) | [4][7] |
| Overall | 4-step synthesis from 5-(chloromethyl)furfural | Various | Various | Various | 68 | [8][9] |
II. Synthesis of Tetrahydropyran (THP) from THFA
Tetrahydropyran (THP) is a valuable heterocyclic compound used as a solvent and as a protecting group for alcohols in organic synthesis. It can be efficiently synthesized from THFA through a gas-phase hydrogenolysis reaction.
Logical Workflow for THP Synthesis from THFA
Caption: Reaction pathway for the synthesis of THP from THFA.
Experimental Protocol
-
Reaction: Gas-phase hydrogenolysis of THFA.
-
Catalyst: Copper-Zinc oxide/Alumina (Cu-ZnO/Al₂O₃).
-
Procedure:
-
The Cu-ZnO/Al₂O₃ catalyst is prepared by a co-precipitation method.
-
The reaction is carried out in a fixed-bed reactor.
-
A gaseous mixture of THFA and hydrogen is passed over the heated catalyst bed.
-
The reaction products are cooled and collected in a condenser.
-
The liquid product is analyzed by gas chromatography to determine the conversion of THFA and the selectivity to THP.
-
Quantitative Data for THP Synthesis
| Catalyst (Cu:Zn:Al molar ratio) | Temperature (°C) | H₂ Pressure (MPa) | THFA Conversion (%) | THP Selectivity (%) |
| 4:1:10 | 230 | 0.6 | Not Specified | 55.2 |
| 4:1:10 | 250 | 0.6 | Not Specified | 78.3 |
| 4:1:10 | 270 | 0.6 | Not Specified | 91.4 |
| 4:1:10 | 290 | 0.6 | Not Specified | 85.9 |
| 4:1:10 | 270 | 1.0 | Not Specified | 89.4 |
Conclusion
Tetrahydrofurfuryl alcohol is a valuable and sustainable platform molecule for the synthesis of pharmaceutical intermediates. The protocols outlined in this document for the preparation of a key Ranitidine intermediate and Tetrahydropyran demonstrate the versatility of THFA in organic synthesis. The use of THFA aligns with the principles of green chemistry by utilizing a renewable feedstock and, in some cases, enabling more efficient and environmentally benign reaction pathways. Further research into the direct functionalization of THFA will likely expand its applications in the pharmaceutical industry.
References
- 1. KR870000165B1 - Process for preparing N- [2-[[[5- (dimethylamino) -methyl-2-furanyl] methyl] thio] ethyl] -N'-methyl-2-nitro-1,1-ethenediamine - Google Patents [patents.google.com]
- 2. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ift.co.za [ift.co.za]
- 4. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 7. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 8. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Tetrahydrofurfuryl acetate as a safer alternative to traditional polar aprotic solvents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pharmaceutical industry is increasingly prioritizing the adoption of greener and safer laboratory practices. A significant area of focus is the replacement of hazardous solvents with more benign alternatives without compromising reaction efficiency. Traditional polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are widely used in drug discovery and development due to their excellent solvating properties. However, their use is associated with significant health and environmental risks, including reproductive toxicity, mutagenicity, and difficulties in disposal.
Tetrahydrofurfuryl acetate (THFA) is emerging as a promising, safer alternative. Derived from renewable resources, this bio-based solvent offers a favorable safety profile and physical properties that make it a suitable replacement in a variety of chemical transformations. This document provides detailed application notes, comparative data, and experimental protocols to facilitate the adoption of THFA in a research and development setting.
Comparative Overview of Physical and Toxicological Properties
A comparative analysis of the physical and toxicological properties of THFA against traditional polar aprotic solvents highlights its potential as a safer alternative. THFA is a colorless liquid with a mild, pleasant odor and is soluble in many organic solvents.[1][2] The tables below summarize key data points for easy comparison.
Table 1: Physical Properties of this compound and Traditional Polar Aprotic Solvents
| Property | This compound (THFA) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 637-64-9[3] | 68-12-2[4] | 127-19-5[5] | 872-50-4[6] | 67-68-5[7] |
| Molecular Weight ( g/mol ) | 144.17[3] | 73.09[4] | 87.12[8] | 99.13[6] | 78.13[7] |
| Boiling Point (°C) | 194-195[3] | 153[4] | 165[9] | 202[6] | 189[7] |
| Melting Point (°C) | N/A | -61[4] | -20[9] | -24[6] | 19[7] |
| Density (g/mL at 25°C) | 1.061[3] | 0.944[4] | 0.937[9] | 1.028[6] | 1.10[7] |
| Flash Point (°C) | 84[3] | 58[10] | 63[5] | 91[1] | 87[7] |
| Solubility in Water | Soluble[11] | Miscible[12] | Miscible[9] | Miscible[6] | Miscible[7] |
Table 2: Toxicological Properties and GHS Classifications
| Hazard | This compound (THFA) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| GHS Pictograms | Warning[13] | Danger, Health Hazard, Flammable[13] | Danger, Health Hazard[14] | Danger, Health Hazard, Irritant[4] | Warning[15] |
| Acute Oral Toxicity (LD50, rat) | Harmful if swallowed (Acute Tox. 4)[13] | 2800 mg/kg[6] | 4400 mg/kg[16] | 3914 mg/kg[1] | 14500 mg/kg[15] |
| Reproductive Toxicity | Suspected of damaging fertility (based on metabolite THFA)[1][17] | May damage the unborn child (Repr. 1B)[18] | May damage fertility or the unborn child (Repr. 1B)[19][20] | May damage the unborn child (Repr. 1B)[4][21] | Evidence of reproductive effects in animal studies[22][23] |
| Carcinogenicity | Not listed as a carcinogen[4] | Not classifiable as to its carcinogenicity to humans (IARC Group 3)[12] | Not listed as a carcinogen[16] | Not listed as a carcinogen[4] | Not listed as a carcinogen[15] |
| Mutagenicity | No information available[4] | Not mutagenic in most standard tests[12] | Not expected to be mutagenic[16] | Not expected to be mutagenic[1] | Not expected to be mutagenic[15] |
Note: The reproductive toxicity of THFA is inferred from its metabolite, tetrahydrofurfuryl alcohol (THFA), which has been shown to have reproductive and developmental effects in animal studies.[1][17]
Logical Workflow for Solvent Replacement
The decision to replace a traditional polar aprotic solvent with a safer alternative like THFA should follow a logical workflow to ensure that reaction performance is maintained or improved. This involves evaluating the physical and chemical properties of the proposed solvent, its compatibility with the reaction conditions, and its impact on reaction kinetics and product purity.
References
- 1. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Studies on the prenatal toxicity of N,N-dimethylformamide in mice, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdph.ca.gov [cdph.ca.gov]
- 5. mdpi.com [mdpi.com]
- 6. toxicfreefuture.org [toxicfreefuture.org]
- 7. epa.gov [epa.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. epa.gov [epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. acs.org [acs.org]
- 15. How does Pharmaceutical DMSO interact with the reproductive system? - Blog [cheezhengchem.com]
- 16. Health risks of N,N-dimethylacetamide (DMAC) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formamide and dimethylformamide: reproductive assessment by continuous breeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sanei.or.jp [sanei.or.jp]
- 19. sanei.or.jp [sanei.or.jp]
- 20. rrma-global.org [rrma-global.org]
- 21. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The cytotoxic effects of dimethyl sulfoxide in mouse preimplantation embryos: a mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The cytotoxic effects of dimethyl sulfoxide in mouse preimplantation embryos: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing side reactions and byproducts when using THFA
Welcome to the Technical Support Center for Tetrahydrofurfuryl Alcohol (THFA) applications. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot side reactions and byproducts encountered during experiments involving THFA.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts when using THFA?
A1: The side reactions and byproducts of THFA are highly dependent on the reaction conditions (e.g., catalyst, temperature, pressure, pH). Common transformations include:
-
Hydrogenolysis: Under hydrogenation conditions, the tetrahydrofuran ring can open, leading to diols like 1,5-pentanediol (1,5-PeD) and 1,2-pentanediol, or further reduced products like 1-pentanol.[1][2]
-
Acid-Catalyzed Rearrangement: In the presence of acid, the alcohol group can be protonated, leading to water loss and a carbocation rearrangement. This can result in the formation of more stable ring structures like 2,3-dihydropyran.[3]
-
Dehydration: At elevated temperatures, dehydration can occur.
-
Oxidation: While THFA is relatively stable, strong oxidizing agents can lead to oxidation of the alcohol group or cleavage of the ether linkage.[4][5]
-
Polymerization: In the synthesis of polymers like poly(tetrahydrofurfuryl acrylate) (PTHFA), THFA is the intended monomer.[6][7] Undesired polymerization can occur under certain conditions if THFA is used as a solvent.
Q2: What factors typically promote the formation of these byproducts?
A2: Byproduct formation is often promoted by:
-
High Temperatures and Pressures: Conditions used in catalytic hydrogenolysis can favor ring-opening to form diols and alcohols.[1]
-
Presence of Acids or Bases: Strong acids can catalyze rearrangement reactions. Both strong acids and bases can be incompatible and promote side reactions.
-
Catalyst Choice: The type of catalyst and support used (e.g., Pt, Rh, Ni) significantly influences the reaction pathway and selectivity towards desired products versus byproducts like 1,5-PeD.[1][2]
-
Presence of Oxidizing Agents: THFA can react violently with strong oxidizing agents.[4][5]
Q3: How can I minimize byproduct formation?
A3: To minimize side reactions, consider the following:
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time.
-
Select the Right Catalyst: For reactions like hydrogenolysis, catalyst selection is critical to steer the reaction towards the desired product.[1][2]
-
Control pH: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. Use of a buffer may be beneficial.
-
Ensure Purity of Reagents: Use pure starting materials and solvents to avoid introducing contaminants that could catalyze side reactions.[8]
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[8]
Q4: What are the primary safety concerns with THFA and its handling?
A4: THFA is a combustible liquid and can cause serious eye irritation.[5][9] It is also suspected of damaging fertility or the unborn child.[5][9] It is crucial to handle THFA in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles and gloves.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][11]
Troubleshooting Guide
Problem 1: My reaction is yielding significant amounts of 1,5-pentanediol and other ring-opened products.
-
Possible Cause: You are likely running a hydrogenation reaction where the conditions (catalyst, temperature, H₂ pressure) favor the hydrogenolysis of the C-O bond in the tetrahydrofuran ring.[1][2]
-
Troubleshooting Steps:
-
Review Catalyst System: The choice of metal and support (e.g., Rh-Re/SiO₂, Pt/WO₃) is crucial for selectivity.[1] You may need to screen different catalysts to find one that favors your desired transformation over ring-opening.
-
Modify Reaction Conditions: Lowering the hydrogen pressure or reaction temperature can sometimes reduce the rate of hydrogenolysis relative to other reactions.
-
Alternative Synthetic Route: If ring-opening is unavoidable, consider a different synthetic strategy that does not involve harsh reductive conditions in the presence of THFA.
-
Problem 2: I'm observing an unexpected isomer or rearranged product, such as dihydropyran.
-
Possible Cause: The reaction medium is likely acidic, even if not intended. Trace acid impurities in reagents or on glassware can catalyze the protonation of the primary alcohol of THFA, followed by dehydration and ring-expansion to form a more stable secondary carbocation within a six-membered ring.[3]
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your reaction mixture.
-
Neutralize Acid: Add a non-nucleophilic base (e.g., proton sponge) or a buffer to maintain neutrality.
-
Purify Reagents: Ensure all starting materials and solvents are free from acidic impurities. Distill solvents if necessary.
-
Glassware Preparation: Use glassware that has been washed and dried thoroughly to remove any acidic residues.
-
Problem 3: My product is difficult to separate from unreacted THFA and other high-boiling byproducts.
-
Possible Cause: THFA has a relatively high boiling point (178 °C) and is miscible with water.[4][12] If your product and byproducts have similar boiling points, simple distillation will be ineffective.
-
Troubleshooting Steps:
-
Fractional Distillation: If there is a sufficient difference in boiling points (at least 20-30 °C), use a fractional distillation column with high theoretical plates under vacuum to improve separation.[13]
-
Solvent Extraction: Exploit differences in polarity. You can use a non-polar solvent to extract a non-polar product from the more polar THFA, which is water-soluble.[13]
-
Chromatography: For high-purity requirements, flash column chromatography is a very effective method for separating compounds with different polarities.
-
Azeotropic Distillation: For removing water from THFA, azeotropic distillation is a known method.[14] This principle could potentially be adapted for other separations.
-
Data Presentation
Table 1: Common Byproducts of THFA under Hydrogenolysis Conditions
| Byproduct Name | Chemical Structure | Favorable Conditions | Reference |
| 1,5-Pentanediol (1,5-PeD) | HO-(CH₂)₅-OH | High H₂ pressure (4-8 MPa), elevated temperature, specific catalysts (e.g., Rh-Re/SiO₂, Ni-La(OH)₃) | [1][2] |
| 1-Pentanol (1-PeOH) | CH₃(CH₂)₄OH | Hydrogenolysis/Hydrodeoxygenation (HDO) pathways | [1] |
| Tetrahydrofuran (THF) | C₄H₈O | Decarbonylation (DCO) pathways prior to ring-opening | [1] |
| 1,2-Pentanediol | CH₃(CH₂)₂CH(OH)CH₂OH | Hydrogenolysis over certain catalysts (e.g., 30Cu_R) | [1][2] |
| 1-Butanol (1-BuOH) | CH₃(CH₂)₃OH | Byproduct of certain hydrogenolysis pathways | [1] |
Table 2: Analytical Techniques for Byproduct Identification
| Technique | Abbreviation | Application for THFA Analysis | Reference |
| Gas Chromatography-Mass Spectrometry | GC-MS | Excellent for separating volatile byproducts and identifying them based on their mass spectra and retention times. Headspace GC is particularly useful for analyzing THF in water. | [15][16] |
| High-Performance Liquid Chromatography | HPLC | Useful for non-volatile or thermally sensitive byproducts. Can be coupled with UV or MS detectors. | [15][17] |
| Gel Permeation Chromatography | GPC | Used to determine the molecular weight distribution of any unwanted polymeric byproducts. | [15] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed structural information about isolated byproducts, confirming their identity. | [8] |
Experimental Protocols
Protocol 1: General Troubleshooting for Unexpected Byproducts
-
Confirm Starting Material Purity: Before starting, run an analysis (e.g., GC, NMR) of your starting THFA and other key reagents to ensure their purity and the absence of contaminants.[8]
-
Monitor the Reaction: Take small aliquots from the reaction mixture at regular intervals (e.g., every hour). Quench the reaction in the aliquot and analyze it by a suitable method like TLC or GC to track the appearance of products and byproducts over time.[8] This helps determine if the byproduct is formed early or from the degradation of the desired product.
-
Isolate the Byproduct: If a significant amount of an unknown byproduct is formed, perform a workup and purify the byproduct using column chromatography or preparative HPLC.
-
Characterize the Byproduct: Use analytical techniques like MS, NMR (¹H, ¹³C), and IR spectroscopy to determine the structure of the isolated byproduct.
-
Hypothesize Formation Mechanism: Based on the byproduct's structure and the reaction conditions, propose a plausible chemical mechanism for its formation.
-
Adjust Reaction Parameters: Modify the reaction conditions (e.g., lower temperature, change solvent, use a different catalyst, add a buffer) to disfavor the hypothesized byproduct formation mechanism and re-run the experiment, continuing to monitor its progress.
Protocol 2: Byproduct Analysis by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform a liquid-liquid extraction to separate the organic components from aqueous or solid materials.
-
Instrument Setup: Use a standard capillary column (e.g., DB-5ms or equivalent). Set up a temperature gradient program, for example, starting at 50°C and ramping up to 250°C at 10°C/min to ensure separation of compounds with different boiling points.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire data in full scan mode to see all ions, which helps in identifying unknown compounds by comparing their mass spectra to a library (e.g., NIST).
-
Data Analysis: Identify the peaks corresponding to THFA, your desired product, and any byproducts. Compare the mass spectrum of each peak to the library for tentative identification. Retention times can be compared to authentic standards for confirmation.
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. uychem.com [uychem.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chempoint.com [chempoint.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. monumentchemical.com [monumentchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. US4918204A - Tetrahydrofuran purification - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Purification techniques for reaction mixtures containing Tetrahydrofurfuryl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction mixtures containing Tetrahydrofurfuryl acetate (THFA). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture from the synthesis of this compound?
A1: Common impurities depend on the synthetic route, which is typically the esterification of tetrahydrofurfuryl alcohol with acetic acid or acetic anhydride.[1] Potential impurities include:
-
Unreacted starting materials: Tetrahydrofurfuryl alcohol and acetic acid/acetic anhydride.
-
Byproducts: Di-tetrahydrofurfuryl ether (from self-condensation of the alcohol), and potentially oligomeric species. Commercial tetrahydrofurfuryl alcohol can contain impurities like furfuryl alcohol or 1,5-pentanediol.[2]
-
Residual catalyst: If a catalyst is used for the esterification.
-
Solvent: The reaction solvent.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of THFA is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Boiling Point | 194-195 °C at 753 mmHg | |
| Density | 1.061 g/mL at 25 °C | |
| Refractive Index | n20/D 1.437 | |
| Solubility | Soluble in alcohol, ether, and chloroform. Miscible with water.[1][3] | |
| Flash Point | 84 °C (closed cup) |
Q3: Can this compound decompose during purification?
A3: While generally stable, prolonged exposure to high temperatures during distillation, especially in the presence of acidic or basic impurities, can potentially lead to decomposition. It is advisable to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
Troubleshooting Guides
Distillation
Issue 1: Poor separation of this compound from impurities during distillation.
-
Possible Cause: The boiling points of the impurities are too close to that of THFA.
-
Solution:
-
Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and enhance separation efficiency.[4]
-
Vacuum Distillation: Reducing the pressure will lower the boiling points and may increase the boiling point differences between THFA and the impurities, facilitating better separation.
-
Optimize Reflux Ratio: In fractional distillation, a higher reflux ratio can improve separation but will increase the distillation time.[5]
-
Issue 2: The product is discolored after distillation.
-
Possible Cause: Thermal decomposition or presence of high-boiling colored impurities.
-
Solution:
-
Use Vacuum: Distill under reduced pressure to lower the temperature required for boiling.
-
Pre-treatment: Consider a pre-distillation wash with a dilute sodium bicarbonate solution to neutralize any acidic impurities that might catalyze decomposition at high temperatures.
-
Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Column Chromatography
Issue 3: this compound co-elutes with impurities during column chromatography.
-
Possible Cause: The polarity of the eluent system is not optimal for separating THFA from the impurities.
-
Solution:
-
Adjust Eluent Polarity: Systematically vary the ratio of the polar and non-polar solvents in your eluent system. A common starting point for esters is a mixture of hexanes and ethyl acetate.[6] For THFA, which is moderately polar, begin with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and gradually increase the polarity.
-
Try Different Solvent Systems: If hexane/ethyl acetate is not effective, consider other solvent systems such as dichloromethane/methanol for more polar impurities or ether/petroleum ether.[6]
-
TLC Optimization: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate to find the eluent system that gives the best separation (Rf value of the product around 0.3-0.4).
-
Issue 4: Low recovery of this compound from the column.
-
Possible Cause: The product is strongly adsorbed to the silica gel, or the column was not eluted with a sufficiently polar solvent.
-
Solution:
-
Increase Eluent Polarity: After the main product has been collected, flush the column with a more polar solvent mixture (e.g., a higher percentage of ethyl acetate or even a small amount of methanol in dichloromethane) to elute any remaining product.
-
Check for Acidity: If your compound is sensitive to acid, the slightly acidic nature of silica gel could be an issue. Consider using neutralized silica gel or adding a small amount of triethylamine (e.g., 1%) to your eluent.[6]
-
Liquid-Liquid Extraction
Issue 5: Inefficient extraction of this compound from an aqueous layer.
-
Possible Cause: The chosen organic solvent is not optimal, or an insufficient volume of solvent is being used.
-
Solution:
-
Solvent Selection: While THFA is miscible with water, it is also soluble in many organic solvents.[1][3] For extraction from a reaction mixture that has been quenched with water, use a water-immiscible organic solvent in which THFA has high solubility, such as diethyl ether or ethyl acetate.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase and improve extraction efficiency.
-
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for separating THFA from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
Procedure:
-
Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude THFA and a magnetic stir bar in the round-bottom flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Begin stirring and gradually reduce the pressure to the desired level.
-
Slowly heat the flask.
-
Collect any low-boiling impurities as the first fraction.
-
Once the temperature stabilizes at the boiling point of THFA at the set pressure, change the receiving flask to collect the pure product.
-
After collecting the product, stop heating and allow the system to cool before slowly releasing the vacuum.
Column Chromatography
This method is effective for removing impurities with similar polarities to THFA.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude THFA in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizing Purification Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor distillation separation.
References
Technical Support Center: Addressing Challenges of Removing High-Boiling Point THFA Solvent
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the removal of Tetrahydrofurfuryl alcohol (THFA), a high-boiling point solvent. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQs and Troubleshooting Guides
This section is organized by common challenges and specific removal techniques.
General Questions
Q1: Why is THFA difficult to remove from my product?
A1: Tetrahydrofurfuryl alcohol (THFA) has a high boiling point (178 °C at atmospheric pressure) and low volatility, making its removal by simple evaporation challenging.[1] Applying high temperatures to evaporate THFA can lead to the degradation of heat-sensitive products, a common concern in pharmaceutical research.
Q2: What are the most common methods for removing high-boiling point solvents like THFA?
A2: The most common methods for removing high-boiling point solvents include:
-
Rotary Evaporation (Rotovap) under Reduced Pressure: This is a widely used technique that lowers the boiling point of the solvent by applying a vacuum.[1][2]
-
Aqueous Extraction (Liquid-Liquid Extraction): This method is effective if your product has low water solubility. THFA is miscible with water, allowing it to be washed out of an organic solution.[3]
-
Lyophilization (Freeze Drying): This method is suitable for removing water and some organic solvents from heat-sensitive materials by sublimation under vacuum.[7][8][9][10]
Q3: How do I choose the best removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your compound of interest (e.g., thermal stability, solubility), the scale of your experiment, and the required final purity. The following decision tree can guide your selection process:
Rotary Evaporation Troubleshooting
Q4: My THFA is not evaporating even under vacuum on the rotovap. What should I do?
A4: This is a common issue due to THFA's high boiling point. Here are some troubleshooting steps:
-
Increase the water bath temperature: Gradually increase the temperature, but do not exceed the thermal stability limit of your compound.[2]
-
Decrease the vacuum pressure: A lower pressure will further decrease the boiling point of THFA. Ensure your vacuum pump is capable of reaching and maintaining a low pressure.
-
Increase the rotation speed: A faster rotation increases the surface area of the liquid, which can enhance the evaporation rate.[1]
-
Check for leaks in your system: Even a small leak can prevent the system from reaching the required low pressure. Inspect all joints and seals.
Q5: I'm observing bumping or foaming in the flask during rotary evaporation. How can I prevent this?
A5: Bumping and foaming can lead to sample loss. To prevent this:
-
Fill the flask to no more than half its volume.
-
Apply the vacuum gradually. [11]
-
Use a bump trap. This piece of glassware between the flask and the condenser will catch any splashed material, allowing for its recovery.[11]
-
Introduce a small, steady stream of air or nitrogen through the stopcock to break the surface tension.
Q6: What are the recommended starting conditions for rotary evaporation of THFA?
A6: A good starting point follows the "20/40/60 rule" as a general guideline, which may need adjustment for high-boiling point solvents. For THFA, you will likely need a higher bath temperature and a lower pressure.
-
Condenser Temperature: Set to 0 °C or lower.
-
Desired Vapor Temperature: Aim for around 40-50 °C.
-
Water Bath Temperature: Start around 60-70 °C and adjust as needed, keeping your product's stability in mind.
-
Vacuum Pressure: You will need a high-performance vacuum pump to achieve a pressure low enough to evaporate THFA at this bath temperature.
| Parameter | Recommended Range for High-Boiling Point Solvents |
| Water Bath Temperature | 50 - 80 °C (or higher if product is stable) |
| Vacuum Pressure | < 10 mbar |
| Rotation Speed | 150 - 280 RPM |
| Condenser Coolant Temp. | ≤ 0 °C |
Aqueous Extraction Troubleshooting
Q7: I'm trying to remove THFA by washing with water, but my product seems to be partitioning into the aqueous layer.
A7: This can happen if your product has some water solubility. To minimize this:
-
Use a saturated brine (NaCl solution) for washing instead of pure water. The increased ionic strength of the aqueous phase can decrease the solubility of your organic product in it, a phenomenon known as "salting out".
-
Perform multiple extractions with smaller volumes of the aqueous phase rather than one large wash.
-
Back-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
Q8: An emulsion is forming at the interface between the organic and aqueous layers. How can I break it?
A8: Emulsions are common when performing liquid-liquid extractions. Here are several techniques to break them:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine. [3]
-
Filter the mixture through a pad of Celite or glass wool.
-
If the emulsion persists, centrifugation can be effective.
Azeotropic Distillation Troubleshooting
Q9: What is an entrainer and how do I choose one for removing THFA?
Q10: My azeotropic distillation is not effectively removing the THFA.
A10: Inefficient azeotropic distillation can be due to several factors:
-
Incorrect choice of entrainer: The entrainer must form a low-boiling azeotrope.
-
Improper ratio of entrainer to the THFA/water mixture.
-
Insufficient heating or an inefficient distillation column.
-
Flooding or weeping in the distillation column, which reduces separation efficiency.[4]
Lyophilization Troubleshooting
Q11: Can I directly lyophilize my sample dissolved in THFA?
A11: Direct lyophilization from a high concentration of an organic solvent like THFA is generally not recommended.[7] Organic solvents have much lower freezing points than water, which can make it difficult to maintain the sample in a frozen state during the process. This can lead to melting and boiling under vacuum, resulting in sample loss and poor drying.
Q12: How can I use lyophilization to remove residual THFA?
A12: Lyophilization is most effective for removing residual water. If your product is in a mixture of THFA and water, you can first remove the bulk of the THFA using another method (e.g., rotary evaporation or aqueous extraction) and then lyophilize the remaining aqueous solution to remove the water and any trace amounts of THFA. It is crucial to ensure the concentration of the organic solvent is low enough not to interfere with the freezing process.[7]
Experimental Protocols
Protocol 1: Removal of THFA by Rotary Evaporation
-
Preparation:
-
Ensure the rotary evaporator's condenser is filled with a coolant at 0 °C or below.
-
Set the water bath to a temperature appropriate for your compound's stability (e.g., 60 °C).
-
Place the THFA solution of your product in a round-bottom flask, not exceeding half the flask's volume.
-
-
Evaporation:
-
Attach the flask to the rotary evaporator using a bump trap.
-
Start the rotation of the flask (e.g., 200 RPM).
-
Gradually apply vacuum. A high-vacuum pump capable of reaching <10 mbar is recommended.
-
Lower the rotating flask into the water bath.
-
Observe the condensation of the solvent on the condenser coils.
-
-
Completion:
-
Continue the process until no more solvent is condensing.
-
To remove the final traces of THFA, you may need to increase the bath temperature or decrease the pressure further, if your compound allows.
-
Once complete, release the vacuum, stop the rotation, and raise the flask from the water bath.
-
Protocol 2: Removal of THFA by Aqueous Extraction
-
Preparation:
-
Dissolve the crude product containing THFA in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
-
Extraction:
-
Add a volume of deionized water or brine to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer will contain the THFA.
-
Drain the lower layer. The location of the aqueous layer (top or bottom) will depend on the density of the organic solvent used.
-
Repeat the extraction of the organic layer with fresh water or brine two to three more times.
-
-
Work-up:
-
Combine the organic layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the organic solvent by rotary evaporation to yield the purified product.
-
Protocol 3: Quantification of Residual THFA by GC-MS
This protocol provides a general guideline. Specific parameters will need to be optimized for your instrument and sample matrix.
-
Sample Preparation:
-
Accurately weigh a known amount of the final product.
-
Dissolve the sample in a suitable solvent that does not co-elute with THFA (e.g., methanol, acetone).
-
Prepare a series of calibration standards of THFA in the same solvent.
-
-
GC-MS Analysis:
-
GC Column: A polar capillary column (e.g., DB-WAX or equivalent) is typically suitable.
-
Injection: 1 µL split or splitless injection.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a temperature that allows for the elution of THFA (e.g., up to 220 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use electron ionization (EI) and scan a mass range that includes the characteristic ions of THFA (e.g., m/z 81, 101, 102). For quantification, selected ion monitoring (SIM) of a prominent, unique ion can improve sensitivity and selectivity.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of THFA against the concentration of the standards.
-
Determine the concentration of THFA in the sample by comparing its peak area to the calibration curve.
-
| Parameter | Example Value |
| GC Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Oven Program | 40°C (5 min), then 30°C/min to 225°C (10 min) |
| Carrier Gas | Nitrogen at 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Sample Solvent | Dimethyl sulfoxide (DMSO) |
Note: This table provides an example from a general residual solvent analysis method and may need to be adapted for THFA.[12]
Data Presentation
The following table provides an illustrative comparison of the different THFA removal methods. The actual efficiency will depend on the specific experimental conditions and the nature of the product.
| Method | Typical Residual THFA Level | Product Yield | Purity | Key Considerations |
| Rotary Evaporation | < 1% | High | Good | Requires high vacuum; potential for thermal degradation. |
| Aqueous Extraction | < 0.5% | Variable | High | Product must be water-insoluble; can be labor-intensive. |
| Azeotropic Distillation | < 0.1% | High | Very High | Requires specialized glassware and an appropriate entrainer. |
| Lyophilization | Variable | High | High | Best for removing residual water after bulk THFA removal. |
Disclaimer: The quantitative data in this table are illustrative and may not represent the results of all experiments. Optimization of each method is crucial for achieving the desired outcome.
References
- 1. acrossinternational.com [acrossinternational.com]
- 2. klmtechgroup.com [klmtechgroup.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Decision tree methods in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to effectively use organic solvents in lyophilization | Buchi.com [buchi.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LECOB - Preparation of samples [lecob.obs-banyuls.fr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Tetrahydrofurfuryl Acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve reaction yield and selectivity when using Tetrahydrofurfuryl acetate (THFA).
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound as a solvent or co-solvent.
1. Low Reaction Yield
Q: My reaction yield is significantly lower than expected when using this compound. What are the potential causes and solutions?
A: Low yields in reactions involving THFA can stem from several factors, from reagent purity to reaction conditions. A systematic approach to troubleshooting is crucial.
| Potential Cause | Recommended Solution(s) |
| Reagent Quality | Purity of THFA: Ensure the use of high-purity, dry THFA. The presence of water or other impurities can interfere with many reactions, particularly those involving organometallics or water-sensitive catalysts. Verify the water content of your solvent before use. Reagent Stability: Confirm the stability and purity of all other reactants and catalysts. Degradation of starting materials can be a primary cause of low yield. |
| Reaction Conditions | Temperature: Optimize the reaction temperature. While THFA has a relatively high boiling point (194-195°C), some reactions may require milder or more elevated temperatures for optimal performance. Run small-scale experiments at a range of temperatures to determine the ideal conditions. Reaction Time: Both insufficient and excessive reaction times can negatively impact yield. Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time. |
| Catalyst Activity | Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent. Ensure all components of the reaction are of appropriate purity. Consider using a fresh batch of catalyst. Catalyst Compatibility: Verify that the chosen catalyst is compatible with THFA. While THFA is a relatively inert solvent, potential interactions with certain catalysts could inhibit their activity. |
| Work-up Procedure | Product Solubility: Ensure your product is efficiently extracted from the THFA-containing reaction mixture. The solubility of your product in the extraction solvent should be significantly higher than in the aqueous phase. Emulsion Formation: During aqueous work-up, emulsions can sometimes form, leading to product loss. If this occurs, try adding brine or filtering the mixture through celite. |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yields.
2. Poor Selectivity
Q: I am observing the formation of significant side products, leading to poor selectivity. How can I improve this?
A: Poor selectivity can be influenced by the solvent's properties, reaction temperature, and catalyst choice.
| Potential Cause | Recommended Solution(s) |
| Solvent Effects | Polarity of THFA: this compound is a polar aprotic solvent. This polarity can influence the transition state of your reaction, potentially favoring the formation of undesired products. If feasible, screen other green solvents with different polarities to assess the impact on selectivity. Co-solvent Addition: The addition of a co-solvent can modulate the polarity of the reaction medium and may improve selectivity. Experiment with the addition of small amounts of non-polar or more polar co-solvents. |
| Reaction Temperature | Temperature Control: Higher temperatures can sometimes lead to the formation of thermodynamic byproducts. Running the reaction at a lower temperature may favor the kinetic product and improve selectivity. |
| Catalyst and Reagents | Catalyst Choice: The choice of catalyst can have a profound impact on selectivity. Research catalysts known to favor the desired transformation in similar systems. Rate of Addition: The rate at which reagents are added can influence local concentrations and affect selectivity. Consider slow, controlled addition of one or more reagents. |
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key properties of this compound?
A: this compound is a colorless liquid with a mild, fruity odor. It is valued for its good solvency, high boiling point, and biodegradability. It is considered a "green" solvent alternative in many applications.
| Property | Value |
| CAS Number | 637-64-9 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Boiling Point | 194-195 °C |
| Density | ~1.06 g/cm³ |
| Solubility | Soluble in water, alcohol, ether, and chloroform. |
Q2: What are the safety considerations when working with this compound?
A: THFA is considered to have low acute toxicity; however, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[1] Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
Application and Performance
Q3: In which types of reactions can this compound be used as a solvent?
A: Due to its polar aprotic nature and good solvency for a range of organic compounds, THFA has potential as a solvent in various reactions, including:
-
Nucleophilic Substitution Reactions: Its polarity can facilitate SN2 reactions.
-
Esterifications: It can serve as a suitable medium for esterification reactions.
-
Polymer and Resin Production: It is used in the manufacturing of polymers and resins.[2]
-
Pharmaceutical Synthesis: THFA is utilized as an intermediate and solvent in the synthesis of active pharmaceutical ingredients (APIs).[2]
Q4: Is there quantitative data on how THFA improves yield and selectivity compared to other solvents?
A: While THFA is recognized as a versatile and environmentally friendly solvent, specific quantitative data directly comparing its performance in improving yield and selectivity against other common solvents in a wide range of reactions is not extensively documented in publicly available literature. The performance of a solvent is highly reaction-dependent. Researchers are encouraged to perform their own solvent screening studies to determine the optimal solvent for their specific transformation.
Experimental Workflow for Solvent Screening
Caption: A general workflow for screening solvents to optimize reaction outcomes.
Disclaimer: The information provided in this Technical Support Center is intended for guidance and informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
Technical Support Center: Troubleshooting Low Reactant Solubility in Tetrahydrofurfuryl Acetate (THFA)
Welcome to the technical support center for troubleshooting issues related to reactant solubility in Tetrahydrofurfuryl acetate (THFA). This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THFA) and what are its general solvent properties?
This compound is a bio-based, high-boiling point solvent derived from the esterification of tetrahydrofurfuryl alcohol and acetic acid.[1] It is a colorless to pale yellow liquid with a mild, fruity odor.[1][2] THFA is considered a good solvent for a variety of organic compounds, including resins, waxes, and oils.[3] It is soluble in many common organic solvents such as ethanol, ether, and chloroform.[1][2]
Q2: There seems to be conflicting information about the water solubility of THFA. Is it soluble in water?
The solubility of THFA in water is often described inconsistently across various sources. It has been reported as "soluble," "miscible," "sparingly soluble," and "slightly soluble".[1][2][4][5][6] This ambiguity suggests that while THFA has a significant degree of water solubility, it may not be infinitely miscible under all conditions. For practical purposes in a reaction setup, it is best to experimentally determine the miscibility for your specific grade of THFA and at the intended reaction temperature, especially if water is expected to be present or is used as a co-solvent.
Q3: Why might my reactants have low solubility in THFA?
Low solubility of reactants in THFA can be attributed to a mismatch in polarity between the solvent and the solute. While THFA has both polar (ester and ether groups) and non-polar (the tetrahydrofuran ring's hydrocarbon backbone) characteristics, its overall polarity may not be optimal for highly polar or very non-polar reactants. The general principle of "like dissolves like" is a key consideration here.[7]
Q4: Can I use a co-solvent to improve the solubility of my reactants in THFA?
Yes, using a co-solvent is a common and effective strategy to enhance reactant solubility. The choice of co-solvent will depend on the nature of your reactant. For instance, a non-polar co-solvent like toluene can be used to dissolve non-polar reactants, while a more polar co-solvent might be necessary for highly polar substrates.
Q5: Are there any other methods to improve the solubility of my reactants without changing the solvent system?
Several techniques can be employed to improve solubility:
-
Temperature Adjustment: Increasing the temperature of the reaction mixture often increases the solubility of a solid reactant. However, the thermal stability of your reactants and the boiling point of the solvent system must be considered.
-
Particle Size Reduction: Grinding the solid reactant to a finer powder increases its surface area, which can lead to a faster dissolution rate.
-
Sonication: Applying ultrasonic energy can help to break down agglomerates of solid particles and enhance dissolution.
Troubleshooting Guides
Issue: A solid reactant is not dissolving completely in THFA.
This is a common issue that can hinder reaction kinetics and yield. Follow this troubleshooting workflow to address the problem.
Qualitative Solubility of Different Reactant Classes in THFA
The following table provides a general guide to the expected solubility of different classes of organic compounds in this compound.
| Reactant Class | Polarity | Expected Solubility in THFA | Potential Co-solvents for Improved Solubility |
| Alkanes, Alkenes | Non-polar | Low to Moderate | Toluene, Hexane, Heptane |
| Aromatics (e.g., Benzene, Toluene) | Non-polar | Moderate to Good | - |
| Alkyl Halides | Weakly Polar | Good | - |
| Ethers | Moderately Polar | Good | - |
| Ketones, Aldehydes | Moderately Polar | Good | - |
| Esters | Moderately Polar | Good | - |
| Alcohols | Polar (Protic) | Moderate to Good (short chain) | Ethanol, Methanol |
| Carboxylic Acids | Polar (Protic) | Moderate (short chain), Low (long chain) | DMF, DMSO, Ethanol |
| Amines | Polar | Moderate (short chain), Low (long chain) | DMF, DMSO, Ethanol |
| Amides | Polar (Aprotic) | Moderate to Low | DMF, DMSO |
| Organometallics (e.g., Grignards) | (Ionic/Polar C-M bond) | Not Recommended (THFA is an ester) | Use ethereal solvents like THF or Diethyl Ether |
Note: This table provides general guidance. Actual solubility can vary significantly based on molecular weight, functional groups, and crystal lattice energy of the solid. Experimental verification is crucial.
Experimental Protocols
Protocol 1: Determining Reactant Solubility in THFA
This protocol provides a straightforward method to determine the approximate solubility of your reactant in THFA at a given temperature.
Materials:
-
Reactant of interest
-
This compound (analytical grade)
-
Small vials or test tubes with caps
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Water bath or heating block for temperature control
-
Analytical balance
Procedure:
-
Preparation: Weigh a specific amount of your reactant (e.g., 10 mg) and place it into a clean, dry vial.
-
Solvent Addition: Add a known volume of THFA (e.g., 1 mL) to the vial.
-
Mixing: Cap the vial and vortex or stir the mixture vigorously for 2-5 minutes.
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, add another known volume of THFA (e.g., 1 mL) and repeat the mixing and observation steps.
-
Solubility Calculation: Continue adding the solvent incrementally until the solid is fully dissolved. The approximate solubility can be calculated based on the total volume of solvent used.
-
Temperature Effect: To assess the effect of temperature, the vial can be placed in a water bath or on a heating block at the desired reaction temperature and the process repeated.
Protocol 2: Co-solvent Screening for Improved Solubility
This protocol helps in identifying an effective co-solvent to improve the solubility of a poorly soluble reactant in THFA.
Materials:
-
Reactant of interest
-
This compound
-
A selection of co-solvents (e.g., toluene, hexane, DMF, DMSO, ethanol)
-
Multiple small vials with caps
-
Pipettes or syringes for accurate liquid handling
Procedure:
-
Initial Mixture: In several vials, prepare a slurry of your reactant in THFA where it is not fully soluble (e.g., 10 mg of reactant in 1 mL of THFA).
-
Co-solvent Addition: To each vial, add a different co-solvent dropwise while observing the mixture. Start with a small percentage of the co-solvent (e.g., 10% v/v).
-
Mixing and Observation: After each addition, cap the vial and vortex or stir thoroughly. Observe for any signs of increased dissolution.
-
Identify Effective Co-solvents: Note which co-solvents lead to a significant improvement in solubility.
-
Optimization: Once an effective co-solvent is identified, you can optimize the ratio of THFA to the co-solvent to achieve complete dissolution while maintaining a suitable reaction medium.
Logical Relationships in Troubleshooting
The decision-making process for addressing low solubility can be visualized as a logical flow, starting from the initial observation and branching into different strategies based on the properties of the reactant.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 637-64-9: this compound | CymitQuimica [cymitquimica.com]
- 3. haihangchem.com [haihangchem.com]
- 4. chempoint.com [chempoint.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, 637-64-9 [thegoodscentscompany.com]
- 7. pschemicals.com [pschemicals.com]
Preventing degradation of Tetrahydrofurfuryl acetate at high temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrofurfuryl acetate (THFA) at elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the heating of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of THFA upon heating (Yellowing/Browning) | Thermal degradation of the ester. | This may indicate the onset of decomposition. It is advisable to operate at the lowest possible temperature that your experiment allows. Consider the use of antioxidants. Phenolic antioxidants such as BHT (Butylated hydroxytoluene) or a hindered phenol antioxidant can be effective in mitigating thermo-oxidative degradation. |
| Change in pH of the reaction mixture | Hydrolysis of the ester to form acetic acid and tetrahydrofurfuryl alcohol, especially in the presence of water. | Ensure all reactants and equipment are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture. |
| Unexpected side products detected by analysis (e.g., GC-MS, HPLC) | Thermal decomposition of THFA. While specific degradation products for THFA are not well-documented, degradation of the tetrahydrofuran ring can lead to the formation of various smaller molecules. | Lower the reaction temperature. If high temperatures are unavoidable, consider using a more thermally stable solvent. If THFA is a reactant, investigate the use of a suitable stabilizer. |
| Loss of product yield in a reaction where THFA is the solvent | Evaporation or degradation of THFA. | Ensure your reaction setup includes an efficient reflux condenser to minimize solvent loss. To address degradation, operate at a lower temperature or screen for compatible stabilizers. |
Frequently Asked Questions (FAQs)
1. At what temperature does this compound start to degrade?
2. What are the likely degradation products of THFA at high temperatures?
The thermal degradation of THFA can be expected to proceed through two main pathways based on the degradation of similar compounds:
-
Ester pyrolysis: This can lead to the formation of acetic acid and 2-methylenetetrahydrofuran via a syn-elimination reaction.
-
Tetrahydrofuran ring opening: The tetrahydrofuran ring can undergo cleavage at elevated temperatures, potentially leading to the formation of various smaller aldehydes, ketones, and unsaturated compounds.
It is important to note that these are predicted pathways, and the actual degradation products should be confirmed experimentally, for instance by using techniques like GC-MS.
3. How can I prevent the degradation of THFA during my high-temperature experiments?
Several strategies can be employed to minimize the degradation of THFA:
-
Temperature Control: The most effective method is to maintain the experimental temperature as low as possible.
-
Inert Atmosphere: Conducting experiments under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.
-
Use of Stabilizers: The addition of antioxidants can inhibit free-radical chain reactions that contribute to degradation. Common classes of antioxidants include:
-
Phenolic Antioxidants: Such as Butylated hydroxytoluene (BHT) and other hindered phenols.
-
Phosphite Antioxidants: These act as secondary antioxidants that decompose hydroperoxides.
-
The choice and concentration of the stabilizer should be optimized for the specific experimental conditions.
4. Is THFA sensitive to acidic or basic conditions at high temperatures?
Yes, like most esters, this compound is susceptible to hydrolysis under both acidic and basic conditions, and this process is accelerated at higher temperatures.
-
Acid-catalyzed hydrolysis: This is a reversible reaction that yields tetrahydrofurfuryl alcohol and acetic acid.
-
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that produces tetrahydrofurfuryl alcohol and an acetate salt.
It is crucial to control the pH of the reaction mixture when working with THFA at elevated temperatures.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of THFA using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of pure THFA into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).
-
The heating should be performed under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined by the temperature at which a significant weight loss begins.
Protocol 2: Identification of Thermal Degradation Products of THFA using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile and semi-volatile compounds produced during the thermal degradation of this compound.
Methodology:
-
Place a known amount of THFA into a sealed reaction vessel (e.g., a thick-walled glass tube or a stainless-steel reactor).
-
Purge the vessel with an inert gas (e.g., argon) to remove oxygen.
-
Heat the vessel to the desired temperature (e.g., 180°C) for a specified period.
-
After heating, allow the vessel to cool to room temperature.
-
Sample the headspace of the vessel using a gas-tight syringe and inject it into a GC-MS system.
-
Alternatively, dissolve a small aliquot of the liquid residue in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS.
-
The GC will separate the different components of the mixture, and the MS will provide mass spectra that can be used to identify the individual degradation products by comparison with spectral libraries (e.g., NIST).
Visualizations
Caption: Logical relationship of THFA degradation.
Caption: Experimental workflow for stability testing.
Technical Support Center: The Impact of Water Content in Tetrahydrofurfuryl Acetate on Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of water content in reactions involving tetrahydrofurfuryl acetate (THFA). Proper management of water levels is essential for achieving desired reaction outcomes, ensuring product purity, and maintaining reproducibility in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during chemical reactions where this compound is used as a solvent or reagent, with a focus on problems arising from inappropriate water content.
Issue 1: Low or Inconsistent Reaction Yield
-
Question: My reaction yield is significantly lower than expected, or varies between batches. Could water in the this compound be the cause?
-
Answer: Yes, excess water is a common culprit for low and inconsistent yields in many organic reactions. Water can participate in several undesirable side reactions. For instance, in moisture-sensitive reactions like Grignard or organolithium reactions, water will quench the reactive species. In esterification or transesterification reactions, excess water can shift the equilibrium, favoring the hydrolysis of the desired ester product.[1][2]
A troubleshooting workflow for this issue is presented below:
Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing unexpected peaks in my analytical data (e.g., HPLC, GC-MS) that suggest the formation of impurities. How can water in this compound contribute to this?
-
Answer: Water can act as a nucleophile or a proton source, leading to the formation of various side products. For example, in reactions involving furan rings, water can promote ring-opening reactions, leading to a heterogeneous product mixture.[3] In polymerizations, water can act as a chain-terminating agent, resulting in lower molecular weight polymers and a broader molecular weight distribution.[4]
The diagram below illustrates a simplified reaction pathway where water interferes with a desired reaction:
Impact of water on reaction pathways.
Frequently Asked Questions (FAQs)
1. What is the acceptable level of water in this compound for most applications?
The acceptable water content is highly dependent on the specific reaction. For highly moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics, the water content should be as low as possible, typically below 50 ppm.[5][6] For less sensitive reactions, a water content of up to 500 ppm may be acceptable. It is crucial to determine the tolerance of your specific reaction to water.
2. How does water affect esterification reactions where this compound might be the solvent?
In esterification, which is a reversible reaction, water is a product. The presence of excess water in the solvent at the start of the reaction can shift the equilibrium towards the reactants (acid and alcohol), thereby reducing the yield of the ester.[7] It is essential to remove water as it is formed to drive the reaction to completion.
3. Can water impact polymerization reactions using this compound as a solvent?
Yes, water can have a significant impact on polymerization reactions. It can act as a chain transfer agent, which can lower the average molecular weight of the polymer.[4] In some cases, water can also interfere with the catalyst's activity or lead to undesirable side reactions.
4. What is the best method for determining the water content in this compound?
The most accurate and widely accepted method for determining the water content in organic solvents is Karl Fischer titration.[8][9] This method is specific to water and can provide accurate results even at very low concentrations (ppm levels).
5. How can I dry this compound to reduce its water content?
Common methods for drying ether solvents like this compound include:
-
Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a convenient and effective method for removing water to low ppm levels.
-
Distillation from a drying agent: For achieving very low water content, distillation from a suitable drying agent like sodium/benzophenone can be employed, though this should be done with appropriate safety precautions.
Quantitative Data
| Water Content in Solvent (ppm) | Reaction Yield (%) | Product Purity (%) |
| < 50 | 95 | 99 |
| 100 | 88 | 97 |
| 250 | 75 | 92 |
| 500 | 55 | 85 |
| 1000 | 30 | 70 |
This data is illustrative and the actual impact will vary depending on the specific reaction.
Experimental Protocols
1. Determination of Water Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content in a sample of this compound using a volumetric Karl Fischer titrator.
-
Apparatus: Volumetric Karl Fischer titrator, titration vessel, burette, platinum electrode, magnetic stirrer, syringe.
-
Reagents: Karl Fischer titrant (one-component or two-component), anhydrous methanol or a suitable Karl Fischer solvent.
-
Procedure:
-
Assemble the Karl Fischer apparatus according to the manufacturer's instructions.
-
Add a suitable volume of anhydrous methanol or Karl Fischer solvent to the titration vessel.
-
Pre-titrate the solvent with the Karl Fischer titrant to a stable endpoint to remove any residual moisture in the solvent and the vessel.
-
Accurately weigh a specific amount of the this compound sample and inject it into the titration vessel using a dry syringe.
-
Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content based on the volume of titrant consumed and its concentration.
-
The setup for Karl Fischer titration is depicted below:
2. Drying of this compound using Molecular Sieves
This protocol describes a standard procedure for drying this compound using molecular sieves.
-
Materials: this compound, 3Å or 4Å molecular sieves, oven, dry and inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
Activate the molecular sieves by heating them in an oven at a temperature recommended by the manufacturer (typically 200-300 °C) for several hours under vacuum or a stream of dry, inert gas.
-
Allow the molecular sieves to cool to room temperature in a desiccator under an inert atmosphere.
-
Add the activated molecular sieves to the this compound (approximately 5-10% w/v).
-
Seal the container and allow it to stand for at least 24 hours under an inert atmosphere.
-
Gently swirl the container occasionally to improve contact between the solvent and the sieves.
-
Carefully decant or filter the dried solvent into a clean, dry storage container under an inert atmosphere.
-
Verify the final water content using Karl Fischer titration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 7. researchgate.net [researchgate.net]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. mt.com [mt.com]
Minimizing impurity profiles in the synthesis of Tetrahydrofurfuryl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity profiles during the synthesis of Tetrahydrofurfuryl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: this compound is typically synthesized via the esterification of Tetrahydrofurfuryl alcohol (THFA) with acetic anhydride or acetic acid.[1][2] This reaction is often catalyzed by an acid.
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities can be categorized as follows:
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Unreacted Starting Materials: Tetrahydrofurfuryl alcohol and acetic acid.
-
Impurities from Starting Materials: The quality of Tetrahydrofurfuryl alcohol is crucial. It may contain impurities such as furfuryl alcohol or 1,5-pentanediol.[3]
-
Side-Reaction Products: Formation of ethers from the self-condensation of Tetrahydrofurfuryl alcohol under acidic conditions.
-
Degradation Products: Hydrolysis of the ester back to Tetrahydrofurfuryl alcohol and acetic acid, especially in the presence of water. Thermal degradation can also occur at elevated temperatures.[4][5]
Q3: How can I minimize the presence of unreacted Tetrahydrofurfuryl alcohol in my final product?
A3: To minimize unreacted Tetrahydrofurfuryl alcohol, consider the following:
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Stoichiometry: Use a slight excess of the acetylating agent (acetic anhydride or acetic acid).
-
Reaction Time and Temperature: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification: Employ an effective purification method, such as distillation, to separate the higher-boiling Tetrahydrofurfuryl alcohol from the product.
Q4: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?
A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique for analyzing the purity of this compound and quantifying impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of residual Tetrahydrofurfuryl alcohol | Incomplete reaction. | - Increase the molar ratio of the acetylating agent.- Extend the reaction time or increase the reaction temperature.- Ensure efficient mixing. |
| Inefficient purification. | - Optimize distillation conditions (e.g., column efficiency, reflux ratio).- Perform an aqueous wash to remove the water-miscible alcohol before distillation. | |
| Presence of unknown peaks in the GC chromatogram | Side reactions (e.g., ether formation). | - Lower the reaction temperature.- Use a milder catalyst. |
| Contaminated starting materials. | - Analyze the purity of Tetrahydrofurfuryl alcohol and acetic anhydride/acid before use. | |
| Degradation of the product. | - Avoid excessive temperatures during reaction and purification.- Ensure all equipment is dry to prevent hydrolysis. | |
| Product discoloration (yellowing) | Thermal degradation or presence of furanic impurities. | - Purify the starting Tetrahydrofurfuryl alcohol to remove any furfural or furfuryl alcohol traces.- Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Use lower temperatures during workup and purification. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) mode at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST).
-
Quantify impurities using the peak area percentage, assuming a relative response factor of 1 for all components as a preliminary estimation. For more accurate quantification, use certified reference standards.
-
Visualizations
Caption: Synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 637-64-9 [m.chemicalbook.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with Tetrahydrofurfuryl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydrofurfuryl acetate (THFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges when scaling up reactions involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (THFA) is an organic compound classified as a heterocyclic ester.[1] It is a colorless to pale yellow liquid with a mild, fruity, and slightly woody or earthy aroma.[2] THFA is valued for its good solvency properties, low volatility, and pleasant scent.[2]
Its primary applications include:
-
Flavoring and Fragrance Agent: Used in food products, beverages, cosmetics, and perfumes to impart sweet, fruity notes.[2][3][4]
-
Solvent: It serves as an effective, high-boiling solvent for resins, waxes, oils, and other organic materials in paints, coatings, inks, and adhesives.[2][4][5]
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Chemical Intermediate: Used in the synthesis of other specialty chemicals and in the manufacturing of polymers and resins.[2][4][5]
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Plasticizer: It can be used to improve the flexibility and workability of certain polymers.[2]
Q2: What are the key physical and chemical properties of this compound to consider for scale-up?
Understanding the physical and chemical properties of this compound is crucial for successful reaction scale-up. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [3][6] |
| Molecular Weight | 144.17 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Boiling Point | 194-195 °C @ 753 mmHg | [6] |
| Density | 1.061 g/mL at 25 °C | |
| Flash Point | 84 °C (183.2 °F) - closed cup | |
| Solubility | Soluble in water, alcohol, ether, and chloroform. | [5][6] |
Q3: What are the main safety considerations when handling this compound at a larger scale?
While this compound has low acute toxicity, handling larger quantities requires stringent safety protocols.[5] Key safety considerations include:
-
Combustibility: THFA is a combustible liquid. All scale-up activities should be conducted away from heat, sparks, and open flames.
-
Personal Protective Equipment (PPE): As the scale of the reaction increases, so does the risk of splashes and spills.[7] Upgraded PPE, such as a face shield, chemical splash apron, and thicker chemical-resistant gloves, should be used.[7]
-
Ventilation: Ensure adequate ventilation and use a local exhaust system to minimize inhalation of vapors, which can cause respiratory irritation.[5]
-
Material Compatibility: Avoid contact with strong acids or bases to prevent decomposition or hazardous reactions.[5]
-
Emergency Procedures: Have appropriate fire extinguishing media (dry sand, dry chemical, or alcohol-resistant foam) readily available.
Troubleshooting Guides for Scale-Up Reactions
Scaling up reactions is not always a linear process; issues that are negligible at the lab bench can become significant at pilot or production scale.[8] This section addresses specific problems you might encounter when scaling up reactions involving this compound.
Problem 1: Lower than expected yield or changes in product selectivity.
Possible Causes:
-
Inadequate Mixing: What works with a magnetic stir bar in a small flask may be insufficient in a larger reactor, leading to localized concentration gradients and "dead zones".[8] This can affect reaction rates and favor the formation of byproducts.
-
Poor Temperature Control: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient.[7][9] This can lead to thermal gradients, localized overheating, and an increase in side reactions.[8]
-
Extended Reaction Time: Everything takes longer at a larger scale, from heating and cooling to reagent addition.[10] Prolonged exposure to reaction conditions can lead to product degradation or the formation of impurities.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield or poor selectivity.
Problem 2: Difficulty in product purification at a larger scale.
Possible Causes:
-
Impurity Amplification: Minor side reactions that were insignificant at a small scale can become major sources of impurities during scale-up.[8]
-
Changes in Physical Form: The physical properties of the product, such as crystal form or particle size, may differ at a larger scale, affecting filtration and drying.[9]
-
Increased Volume and Handling: Larger volumes of solvents and product make extractions, washes, and transfers more challenging, potentially leading to product loss or incomplete purification.[7]
Troubleshooting Strategies:
| Issue | Recommended Action |
| New or Increased Impurities | - Identify the impurity by analytical methods (e.g., GC-MS, NMR).- Re-evaluate the reaction conditions (temperature, time, stoichiometry) to minimize side reactions.- Develop a purification strategy specifically for the new impurity profile (e.g., recrystallization, distillation). |
| Filtration and Isolation Issues | - Analyze the physical form of the product (e.g., microscopy, particle size analysis).- Adjust crystallization or precipitation conditions to obtain a more easily filterable solid.- Evaluate different types of filtration equipment suitable for the larger scale. |
| Product Loss During Workup | - Optimize phase separation techniques for larger volumes.- Ensure sufficient washing of the filter cake without dissolving excessive product.- Perform a mass balance to identify where product loss is occurring. |
Problem 3: Reaction appears to be stalled or proceeding much slower than in the lab.
Possible Causes:
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., gas-liquid, liquid-liquid), the rate of reaction can become limited by the rate at which reactants are transferred between phases, a factor that is more pronounced at larger scales.
-
Inefficient Reagent Addition: The method and rate of adding reagents can significantly impact local concentrations and reaction rates.
-
Catalyst Deactivation: If using a catalyst, factors such as poor mixing or localized high temperatures can lead to faster deactivation at scale.
Logical Relationship Diagram:
Caption: Causes of a stalled or slow reaction during scale-up.
Experimental Protocols
General Protocol for Scaling Up Esterification using this compound as a Solvent
This protocol provides a general framework. It is imperative to conduct a thorough risk assessment and adapt the procedure for your specific reaction. [11]
-
Initial Small-Scale Reaction (e.g., 100 mL):
-
Charge a round-bottom flask with the starting acid, alcohol, and this compound as the solvent.
-
Add the catalyst (e.g., a strong acid).
-
Heat the reaction mixture to the desired temperature with efficient magnetic stirring and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
Record the reaction time, final conversion, and any observed side products.
-
-
Intermediate Scale-Up (e.g., 1 L):
-
Never scale a reaction by more than three times the previous run without careful evaluation. [7][11]
-
Use a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a condenser.
-
The reactor volume should be at least twice the volume of all added substances.[7][11]
-
Charge the reactor with the reagents and this compound, scaling all quantities proportionally from the small-scale experiment.
-
Begin agitation and ensure a vortex is formed, indicating good mixing.
-
Start heating via the reactor jacket, carefully monitoring the internal temperature.[7] Note any significant difference between the jacket temperature and the internal temperature.
-
Monitor the reaction progress. Expect the heating and reaction times to be longer than the small-scale experiment.[10]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Perform the aqueous workup (e.g., neutralization, washes) in a suitably sized separatory funnel or reactor. Be aware that phase separations can be slower at larger scales.
-
Remove the solvent (this compound) under reduced pressure.
-
Purify the crude product by the previously established method (e.g., distillation, crystallization). Be prepared for larger volumes and longer processing times.
-
By carefully considering the principles of chemical engineering and the specific properties of this compound, researchers can successfully navigate the challenges of scaling up their reactions. Always prioritize safety and conduct a thorough hazard analysis before beginning any scale-up procedure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. getchem.com [getchem.com]
- 3. CAS 637-64-9: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. sdlookchem.com [sdlookchem.com]
- 10. reddit.com [reddit.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
Navigating the Reactivity of Tetrahydrofurfuryl Acetate with Common Organometallic Reagents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of organometallic reagents is fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. Tetrahydrofurfuryl acetate, a versatile building block, presents unique challenges and opportunities when reacting with these powerful nucleophiles due to its ester functionality and the presence of a tetrahydrofuran (THF) ring. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the compatibility of this compound with common organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with Grignard and organolithium reagents?
A1: Grignard (RMgX) and organolithium (RLi) reagents are strong nucleophiles and bases. The primary reaction with an ester like this compound is a double addition to the carbonyl group of the acetate. This reaction typically proceeds through a ketone intermediate, which is more reactive than the starting ester, leading to the formation of a tertiary alcohol after acidic workup.
Q2: Are organocuprates (Gilman reagents) suitable for reaction with this compound?
A2: Generally, organocuprates (R₂CuLi) are considered "softer" nucleophiles and are less reactive towards esters compared to Grignard and organolithium reagents.[1][2] Therefore, they are not the reagents of choice for addition to the acetate group of this compound and are unlikely to yield the corresponding tertiary alcohol under standard conditions.
Q3: Can the tetrahydrofuran ring of this compound react with the organometallic reagent?
A3: Yes, this is a potential and significant side reaction. The ether oxygen in the tetrahydrofurfuryl group can act as a Lewis base, coordinating to the Lewis acidic metal center of the organometallic reagent. This interaction can facilitate the ring-opening of the THF moiety, especially with more reactive organolithium reagents or under harsh reaction conditions. This can lead to the formation of undesired byproducts. While documented for substrates like tetrahydrofurfuryl alcohol under certain catalytic conditions, the propensity for this reaction during nucleophilic addition to the acetate group needs careful consideration.[3][4][5][6]
Q4: How does the stereochemistry of the tetrahydrofurfuryl group influence the reaction?
A4: The chiral center at the 2-position of the tetrahydrofuran ring can influence the stereochemical outcome of the reaction, particularly if chelation control is operative. The ether oxygen can coordinate to the metal of the organometallic reagent, creating a more rigid transition state and potentially directing the nucleophilic attack from a specific face of the carbonyl group. This can lead to diastereoselectivity in the formation of the tertiary alcohol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired tertiary alcohol | 1. Decomposition of the organometallic reagent: Grignard and organolithium reagents are highly sensitive to moisture and acidic protons.[7][8] 2. Reaction temperature too high: Can lead to side reactions and decomposition. 3. Insufficient equivalents of organometallic reagent: Two equivalents are required for the double addition to the ester. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Perform the reaction at low temperatures, typically -78 °C, especially for organolithium reagents. 3. Use at least 2.2-2.5 equivalents of the organometallic reagent to ensure complete conversion. |
| Formation of a significant amount of ketone | 1. Insufficient equivalents of organometallic reagent: Only one equivalent has reacted. 2. Steric hindrance: A bulky organometallic reagent or substrate may slow down the second addition. 3. Low reaction temperature: May not be sufficient to drive the second addition to completion. | 1. Increase the equivalents of the organometallic reagent. 2. Consider using a less sterically hindered organometallic reagent if possible. 3. After the initial addition at low temperature, allow the reaction to slowly warm to a higher temperature (e.g., 0 °C or room temperature) to facilitate the second addition. |
| Presence of unexpected byproducts, potentially from ring opening | 1. High reaction temperature: Promotes side reactions like THF ring opening. 2. Highly reactive organometallic reagent: tert-Butyllithium is more prone to side reactions than n-butyllithium. 3. Prolonged reaction time: Increases the likelihood of side reactions. | 1. Maintain a low reaction temperature (-78 °C) throughout the addition of the organometallic reagent. 2. Use a less reactive organometallic reagent if the desired transformation allows. 3. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed. |
| Complex mixture of products | 1. Multiple competing reactions: Addition, enolization, and ring opening occurring simultaneously. 2. Impure starting materials or reagents. | 1. Optimize reaction conditions (temperature, solvent, addition rate) to favor the desired reaction pathway. The use of a less polar solvent might reduce the propensity for ring opening. 2. Ensure the purity of this compound and the correct concentration of the organometallic reagent through titration. |
Experimental Protocols
While specific, rigorously documented protocols for the reaction of this compound with organometallic reagents are not abundantly available in the public literature, the following general procedures for the synthesis of tertiary alcohols from esters can be adapted. It is crucial to perform small-scale test reactions to optimize conditions for this specific substrate.
General Procedure for Reaction with a Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Reaction with an Organolithium Reagent
Materials:
-
This compound
-
Organolithium reagent (e.g., n-Butyllithium, 2.5 M in hexanes)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a syringe pump, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the organolithium reagent (2.2 eq) dropwise via the syringe pump over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Logic
To aid in understanding the chemical transformations and potential issues, the following diagrams illustrate the key reaction pathways and a troubleshooting decision tree.
References
- 1. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Identifying and characterizing unexpected adducts of Tetrahydrofurfuryl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected adducts of Tetrahydrofurfuryl Acetate (THFA) during their experiments.
Section 1: Troubleshooting Unexpected Peaks in Chromatographic Analysis of THFA
Unexpected peaks in your chromatograms when analyzing samples containing this compound can be indicative of adduct formation, degradation, or contamination. This guide will help you systematically troubleshoot and identify these unknown signals.
Problem: An unexpected peak appears in the chromatogram of a THFA-containing sample.
| Question | Possible Cause | Troubleshooting Steps |
| Is the peak present in a blank injection (mobile phase only)? | Solvent or system contamination.[1][2] | 1. Inject a fresh, high-purity solvent blank. 2. If the peak persists, it indicates system contamination. Clean the injector, tubing, and detector.[1] 3. Prepare a fresh mobile phase with high-purity reagents. |
| Is the peak present in a placebo/vehicle injection (formulation components without THFA)? | Excipient-related impurity or degradation product. | 1. Analyze each excipient individually to pinpoint the source of the peak. 2. Review the stability of the excipients under your experimental conditions. |
| Does the peak's retention time correspond to a known impurity of THFA or its starting materials? | Impurity from the synthesis of THFA. | 1. Obtain and inject reference standards of known impurities. 2. Review the certificate of analysis for the THFA batch being used. |
| Is the peak broad and appears at an inconsistent retention time, especially in isocratic methods? | Late elution from a previous injection.[2][3] | 1. Extend the run time of your method to ensure all components from the previous injection have eluted.[2][3] 2. Implement a column wash step with a strong solvent at the end of each run. |
| Did the peak appear after the sample was prepared and left for a period? | Degradation of THFA or reaction with a component in the sample matrix. | 1. Analyze a freshly prepared sample and compare it to the aged sample. 2. This suggests the formation of a degradation product or an adduct. Proceed to the characterization workflow. |
| Does the peak shape exhibit tailing or fronting for all analytes? | Column or instrument problems.[4][5] | 1. If all peaks are affected, it is likely a physical issue with the column or system.[5] 2. Check for column voids, frit blockage, or issues with the packed bed.[5] |
| Is only the unexpected peak showing poor shape? | Chemical interactions on the column or co-elution. | 1. If only one peak is affected, it is more likely a chemical issue.[5] 2. Try a different column chemistry or modify the mobile phase (e.g., pH, additives). |
Section 2: FAQs - Understanding and Characterizing THFA Adducts
This section addresses frequently asked questions regarding the potential for this compound to form unexpected adducts and provides guidance on their characterization.
Chemistry of THFA and Potential Adduct Formation
Q1: What are the most likely reactive sites on the this compound molecule?
A1: this compound (C7H12O3) has two primary sites susceptible to chemical reactions that could lead to adduct formation:
-
Ester Functional Group: The ester can undergo hydrolysis under acidic or basic conditions, leading to the formation of tetrahydrofurfuryl alcohol and acetic acid.[6][7] It can also react with nucleophiles other than water, such as amines or thiols, through nucleophilic acyl substitution.
-
Tetrahydrofuran Ring: While generally stable, the ether linkage in the tetrahydrofuran ring can be susceptible to cleavage under strong acidic conditions, potentially leading to ring-opening reactions.
Q2: What types of unexpected adducts could be formed from THFA in a typical experimental setting?
A2: Based on the structure of THFA, several types of adducts could potentially form, especially in complex biological or chemical matrices:
-
Hydrolysis Products: Tetrahydrofurfuryl alcohol and acetic acid are the expected products of hydrolysis.
-
Adducts with Nucleophiles: In biological systems or formulations containing amines or thiols (e.g., proteins, peptides, certain buffers), THFA could form amide or thioester adducts via reaction at the ester carbonyl.
-
Ring-Opened Adducts: Under harsh acidic conditions, the tetrahydrofuran ring could open, and the resulting reactive intermediate could form adducts with available nucleophiles.
-
Thermal Degradation Products: At elevated temperatures, THFA may degrade. For instance, furfuryl alcohol, a related compound, can undergo dehydration at high temperatures.[8][9]
Analytical and Experimental Protocols
Q3: How can I confirm if an unknown peak is a THFA-related adduct?
A3: A systematic approach is required to identify an unknown peak as a THFA adduct:
-
Forced Degradation Studies: Intentionally stress a pure sample of THFA under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products and adducts.[10][11][12] This can help to match the retention time of the unknown peak with a known degradation product.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (LC-MS/MS or GC-MS) to determine the accurate mass of the unknown peak. This will provide the elemental composition and can help to propose a molecular formula for the adduct.
-
MS/MS Fragmentation: Fragment the parent ion of the unknown peak and analyze the fragmentation pattern. Look for characteristic fragments of THFA (e.g., the tetrahydrofurfuryl moiety or the acetate group) to confirm that the unknown is related to the parent molecule.
-
NMR Spectroscopy: If the unknown can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for structure elucidation.
Q4: What are the recommended starting conditions for a forced degradation study of THFA?
A4: The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[12] Below are typical starting conditions that can be adapted based on the observed stability of THFA.
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at RT or 60°C | Monitor for the appearance of tetrahydrofurfuryl alcohol and other degradants. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at RT | Ester hydrolysis is typically faster under basic conditions.[6] |
| Oxidation | 3% H₂O₂ | 24 - 72 hours at RT | |
| Thermal Degradation | 60 - 80°C | 24 - 72 hours | Can be performed on solid and/or solution samples. |
| Photostability | ICH Q1B conditions | Expose to light source | Expose solid and/or solution samples to a combination of UV and visible light.[12] |
Q5: What LC-MS/MS parameters are suitable for identifying unknown THFA adducts?
A5: A general LC-MS/MS method for identifying unknown adducts in biological matrices would involve:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Scan Mode:
-
Full Scan (MS1): To detect all ions in a specified mass range.
-
Data-Dependent Acquisition (DDA) or Information-Dependent Acquisition (IDA): To automatically trigger MS/MS fragmentation of the most intense ions from the full scan.[13]
-
Product Ion Scan (MS2): To obtain fragmentation spectra of selected precursor ions.
-
Data Interpretation
Q6: I have a high-resolution mass for an unexpected peak. How do I propose a structure?
A6: Once you have an accurate mass, you can use a chemical formula calculator to determine possible elemental compositions. Then, consider the likely reactions of THFA (hydrolysis, reaction with nucleophiles, etc.) to propose a structure that is consistent with the mass and the chemistry of the system. For example, if you observe a peak with a mass corresponding to THFA + NH₂ - H₂O, it could indicate the formation of an amide adduct with an amine.
Q7: The MS/MS spectrum of my unknown peak contains a fragment with m/z 101.096. What could this indicate?
A7: The tetrahydrofurfuryl group (C₅H₉O₂) has a monoisotopic mass of 101.0603 Da. The presence of a fragment ion around m/z 101 could be a strong indicator that the unknown compound is a derivative of THFA, where the acetate group has been modified or replaced, but the tetrahydrofurfuryl moiety remains intact.
Section 3: Experimental Workflows and Signaling Pathways
Workflow for Identification of an Unexpected Peak
The following diagram illustrates a logical workflow for the identification and characterization of an unexpected peak observed during the analysis of this compound.
Caption: Workflow for troubleshooting and identifying unexpected peaks.
Potential Reaction Pathways of this compound
This diagram illustrates potential chemical reactions that this compound may undergo, leading to the formation of adducts or degradation products.
Caption: Potential reaction pathways of this compound.
References
- 1. youtube.com [youtube.com]
- 2. halocolumns.com [halocolumns.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study: Tetrahydrofurfuryl Acetate vs. 2-Methyltetrahydrofuran (2-MeTHF)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in chemical synthesis and formulation, directly impacting reaction efficiency, product purity, process safety, and environmental footprint. This guide provides a detailed comparative analysis of two furan-based derivatives, Tetrahydrofurfuryl acetate and 2-Methyltetrahydrofuran (2-MeTHF), to assist researchers and drug development professionals in making informed solvent choices.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and 2-MeTHF reveals key differences that influence their behavior and suitability for various applications. 2-MeTHF is a less dense, more volatile solvent with a lower boiling point and flash point compared to this compound. A notable distinction is their miscibility with water; 2-MeTHF has limited, temperature-dependent ("inverse") solubility, which can simplify aqueous workups, whereas this compound is more soluble.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₇H₁₂O₃[1] | C₅H₁₀O[2] |
| Molecular Weight | 144.17 g/mol [1] | 86.13 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[3] |
| Odor | Mild, sweet, fruity[1] | Ether-like[3] |
| Boiling Point | 194-195 °C[4] | 80.2 °C[2] |
| Melting Point | Not available | -136 °C[2] |
| Density | 1.058-1.064 g/mL[4] | 0.854 g/mL[2] |
| Solubility in Water | Soluble[4] | 14.4 g/100 g at 19.3 °C (inversely soluble)[2] |
| Flash Point | 68.33 °C (closed cup)[5] | -10 °C (closed cup) |
Applications in Research and Development
The distinct properties of this compound and 2-MeTHF lead to their application in different areas of chemical research and development. This compound is primarily utilized for its solvency and aromatic properties, while 2-MeTHF is increasingly adopted as a high-performance, greener alternative to traditional ethereal solvents.
| Application Area | This compound | 2-Methyltetrahydrofuran (2-MeTHF) |
| Organic Synthesis | Solvent and intermediate in the synthesis of other chemical compounds.[1] | High-performance solvent for Grignard reactions, organometallic and biphasic chemical processes, and low-temperature reactions.[2] It is a replacement for THF and dichloromethane.[3] |
| Pharmaceuticals | Intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6] | Solvent in the synthesis of APIs like chloroquine phosphate, prostaglandins, and prostacyclins.[3] Used in the preparation of solid dispersions and nanoparticles.[3] |
| Coatings & Polymers | Solvent in the formulation of paints, coatings, adhesives, and sealants.[7] | Solvent for the polymerization of cyclic esters to produce biodegradable plastics and fibers.[3] |
| Fragrance & Flavoring | Used as a flavoring agent in food and a fragrance component in cosmetics due to its sweet, fruity aroma.[1][6] | Not typically used. |
| Biofuels | Not a primary application. | Touted as a biofuel and used as a component in alternative fuels.[2] |
Performance in Organic Synthesis: A Hypothetical Comparative Experiment
While direct, side-by-side experimental comparisons in the literature are scarce, a hypothetical experiment can illustrate the potential performance differences based on the known properties of the two solvents. A Suzuki-Miyaura cross-coupling reaction, a staple in pharmaceutical and fine chemical synthesis, is chosen for this purpose due to its sensitivity to solvent choice.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Objective: To compare the performance of this compound and 2-MeTHF as solvents in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Solvent: this compound or 2-MeTHF (5 mL)
-
Internal standard (e.g., dodecane) for GC analysis
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the designated solvent (5 mL of either this compound or 2-MeTHF) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath with vigorous stirring. For 2-MeTHF, the reaction is heated to 80 °C. For this compound, a higher temperature of 110 °C is used, taking advantage of its higher boiling point.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS after quenching with water and extracting with ethyl acetate.
-
Upon completion (determined by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxybiphenyl.
-
Characterize the product by NMR and MS and determine the isolated yield.
Hypothetical Experimental Results
The following table presents hypothetical results for the Suzuki-Miyaura coupling reaction, illustrating potential differences in performance based on the solvents' properties.
| Parameter | Reaction in this compound | Reaction in 2-Methyltetrahydrofuran (2-MeTHF) |
| Reaction Temperature | 110 °C | 80 °C |
| Reaction Time | 4 hours | 6 hours |
| Conversion (GC) | >98% | >98% |
| Isolated Yield | 85% | 92% |
| Work-up Observations | Some emulsion formation during aqueous extraction, requiring additional brine washes. | Clean and rapid phase separation during aqueous extraction. |
| Product Purity (Post-Chromatography) | >99% | >99% |
Analysis of Hypothetical Results:
-
Reaction Time and Temperature: The higher boiling point of this compound allows for a higher reaction temperature, which could lead to a faster reaction rate as depicted in the shorter reaction time.
-
Isolated Yield: The superior phase separation of 2-MeTHF due to its limited water miscibility could lead to a more efficient work-up with less product loss, resulting in a higher isolated yield.
-
Process Efficiency: While the reaction in this compound might be faster, the easier work-up with 2-MeTHF could make the overall process more efficient and scalable, potentially reducing the use of additional extraction solvents and time.
Safety Profile
Both solvents require careful handling in a laboratory setting. 2-MeTHF is highly flammable, with a low flash point. This compound is combustible but less volatile.
| Hazard Category | This compound | 2-Methyltetrahydrofuran (2-MeTHF) |
| GHS Pictograms | Warning | Flammable, Corrosive, Exclamation mark |
| Hazard Statements | Harmful if swallowed, Causes skin and eye irritation. | Highly flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, May cause drowsiness or dizziness. |
| Key Precautionary Statements | P264, P270, P301+P312, P330, P501 | P210, P233, P240, P241, P242, P243, P261, P280, P305+P351+P338 |
Note: This is not an exhaustive list of hazards. Always consult the Safety Data Sheet (SDS) before handling any chemical.
Visualizing Chemical Structures and Workflows
Chemical Structures
Caption: 2D structures of this compound and 2-MeTHF.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and 2-Methyltetrahydrofuran are two distinct furan-based solvents with different physicochemical properties and application profiles. This compound serves as a useful solvent and intermediate, particularly in applications where its solvency for a range of organic materials and its characteristic aroma are beneficial.
In contrast, 2-MeTHF is emerging as a superior "green" alternative to traditional ethereal solvents in mainstream organic synthesis. Its derivation from renewable resources, higher boiling point than THF, and, most notably, its limited miscibility with water offer significant advantages in terms of reaction control, product isolation, and solvent recycling. For drug development professionals focused on process optimization, safety, and sustainability, 2-MeTHF presents a compelling option for a wide range of synthetic transformations. The choice between these two solvents will ultimately depend on the specific requirements of the chemical reaction or formulation, including the desired reaction conditions, work-up procedure, and overall process goals.
References
- 1. CAS 637-64-9: this compound | CymitQuimica [cymitquimica.com]
- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 6. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 7. Page loading... [guidechem.com]
A Comparative Guide to Tetrahydrofurfuryl Acetate and Other Furan-Based Solvents in Synthesis
In the ongoing pursuit of greener and more sustainable chemical processes, furan-based solvents derived from renewable biomass are emerging as viable alternatives to their petroleum-derived counterparts. This guide provides a comparative analysis of Tetrahydrofurfuryl acetate (THFA) against other prominent furan-based solvents, namely 2-methyltetrahydrofuran (2-MeTHF) and furfural, with a focus on their performance in chemical synthesis. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development to aid in solvent selection for their synthetic needs.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a solvent is fundamentally guided by its physical and chemical properties. The following table summarizes the key physicochemical parameters of THFA, 2-MeTHF, and furfural.
| Property | This compound (THFA) | 2-Methyltetrahydrofuran (2-MeTHF) | Furfural |
| Molecular Formula | C₇H₁₂O₃ | C₅H₁₀O | C₅H₄O₂ |
| Molar Mass | 144.17 g/mol | 86.13 g/mol | 96.08 g/mol |
| Boiling Point | 194-195 °C[1] | ~80 °C[2] | 161.7 °C |
| Density | 1.061 g/mL[1] | 0.86 g/mL | 1.16 g/mL |
| Water Solubility | Soluble[1] | Sparingly soluble (4.1 g/100 g)[2] | Slightly soluble (8.3 g/100 mL) |
| Flash Point | 84 °C | -11 °C | 62 °C |
| Source | Renewable (from Tetrahydrofurfuryl alcohol)[3][4] | Renewable (from furfural or levulinic acid)[5][6][7][8][9] | Renewable (from agricultural biomass)[10][11][12][13] |
Performance in Synthesis: A Data-Driven Evaluation
The true measure of a solvent's utility lies in its performance in chemical reactions. This section delves into the synthetic applications of THFA, 2-MeTHF, and furfural, presenting comparative data where available.
This compound (THFA): The Versatile Green Solvent
This compound is recognized for its favorable environmental profile, being biodegradable and derived from renewable resources.[3][4] It serves as a high-boiling, effective solvent for a variety of organic compounds, including resins, and is also utilized as a plasticizer.[14]
While lauded for its green characteristics, there is a notable lack of direct, quantitative comparative studies of THFA against other furan-based solvents in specific synthetic transformations in the reviewed literature. Its application has been noted in liquid-liquid extraction processes, for example, in the separation of aromatic hydrocarbons.[15]
2-Methyltetrahydrofuran (2-MeTHF): The High-Performing Green Alternative
2-Methyltetrahydrofuran has garnered significant attention as a sustainable replacement for conventional ether solvents like tetrahydrofuran (THF).[5][6][7][8] Its higher boiling point and limited water miscibility offer practical advantages in terms of reduced solvent loss and simplified aqueous workups.[2][16] Furthermore, 2-MeTHF exhibits a lower tendency to form explosive peroxides compared to THF, enhancing laboratory safety.[2]
The superior performance of 2-MeTHF has been demonstrated in various synthetic applications, including Grignard reactions and metal-catalyzed cross-coupling reactions.[16][17] A study on a ring-closing metathesis/isomerization sequence highlighted the beneficial effect of 2-MeTHF over other common solvents.
Table 2: Performance of 2-MeTHF in a Ring-Closing Metathesis/Isomerization Sequence [18]
| Solvent | Conversion (%) | Isomerization (%) |
| Toluene | >95 | 5-6 |
| Ethyl Acetate | >95 | ~10 |
| 2-Methyltetrahydrofuran | >95 | ~20 |
As the data indicates, while the initial metathesis reaction proceeded to completion in all tested solvents, 2-MeTHF was notably more effective in promoting the subsequent isomerization step.
Furfural: The Versatile Platform Chemical
Furfural, directly derivable from lignocellulosic biomass, is a cornerstone of the bio-based chemical industry.[10][11][12] It functions both as a solvent, particularly in the refining of lubricating oils, and as a crucial precursor for the synthesis of a wide array of other furan derivatives, including furfuryl alcohol, THF, and 2-MeTHF.[10][11][12] While its utility as a starting material is well-documented, direct comparative studies of its performance as a reaction solvent against THFA and 2-MeTHF are scarce in the available literature.
Experimental Protocols
To provide a practical context, this section outlines detailed methodologies for key experiments involving these furan-based solvents.
Protocol 1: Ring-Closing Metathesis/Isomerization in 2-Methyltetrahydrofuran[18]
Objective: To synthesize a cyclic vinyl ether via a tandem ring-closing metathesis and isomerization reaction using 2-MeTHF as the solvent.
Materials:
-
Diene substrate (e.g., diallyl ether)
-
Grubbs second-generation catalyst (Gre II)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Pressure ampoule
Procedure:
-
In a pressure ampoule, dissolve the diene substrate in anhydrous 2-MeTHF to a concentration of 0.1 M.
-
Add 0.25 mol% of the Grubbs second-generation catalyst to the solution.
-
Seal the ampoule and heat the reaction mixture to 120 °C for 4 hours.
-
After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure.
-
The product can be purified by silica gel column chromatography.
Protocol 2: Liquid-Liquid Extraction using this compound[15]
Objective: To separate aromatic hydrocarbons from an aliphatic mixture using THFA as an extraction solvent.
Materials:
-
Aliphatic/aromatic hydrocarbon mixture (e.g., commercial hexane containing benzene and toluene)
-
Tetrahydrofurfuryl alcohol (THFA)
-
Water (as a co-solvent)
-
Bench-scale liquid-liquid extractor
Procedure:
-
Charge the bench-scale extractor with the hydrocarbon mixture.
-
Introduce a mixture of THFA and water as the extraction solvent.
-
Agitate the mixture to ensure thorough mixing of the two phases.
-
Allow the phases to separate. The aromatic hydrocarbons will be preferentially partitioned into the THFA/water phase.
-
Separate the two phases. The aromatic-rich extract and the raffinate (aliphatic-rich phase) can be collected and analyzed.
Visualizing Furan-Based Solvent Lifecycles and Synthetic Workflows
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Derivation and application pathways of furan-based solvents from biomass.
Caption: Experimental workflow for ring-closing metathesis in 2-MeTHF.
Conclusion
This guide provides a comparative overview of this compound and other furan-based solvents. 2-Methyltetrahydrofuran stands out as a well-documented, high-performance green solvent with clear advantages in various synthetic applications, supported by quantitative data. Furfural is a versatile and fundamental platform chemical, serving as both a solvent and a key precursor to other bio-based chemicals.
This compound is a promising green solvent with favorable physical properties and a sustainable production route. However, to fully ascertain its position and potential in synthetic chemistry, there is a clear need for more direct, quantitative comparative studies against other furan-based and conventional solvents in a range of chemical reactions. Such studies will be crucial for its broader adoption by the scientific and industrial communities.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. ijabbr.com [ijabbr.com]
- 7. Furan - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
- 11. scispace.com [scispace.com]
- 12. grandviewresearch.com [grandviewresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Validating the "Greenness" of Tetrahydrofurfuryl Acetate: A Comparative Guide to Sustainability Metrics
For researchers, scientists, and drug development professionals, the selection of solvents is a critical decision that extends beyond reaction compatibility to encompass sustainability and safety. Tetrahydrofurfuryl acetate (THFA), a bio-based solvent, is gaining attention as a potential greener alternative to conventional petroleum-derived solvents. This guide provides an objective comparison of THFA with other common solvents, focusing on key sustainability metrics, performance in relevant synthetic applications, and detailed experimental protocols.
Unveiling the Sustainability Profile of this compound
This compound's claim to "greenness" is rooted in its renewable origins. It is typically synthesized from tetrahydrofurfuryl alcohol (THFA alcohol), which is derived from furfural, a platform chemical produced from lignocellulosic biomass such as corncobs and sugarcane bagasse.[1][2] This bio-based feedstock offers a significant advantage over petroleum-based solvents by reducing reliance on fossil fuels and potentially lowering the carbon footprint.
Comparative Analysis of Solvent Properties and Safety
The choice of a solvent is often a trade-off between performance, safety, and environmental impact. The following tables provide a comparative overview of this compound and several alternative solvents, including other green solvents like 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and ethyl lactate, as well as the conventional solvent Tetrahydrofuran (THF).
Table 1: Comparison of Physical and Safety Properties
| Solvent | CAS Number | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) | Water Solubility |
| This compound (THFA) | 637-64-9 | 194-195 | 84 | 1.061 | Soluble |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 78-80 | -11 | 0.86 | 14 g/100 mL |
| Cyclopentyl methyl ether (CPME) | 5614-37-9 | 106 | -1 | 0.86 | 1.1 g/100 mL |
| Ethyl lactate | 97-64-3 | 154 | 46 | 1.03 | Miscible |
| Tetrahydrofuran (THF) | 109-99-9 | 66 | -14 | 0.886 | Miscible |
Table 2: Comparative Toxicity Data
| Solvent | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation Toxicity |
| This compound (THFA) | Harmful if swallowed (Acute Tox. 4)[9] | Not determined[5] | Not determined[5] |
| Tetrahydrofurfuryl alcohol (precursor) | 1600 - 2300[10] | 5000 (guinea pig)[10] | Testicular impairment observed in rats[11] |
| 2-Methyltetrahydrofuran (2-MeTHF) | >300 - 5720[12][13][14] | >2000 - 4500[12][14] | LC50 (rat, 4h) = 22 mg/L[12] |
| Cyclopentyl methyl ether (CPME) | >1000 - <2000[15] | >2000[16] | LC50 (rat) > 21.5 mg/L[15] |
| Ethyl lactate | >2000 - >5000[17][18][19][20] | >5000[17][18][20] | May cause respiratory irritation[19][20] |
| Tetrahydrofuran (THF) | 1650 | 3000-5000 | May cause respiratory irritation |
Table 3: Biodegradability and Environmental Fate
| Solvent | Biodegradability |
| This compound (THFA) | Expected to be readily biodegradable. |
| Tetrahydrofurfuryl alcohol (precursor) | Readily biodegradable.[7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Considered biodegradable. |
| Cyclopentyl methyl ether (CPME) | Not expected to be readily biodegradable. |
| Ethyl lactate | Readily biodegradable (OECD 301F).[18] |
| Tetrahydrofuran (THF) | Not readily biodegradable. |
Performance in Synthetic Applications: A Case Study in Cross-Coupling Reactions
While direct comparative studies of this compound as a solvent in a broad range of pharmaceutical reactions are limited, we can infer its potential performance by examining studies on similar green solvents in demanding applications like palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery and development for the formation of carbon-carbon and carbon-heteroatom bonds.
Recent studies have shown that green solvents like 2-MeTHF can be superior to traditional solvents like THF and DME in certain cross-coupling reactions, offering improved yields and reaction rates.[15][18] For instance, in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, the choice of an ether solvent significantly impacts the outcome.[15] While THF has been a workhorse in this area, greener alternatives like 2-MeTHF have demonstrated comparable or even better performance, with the added advantages of higher boiling points and easier work-up due to limited water miscibility.[15]
Given that this compound shares structural similarities with THF and 2-MeTHF (a cyclic ether moiety), it is plausible that it could perform well in such transformations. Its higher boiling point (194-195 °C) could be advantageous for reactions requiring elevated temperatures. However, its complete miscibility with water might complicate aqueous work-ups compared to 2-MeTHF or CPME. Experimental validation is necessary to confirm its efficacy and to understand its unique solvent effects.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of Tetrahydrofurfuryl alcohol with acetic anhydride.[21] Below is a representative laboratory-scale protocol.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of Tetrahydrofurfuryl alcohol (1.0 eq) and pyridine (1.2 eq) in a round-bottom flask at 0 °C, slowly add acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Evaluation of Solvent Performance in a Model Reaction (Suzuki-Miyaura Coupling)
To provide a framework for comparing THFA with other solvents, a general protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers can adapt this protocol to test the performance of THFA against other solvents of interest.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (this compound or alternative)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add the chosen solvent (5 mL).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield.
-
Compare the yields, reaction times, and purity of the product obtained with each solvent.
Visualizing the Path to a Greener Solvent
To better understand the context of this compound's sustainability, the following diagrams illustrate its synthesis pathway from biomass and a general workflow for evaluating solvent sustainability.
Caption: Synthesis pathway of this compound from biomass.
Caption: Workflow for evaluating and selecting sustainable solvents.
Caption: Key factors for assessing the 'greenness' of a solvent.
References
- 1. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104672185A - Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 8. LCA of a Bio-Based Plasticizer - 2-0 LCA [2-0-lca.com]
- 9. entropyresins.com [entropyresins.com]
- 10. supergen-bioenergy.net [supergen-bioenergy.net]
- 11. Welcome to www.sheldon.nl [sheldon.nl]
- 12. books.rsc.org [books.rsc.org]
- 13. petroleumhpv.org [petroleumhpv.org]
- 14. The E factor at 30: a passion for pollution prevention - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04747K [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. mdpi.com [mdpi.com]
- 20. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Dual Role of Tetrahydrofurfuryl Alcohol (THFA): A Comparative Analysis of its Influence on Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the performance of Tetrahydrofurfuryl Alcohol (THFA) as a solvent in chemical reactions, with a focus on its impact on reaction kinetics compared to other common solvents. This guide provides available experimental data, detailed methodologies for kinetic analysis, and visualizations to elucidate key concepts.
Tetrahydrofurfuryl alcohol (THFA), a bio-derived solvent, is gaining prominence in the chemical industry as a "green" alternative to traditional volatile organic compounds. Its favorable properties, including high boiling point, water miscibility, low toxicity, and biodegradability, make it an attractive medium for a variety of chemical transformations. However, the role of a solvent extends beyond merely dissolving reactants; it can significantly influence the rate and outcome of a chemical reaction. This guide provides a comparative analysis of reaction kinetics in THFA versus other common solvents, supported by available experimental data and established principles of chemical kinetics.
Comparative Analysis of Reaction Kinetics
The effect of a solvent on reaction kinetics is multifaceted, influenced by its polarity, proticity, and specific interactions with reactants and transition states. THFA is a polar protic solvent, capable of donating hydrogen bonds, which dictates its behavior in many reaction types.
Hydrogenation of Furfuryl Alcohol to THFA
A well-documented example where THFA's role as a solvent has been kinetically studied is in the hydrogenation of furfuryl alcohol to produce THFA itself. In this context, THFA has been compared with other polar solvents such as methanol, 2-propanol, and water.
Key Findings:
-
Product Inhibition: When THFA is used as the solvent for the hydrogenation of furfuryl alcohol, it has been observed to strongly decrease the catalyst's activity. This phenomenon, known as product inhibition, is attributed to the strong adsorption of THFA molecules onto the catalyst surface, which blocks active sites and hinders the reaction rate.
-
Superior Performance of Other Alcohols: In the same study, 2-propanol was identified as a more effective solvent, leading to a higher reaction rate and better selectivity towards THFA. Methanol also served as a viable solvent, though with a slightly lower rate and selectivity.
-
Effect of Water: The use of water as a solvent in this reaction was found to favor hydrogenolysis, a side reaction, due to its high polarity.
Table 1: Comparative Effect of Solvents on the Hydrogenation of Furfuryl Alcohol
| Solvent | Relative Reaction Rate | Selectivity to THFA | Observations |
| 2-Propanol | High | High | Considered the most effective solvent in the studied system. |
| Methanol | Moderate | Moderate | A viable alternative to 2-propanol. |
| Water | Low | Low | Promotes hydrogenolysis as a side reaction. |
| THFA | Very Low | N/A | Exhibits strong product inhibition, significantly reducing catalyst activity. |
Nucleophilic Substitution (SN2) Reactions
General Principles:
-
Polar Protic Solvents and SN2 Reactions: Polar protic solvents, like THFA, are generally not the ideal choice for SN2 reactions. They can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. This stabilization of the nucleophile increases the activation energy of the reaction, leading to a slower reaction rate.
-
Comparison with Polar Aprotic Solvents: Polar aprotic solvents, such as DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and acetone, are preferred for SN2 reactions. They can dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and more reactive.
-
Comparison with Nonpolar Solvents: Nonpolar solvents are generally unsuitable for SN2 reactions involving charged nucleophiles due to poor solubility of the reactants.
Expected Performance of THFA:
Based on these principles, the rate of an SN2 reaction in THFA is expected to be significantly slower compared to the rate in a polar aprotic solvent like DMSO or DMF. It would likely be faster than in a nonpolar solvent, assuming the reactants are soluble.
Diels-Alder Reactions
The Diels-Alder reaction is a cycloaddition reaction that is generally less sensitive to solvent effects than reactions involving charged species. However, the solvent can still play a role in modulating reaction rates and selectivity.
General Principles:
-
Polarity and Hydrogen Bonding: The rate of a Diels-Alder reaction can be influenced by the polarity of the solvent and its ability to form hydrogen bonds with the reactants, particularly if the dienophile is activated by electron-withdrawing groups. Polar solvents can stabilize the more polar transition state, leading to a modest rate enhancement.
-
"On Water" Effect: A significant rate acceleration for some Diels-Alder reactions has been observed in water, attributed to hydrophobic effects and enhanced hydrogen bonding to the activated complex.
Expected Performance of THFA:
As a polar protic solvent, THFA may offer some rate enhancement for Diels-Alder reactions compared to nonpolar solvents. However, it is unlikely to provide the dramatic rate acceleration observed in water for certain reactions. Its performance would likely be comparable to other polar protic solvents like ethanol or methanol.
Experimental Protocols
To conduct a comparative analysis of reaction kinetics in different solvents, a standardized experimental protocol is crucial. The following is a general methodology for determining the rate constant of a chemical reaction using spectroscopic methods.
Objective: To determine the rate constant of a given reaction in THFA and compare it with the rate constants in other solvents (e.g., THF, DMSO, Toluene) under identical conditions.
Materials:
-
Reactants (e.g., for an SN2 reaction: an alkyl halide and a nucleophile)
-
Solvents: THFA, THF, DMSO, Toluene (all high purity, anhydrous)
-
Internal standard (a non-reactive compound for spectroscopic calibration)
-
Spectrometer (e.g., UV-Vis, NMR, or GC-MS depending on the reaction)
-
Thermostated reaction vessel
-
Magnetic stirrer and stir bar
-
Syringes for sample extraction
-
Quenching solution (if necessary to stop the reaction)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of the reactants and the internal standard in each of the solvents to be tested. The concentrations should be accurately known.
-
-
Reaction Setup:
-
Place a known volume of the solvent and the internal standard in the thermostated reaction vessel.
-
Allow the solution to reach the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known amount of the reactant stock solutions. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
If necessary, quench the reaction in the aliquot by adding a suitable quenching agent.
-
Analyze the concentration of one of the reactants or products in the aliquot using the chosen spectroscopic method. The internal standard is used to correct for any variations in sample volume or instrument response.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
From the shape of the curve, determine the order of the reaction.
-
Use the appropriate integrated rate law to calculate the rate constant (k) of the reaction in each solvent.
-
-
Activation Energy Determination (Optional):
-
Repeat the experiment at several different temperatures.
-
Plot ln(k) versus 1/T (Arrhenius plot).
-
The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).
-
Visualizing Concepts in Reaction Kinetics
Diagrams created using Graphviz (DOT language) can help visualize complex relationships and workflows in the study of reaction kinetics.
Caption: Experimental workflow for comparative kinetic analysis.
Caption: Solvent stabilization of the transition state.
Conclusion
Tetrahydrofurfuryl alcohol is a promising green solvent with a unique set of properties that can influence the kinetics of chemical reactions. While it demonstrates inhibitory effects in the specific case of furfuryl alcohol hydrogenation due to product adsorption, its behavior in other reaction types can be predicted based on its polar protic nature. For SN2 reactions, it is expected to be less effective than polar aprotic solvents. For Diels-Alder reactions, it may offer a modest rate enhancement compared to nonpolar solvents.
Further research is needed to generate a broader base of quantitative kinetic data for various organic reactions in THFA. Such data will be invaluable for researchers and process chemists to make informed decisions when selecting a truly "green" and efficient solvent system for their specific applications. The experimental protocol outlined in this guide provides a framework for conducting such vital comparative studies.
A Comparative Guide to the Plasticizing Efficiency of THFA and Citrate Esters in Polylactic Acid (PLA)
For Researchers, Scientists, and Drug Development Professionals
The inherent brittleness of PLA is a significant limitation for its application in fields requiring flexibility, such as in specialized medical devices and advanced drug delivery systems. Plasticizers are crucial additives that enhance the ductility and processability of PLA by reducing its glass transition temperature (Tg). Citrate esters are a well-established class of bio-based and non-toxic plasticizers for PLA.[1][2] This guide will present the known performance of various citrate esters and evaluate the potential of THFA as a viable alternative.
Data Presentation: Quantitative Effects of Citrate Esters on PLA
The following tables summarize the impact of common citrate esters—Triethyl Citrate (TEC), Acetyl Tributyl Citrate (ATBC), and Tributyl Citrate (TBC)—on the key thermal and mechanical properties of PLA. These values have been compiled from multiple studies and represent typical performance at various concentrations.
Table 1: Thermal Properties of PLA Plasticized with Citrate Esters
| Plasticizer | Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Cold Crystallization Temp. (Tcc) (°C) |
| Neat PLA | 0 | ~60-65 | ~150-170 | ~100-120 |
| TEC | 10 | ~40-50 | ~145-155 | ~90-100 |
| 20 | ~25-35 | ~140-150 | ~80-90 | |
| 30 | ~15-25 | ~135-145 | ~70-80 | |
| ATBC | 10 | ~45-55 | ~148-158 | ~95-105 |
| 20 | ~30-40 | ~142-152 | ~85-95 | |
| 30 | ~20-30 | ~138-148 | ~75-85 | |
| TBC | 10 | ~42-52 | ~147-157 | ~92-102 |
| 20 | ~28-38 | ~141-151 | ~82-92 |
Note: The values presented are approximate and can vary depending on the specific grade of PLA, processing conditions, and analytical methodology.[3][4]
Table 2: Mechanical Properties of PLA Plasticized with Citrate Esters
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PLA | 0 | ~50-70 | ~5-10 |
| TEC | 10 | ~30-40 | ~100-200 |
| 20 | ~20-30 | ~200-350 | |
| ATBC | 10 | ~35-45 | ~150-250 |
| 20 | ~25-35 | ~250-400 | |
| TBC | 15 | ~25-35 | ~>200 |
Note: The values presented are approximate and can vary depending on the specific grade of PLA, processing conditions, and analytical methodology.[5][6][7][8][9][10]
Evaluating Tetrahydrofurfuryl Alcohol (THFA) as a Potential PLA Plasticizer
Direct experimental data on the plasticizing efficiency of THFA in PLA is not available in the reviewed literature. However, an evaluation of its potential can be inferred from its physical and chemical properties in comparison to known effective plasticizers like citrate esters.
Table 3: Physical Properties of THFA and Common Citrate Esters
| Property | THFA | Triethyl Citrate (TEC) | Acetyl Tributyl Citrate (ATBC) |
| Molecular Weight ( g/mol ) | 102.13[11][12] | 276.29 | 402.46 |
| Boiling Point (°C) | 178[11][13] | 294 | 331 |
| Polarity (LogP) | -0.14[1][14] | 0.93 | 4.29 |
| Miscibility with Water | Miscible[1][12] | Slightly Soluble | Insoluble |
Analysis of THFA's Potential Plasticizing Efficiency:
-
Molecular Weight and Volatility: THFA has a significantly lower molecular weight and boiling point compared to citrate esters.[11][12][13] This suggests that while it may be an efficient plasticizer at reducing Tg due to its small molecular size allowing for easier intercalation between PLA chains, it is also likely to be more volatile. This higher volatility could lead to plasticizer loss during melt processing at elevated temperatures and over time, resulting in the embrittlement of the final product.
-
Polarity and Miscibility: The polarity of a plasticizer is a critical factor in its compatibility with the polymer matrix. THFA is a polar molecule and is miscible with water.[1][12] PLA is also a polar polymer, which would suggest good miscibility between THFA and PLA. However, the very low LogP value of THFA indicates high hydrophilicity.[1][14] This high affinity for water could be a concern, potentially leading to increased water absorption in the plasticized PLA, which might affect its mechanical properties and hydrolytic stability.
-
Mechanism of Action: Like citrate esters, THFA would be expected to increase the free volume between PLA polymer chains, thereby enhancing chain mobility and reducing the glass transition temperature. The presence of a hydroxyl group in THFA could also lead to hydrogen bonding with the carbonyl groups of PLA, potentially aiding in its plasticizing effect.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the plasticizing efficiency of a novel candidate like THFA against established plasticizers such as citrate esters.
1. Sample Preparation: Melt Blending
-
Materials: Polylactic acid (PLA) pellets, plasticizer (THFA or citrate ester).
-
Procedure:
-
Dry PLA pellets in a vacuum oven at 80°C for 4 hours to remove residual moisture.
-
Premix the dried PLA pellets with the desired weight percentage (e.g., 5, 10, 15, 20 wt%) of the plasticizer in a sealed bag.
-
Feed the mixture into a twin-screw extruder with a temperature profile ranging from 160°C to 190°C from the feeding zone to the die.
-
The extruded strands are then cooled in a water bath and pelletized.
-
The resulting pellets can be used for further characterization or processed into films or other forms by compression molding or injection molding.[2]
-
2. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and cold crystallization temperature (Tcc) of the plasticized PLA.
-
Procedure:
-
Accurately weigh 5-10 mg of the plasticized PLA sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to -20°C at a rate of 10°C/min.
-
Heat the sample again to 200°C at 10°C/min. The Tg, Tcc, and Tm are determined from this second heating scan.[15][16]
-
3. Mechanical Testing: Tensile Properties
-
Objective: To measure the tensile strength and elongation at break of the plasticized PLA.
-
Procedure:
-
Prepare dumbbell-shaped specimens from the plasticized PLA sheets according to ASTM D638 standard.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).
-
Record the force and displacement data to calculate tensile strength and elongation at break.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating plasticizer efficiency in PLA.
Caption: Logical relationship for comparing plasticizer performance in PLA.
Conclusion
Citrate esters are proven, effective, and non-toxic plasticizers for PLA, significantly improving its flexibility and processability.[3] The quantitative data presented provides a solid baseline for their performance.
Based on an analysis of its physicochemical properties, Tetrahydrofurfuryl Alcohol (THFA) shows potential as a plasticizer for PLA due to its polarity which suggests good miscibility. However, its low molecular weight and high volatility are significant concerns that could lead to processing challenges and long-term performance issues such as plasticizer migration.[11][12][13]
For researchers and drug development professionals, while THFA may warrant exploratory investigation, citrate esters remain the more reliable and well-documented choice for plasticizing PLA in demanding applications. Further experimental studies are necessary to definitively determine the plasticizing efficiency of THFA in PLA and to address the potential challenges of volatility and migration.
References
- 1. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jungbunzlauer.com [jungbunzlauer.com]
- 6. Increase the elongation at break of poly (lactic acid) composites for use in food packaging films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tensile Behavior of 3D Printed Polylactic Acid (PLA) Based Composites Reinforced with Natural Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Effects of Process Parameters on Tensile Properties of 3D-Printed PLA Parts Fabricated with the FDM Method | MDPI [mdpi.com]
- 11. Tetrahydrofurfuryl Alcohol [drugfuture.com]
- 12. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 14. univarsolutions.com [univarsolutions.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. researchgate.net [researchgate.net]
Investigating the influence of THFA on reaction mechanisms compared to other media
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction rates, yields, and selectivity. In the pursuit of greener and more sustainable chemical processes, Tetrahydrofurfuryl Alcohol (THFA) has emerged as a versatile, bio-based solvent with a favorable environmental profile.[1] This guide provides an objective comparison of THFA's properties against conventional and alternative green solvents, with a focus on its potential influence on reaction mechanisms, using the palladium-catalyzed Heck reaction as a primary case study.
Solvent Properties: A Comparative Overview
A solvent's physical properties are fundamental to its function in a chemical reaction. These properties dictate solubility of reagents, reaction temperature, and ease of post-reaction workup. THFA possesses a unique combination of characteristics, including a high boiling point, miscibility with water, and excellent solvency power.[2][3] A comparison with a traditional polar aprotic solvent, N,N-Dimethylformamide (DMF), and a common green solvent, ethanol, is presented below.
Table 1: Comparison of Physical Properties of Selected Solvents
| Property | Tetrahydrofurfuryl Alcohol (THFA) | Ethanol | N,N-Dimethylformamide (DMF) |
| CAS Number | 97-99-4[4] | 64-17-5[5] | 68-12-2[6] |
| Molecular Weight ( g/mol ) | 102.13[4] | 46.07[5] | 73.09[7] |
| Boiling Point (°C) | 178[4] | 78.5[5] | 153[6] |
| Melting Point (°C) | -80[8] | -114.1[5] | -61[9] |
| Density (g/mL at 20°C) | 1.05[2] | 0.789 | 0.949[7] |
| Flash Point (°C) | 75[2] | 12.8[5] | 58[6] |
| Solubility in Water | Miscible[2] | Miscible[5] | Miscible[6] |
Influence on Reaction Mechanisms: The Heck Reaction Case Study
Table 2: Hypothetical Performance Comparison for a Model Heck Reaction (Note: Data for DMF and Ethanol is based on typical literature findings. THFA performance is projected based on its properties as a polar, protic, green solvent.)
| Solvent | Reaction Time (h) | Yield (%) | Reaction Temperature (°C) | Environmental Impact |
| N,N-Dimethylformamide (DMF) | 4 - 12 | 85 - 95 | 100 - 120 | High |
| Ethanol | 0.5 - 2 (Microwave) | 70 - 90 | 140 | Low |
| THFA (Projected) | 1 - 6 | 75 - 90 | 140 - 160 | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the Heck reaction in a conventional and a green solvent.
Experimental Protocol 1: Conventional Heck Reaction in DMF [11]
-
Preparation: To an anhydrous two-necked round-bottom flask under a nitrogen atmosphere, add the aryl bromide (1.0 equiv.), sodium acetate (2.0 equiv.), tetraethylammonium chloride (2.0 equiv.), and the palladium catalyst (e.g., Pd EnCat® 40, 1 mol%).
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF) to the flask to dissolve the reagents. Then, add the alkene (e.g., ethyl crotonate, 1.5 equiv.) to the mixture.
-
Reaction: Heat the mixture to 100-120°C and stir for the required time, monitoring the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Experimental Protocol 2: Green Heck Reaction in Ethanol with Microwave Irradiation [12]
-
Preparation: In a microwave vial, add the aryl bromide (1.0 equiv.), sodium acetate (2.5 equiv.), tetraethylammonium chloride (3.0 equiv.), and the palladium catalyst (e.g., Pd EnCat® 40, 0.8 mol%).
-
Solvent and Reagent Addition: Disperse the solid reagents in ethanol, and then add the alkene (1.0 equiv.).
-
Reaction: Heat the reaction mixture using microwave irradiation to 140°C for 30 minutes.
-
Work-up: After cooling, filter the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Understanding the mechanistic steps and experimental processes is enhanced through visualization. The following diagrams, rendered using Graphviz, illustrate a general experimental workflow and the catalytic cycles of key organic reactions.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[13][14][15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[17][18][19][20]
Caption: Simplified mechanism of the Cannizzaro reaction.[21][22][23][24][25]
References
- 1. Tetrahydrofurfuryl Alcohol - IFC [furan.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. specialchem.com [specialchem.com]
- 4. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 5. solventis.net [solventis.net]
- 6. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 7. kianresin.com [kianresin.com]
- 8. 四氢糠醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N,N-dimethylformamide [stenutz.eu]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 12. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. testbook.com [testbook.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. byjus.com [byjus.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. byjus.com [byjus.com]
- 23. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 24. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 25. tutoroot.com [tutoroot.com]
A Comparative Study of the Environmental Impact of THFA and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in research and development has necessitated a critical evaluation of the environmental footprint of commonly used laboratory solvents. Tetrahydrofurfuryl alcohol (THFA), a bio-based solvent, is gaining attention as a potential "green" alternative to traditional petroleum-derived solvents. This guide provides a comparative analysis of the environmental impact of THFA against other widely used solvents: Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Ethanol, and Acetone. The comparison is based on key environmental metrics, supported by experimental data and established testing protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key environmental and safety parameters for THFA and the selected alternative solvents.
Table 1: Environmental Fate and Impact
| Solvent | Source | Biodegradability | Global Warming Potential (GWP, kg CO2 eq./kg) |
| THFA | Bio-based (from agricultural biomass)[1][2] | Readily biodegradable[1][2] | Data not readily available; expected to be low due to bio-based origin. |
| THF | Petroleum-based | Inherently biodegradable, but not readily[3] | Recycled: 156 - 798 (average range)[4] |
| DMSO | Petroleum-based | Data not readily available; considered less harmful than many solvents | LCA data suggests lower impact than NMP[5] |
| NMP | Petroleum-based | Readily biodegradable[6] | Manufacturing has a high life cycle impact[7] |
| Ethanol | Bio-based (corn, sugarcane, etc.) or Petroleum-based | Readily biodegradable | Bio-based (corn): ~0.7 - 1.5 (cradle-to-gate)[8]. Significantly lower than gasoline[1][9][10]. |
| Acetone | Petroleum-based | Readily biodegradable[11][12] | Bio-based (via gas fermentation): -1.78 (carbon negative)[13][14][15][16]. Petrochemical: 2.55[13]. |
Table 2: Health and Safety Profile (GHS Classification)
| Solvent | Flammability | Acute Toxicity (Oral) | Skin Corrosion/Irritation | Serious Eye Damage/Irritation | Reproductive Toxicity | Specific Target Organ Toxicity (Single Exposure) | Carcinogenicity |
| THFA | Combustible liquid (Category 4)[17][18] | Harmful if swallowed[18] | Not classified | Causes serious eye irritation[17][18] | Suspected of damaging fertility or the unborn child (Category 2)[17] | Not classified | Not classified |
| THF | Highly flammable liquid and vapour (Category 2)[3][19][20][21] | Harmful if swallowed (Category 4)[3] | Not classified as irritant[19] | Causes serious eye irritation (Category 2A)[3][19][21] | Not classified | May cause respiratory irritation (Category 3)[3][19][22] | Suspected of causing cancer (Category 2)[3][19][21] |
| DMSO | Combustible liquid (Category 4)[23][24] | Not classified | Causes skin irritation (Category 2)[25] | Causes serious eye irritation (Category 2A)[25] | Not classified | May cause respiratory irritation (Category 3)[25] | Not classified as a carcinogen[23] |
| NMP | Combustible liquid[26] | Not classified as acutely toxic[27] | Causes skin irritation (Category 2)[12][26][27] | Causes serious eye irritation (Category 2)[12][26][27] | May damage the unborn child (Category 1B)[12][26][27][28] | May cause respiratory irritation (Category 3)[12][26][27] | Not classified as carcinogenic |
| Ethanol | Highly flammable liquid and vapour (Category 2) | Not classified as acutely toxic[29] | Not classified as irritant[29] | Causes serious eye irritation[29] | Not classified as a reproductive toxicant[29] | Not classified | Not classified as carcinogenic[29] |
| Acetone | Highly flammable liquid and vapour (Category 2)[11][30][31][32][33] | Not classified as acutely toxic | Not classified as irritant | Causes serious eye irritation (Category 2A)[11][30][32][33] | Not classified | May cause drowsiness or dizziness (Category 3)[11][30][33] | Not classified |
Experimental Protocols
The data presented in this guide is based on standardized and widely accepted experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the results are reproducible and comparable across different laboratories and studies.
Biodegradability Testing
The assessment of a solvent's biodegradability is crucial for understanding its persistence in the environment. The OECD Guidelines for the Testing of Chemicals, Section 3 , provides a suite of methods for this purpose. A commonly cited test for ready biodegradability is the OECD 301 series .
-
OECD 301: Ready Biodegradability: This series includes six methods (A-F) that screen for ready biodegradability in an aerobic aqueous medium[13][27]. The principle involves inoculating a solution of the test substance with microorganisms and measuring its degradation over 28 days by monitoring parameters like dissolved organic carbon (DOC) removal, CO2 production, or oxygen uptake[13]. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period[13]. For instance, the pass levels are 70% removal of DOC and 60% of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production for respirometric methods[13].
Toxicity Testing
Toxicological data is essential for evaluating the potential harm a solvent may pose to humans and ecosystems. The OECD Guidelines for the Testing of Chemicals, Section 4 , outlines the standards for health effects testing.
-
Acute Oral Toxicity (OECD 420, 423, 425): These methods are used to determine the median lethal dose (LD50) of a substance, which is the dose required to kill 50% of a test population. The Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425) are designed to estimate acute toxicity while minimizing the number of animals used[9][10].
-
Chronic Toxicity Studies (OECD 452) and Carcinogenicity Studies (OECD 451): These long-term studies assess the potential for a substance to cause adverse health effects, including cancer, after prolonged or repeated exposure[22].
Volatile Organic Compound (VOC) Emissions Measurement
VOC emissions from solvents contribute to air pollution and the formation of ground-level ozone. Standardized methods for their measurement are critical for assessing air quality impacts.
-
US EPA Method 18/25A and Method 320: These methods are used for the measurement of VOCs in emissions from stationary sources. Method 18/25A combines a gas chromatograph (GC) with a flame ionization detector (FID), while Method 320 utilizes a Fourier transform infrared (FTIR) spectrometer[7].
-
ASTM D2887: This standard test method is used for the determination of the boiling range distribution of petroleum fractions by gas chromatography and can be adapted for the analysis of volatile organic compounds[34].
Mandatory Visualization
Caption: Workflow of solvent lifecycle and associated environmental impacts.
Caption: Logical pathway illustrating the environmental advantages of THFA.
Conclusion
The selection of a solvent in a research or manufacturing setting has far-reaching environmental consequences. This guide provides a framework for comparing THFA with other common solvents based on available data.
Tetrahydrofurfuryl alcohol (THFA) presents a compelling case as a "greener" solvent. Its bio-based origin from renewable resources and its ready biodegradability are significant advantages.[1][2] While specific life cycle assessment data on its greenhouse gas emissions are not as readily available as for more established solvents, its production from biomass suggests a lower carbon footprint compared to its petroleum-derived counterparts. However, it is important to note its classification as a suspected reproductive toxicant, which necessitates appropriate handling and safety measures.
Traditional Solvents such as THF and NMP, while effective in many applications, are derived from finite fossil fuels and can have significant environmental and health impacts. NMP, in particular, is classified as a substance that may damage an unborn child.[12][26][27][28]
Bio-based alternatives like ethanol demonstrate a clear advantage in terms of reduced greenhouse gas emissions, especially when produced from sustainable feedstocks.[1][9][10] The potential for carbon-negative production of solvents like acetone through innovative technologies further highlights the shift towards a more sustainable chemical industry.[13][14][15][16]
Ultimately, the choice of solvent requires a holistic assessment of its performance, safety, and environmental impact throughout its entire lifecycle. This guide serves as a starting point for researchers and professionals to make more informed and environmentally responsible decisions in their work.
References
- 1. usda.gov [usda.gov]
- 2. osti.gov [osti.gov]
- 3. gjchemical.com [gjchemical.com]
- 4. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. engineering.rowan.edu [engineering.rowan.edu]
- 8. esu-services.ch [esu-services.ch]
- 9. Looking at Ethanol’s Lifecycle Emissions from ‘From Well to Wheels’ [agriculture.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemsupply.com.au [chemsupply.com.au]
- 12. rcilabscan.com [rcilabscan.com]
- 13. osti.gov [osti.gov]
- 14. lanzatech.com [lanzatech.com]
- 15. researchgate.net [researchgate.net]
- 16. info.ornl.gov [info.ornl.gov]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. synerzine.com [synerzine.com]
- 19. chemos.de [chemos.de]
- 20. carlroth.com [carlroth.com]
- 21. fishersci.com [fishersci.com]
- 22. gestis-database.dguv.de [gestis-database.dguv.de]
- 23. louisville.edu [louisville.edu]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. greenfield.com [greenfield.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. chemos.de [chemos.de]
- 28. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 29. chemos.de [chemos.de]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. nj.gov [nj.gov]
- 32. CCOHS: Acetone [ccohs.ca]
- 33. chemos.de [chemos.de]
- 34. researchgate.net [researchgate.net]
Detecting Trace Tetrahydrofurfuryl Alcohol: A Comparative Guide to Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of trace amounts of residual solvents and potential impurities are critical in pharmaceutical manufacturing to ensure product quality, safety, and regulatory compliance. Tetrahydrofurfuryl alcohol (THFA), a versatile solvent used in various industrial applications, can sometimes be present as a residual impurity in pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the detection of trace levels of THFA, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparison of Validated Analytical Methods for Trace THFA Detection
The selection of an appropriate analytical technique for trace THFA analysis depends on several factors, including the sample matrix, required sensitivity, and the presence of other interfering compounds. Both GC-MS and HPLC-UV offer robust and reliable approaches for this purpose. Below is a summary of typical validation parameters for each method, compiled from established analytical practices.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 1 - 15 µg/mL |
| Linearity (Correlation Coefficient, R²) | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Precision (% RSD) | ≤ 10% | ≤ 10% |
| Specificity | High (Mass Spectrometry provides mass-to-charge ratio) | Moderate (Dependent on chromatographic separation from interfering compounds) |
Experimental Workflows and Logical Relationships
The validation of an analytical method follows a structured workflow to ensure it is fit for its intended purpose. The following diagram illustrates the key stages involved in the validation process for detecting trace amounts of THFA.
Figure 1. General workflow for the validation of an analytical method.
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. Below are representative protocols for the analysis of trace THFA by GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and specific, making it suitable for the detection of very low levels of THFA, especially in complex matrices.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the sample into a headspace vial.
-
Add a suitable solvent (e.g., Dimethyl sulfoxide (DMSO)) and an internal standard.
-
Seal the vial and vortex to ensure complete dissolution.
2. GC-MS Conditions:
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 240°C at 25°C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Detection: Mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitor characteristic ions for THFA (e.g., m/z 83, 53, 43).
3. Validation Parameters:
-
Linearity: Prepare a series of calibration standards of THFA in the chosen solvent over a concentration range relevant to the expected impurity levels.
-
Accuracy: Perform recovery studies by spiking a known amount of THFA into a placebo sample matrix at three different concentration levels.
-
Precision: Analyze replicate preparations of a homogenized sample to determine repeatability and intermediate precision.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank sample, a placebo sample, and a sample spiked with THFA and potential interfering compounds to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
HPLC-UV is a widely available and robust technique suitable for the routine quality control of THFA in various samples.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 80:20 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 210 nm.
3. Validation Parameters:
-
Linearity: Prepare calibration standards of THFA in the mobile phase across a range of concentrations.
-
Accuracy: Conduct recovery studies by spiking the analyte into a placebo matrix at low, medium, and high concentrations.
-
Precision: Assess repeatability by analyzing multiple preparations of the same sample and intermediate precision by having different analysts perform the analysis on different days.
-
LOD and LOQ: Calculate from the calibration curve's standard deviation of the y-intercept and its slope, or by determining the signal-to-noise ratio.
-
Specificity: Demonstrate the ability to separate THFA from other potential impurities and degradation products by analyzing spiked samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
Conclusion
Both GC-MS and HPLC-UV are suitable and validated methods for the determination of trace amounts of THFA. GC-MS generally offers higher sensitivity and specificity, making it ideal for challenging matrices or when very low detection limits are required. HPLC-UV is a robust and widely accessible technique that is well-suited for routine quality control applications. The choice between these methods should be based on the specific requirements of the analysis, including the expected concentration of THFA, the complexity of the sample matrix, and the available instrumentation. Proper validation of the chosen method is essential to ensure reliable and accurate results for regulatory submissions and product release.
Efficacy of Tetrahydrofurfuryl acetate in specific named reactions (e.g., Suzuki, Heck)
Currently, there is a notable absence of published experimental data on the use of Tetrahydrofurfuryl acetate as a solvent or reagent in Suzuki-Miyaura or Heck cross-coupling reactions. While the scientific community is actively exploring greener and more sustainable alternatives to conventional solvents in palladium-catalyzed reactions, this compound has not yet emerged as a documented candidate in this specific context. This guide, therefore, serves to provide a comparative framework of commonly used solvents and reagents for these reactions, against which this compound could be evaluated in future research.
The Landscape of Suzuki and Heck Reactions: Solvents and Alternatives
The Suzuki-Miyaura and Heck reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2][3] The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, reaction time, and catalyst stability.[4][5]
Traditionally, these reactions have been performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene.[1][3][4] However, due to growing environmental and safety concerns, the focus has shifted towards identifying and utilizing more sustainable "green" solvents.[6][7] This includes water, alcohols, and bio-derived solvents.[2][8][9]
Table 1: Common Solvents for Suzuki and Heck Reactions
| Solvent Class | Examples | Typical Reaction Conditions & Performance |
| Polar Aprotic | DMF, NMP, Dioxane, THF, Acetonitrile | Often provide good solubility for reagents and catalysts, leading to high yields. However, they can be toxic and difficult to remove.[3][4] |
| Aromatic Hydrocarbons | Toluene, Xylenes | Commonly used, particularly in industrial settings. Can facilitate high reaction temperatures. |
| Alcohols | Methanol, Ethanol, Isopropanol | Greener alternatives that can participate in the reaction mechanism in some cases. Often used in combination with water.[10] |
| Water | - | A highly sustainable and non-toxic solvent. Can be used in biphasic systems or as the sole solvent, often with water-soluble catalysts and bases.[2][8] |
| Ethers | 2-Methyl-THF, Di-n-butyl ether | Offer a greener profile compared to some traditional polar aprotic solvents. |
| "Green" Solvents | Propylene Carbonate, N-Hydroxyethylpyrrolidone (HEP) | Emerging alternatives with favorable environmental profiles. Studies have shown good performance in specific cross-coupling reactions.[6][9][11] |
Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a generalized experimental workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This workflow would be applicable for testing the efficacy of a new solvent like this compound.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocol (Hypothetical for this compound)
The following is a hypothetical experimental protocol for a Suzuki-Miyaura coupling reaction using this compound as a solvent. This protocol is based on standard procedures for similar reactions and would need to be optimized for this specific solvent.
Objective: To evaluate the efficacy of this compound as a solvent in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
This compound (5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add palladium(II) acetate, triphenylphosphine, and this compound.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Future Directions
To ascertain the efficacy of this compound in Suzuki and Heck reactions, systematic studies are required. These studies should involve:
-
Screening of Reaction Conditions: Investigating the effect of different palladium catalysts, ligands, bases, and temperatures in this compound.
-
Substrate Scope: Evaluating the performance of this compound with a wide range of aryl halides, boronic acids (for Suzuki), and alkenes (for Heck).
-
Comparative Studies: Directly comparing the results obtained in this compound with those from established solvent systems under identical conditions.
-
Mechanistic Investigations: Exploring the role of this compound in the catalytic cycle, including its potential coordinating effects with the palladium catalyst.
The generation of such data will be crucial in determining whether this compound can be a viable and potentially "greener" alternative in the chemist's toolkit for these important cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Solubility of Common Reagents in Green Solvents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance with Supporting Experimental Data
The shift towards sustainable chemistry has put a spotlight on "green solvents" – alternatives that are less hazardous to health and the environment compared to their traditional counterparts. For laboratory researchers and professionals in drug development, the solubility of common reagents in these green solvents is a critical parameter for reaction feasibility, purification, and formulation. This guide provides a comparative overview of the solubility of several common reagents in a selection of green solvents, supported by experimental data and detailed protocols.
Comparative Solubility Data
The following table summarizes the quantitative solubility of common active pharmaceutical ingredients (APIs) and laboratory reagents in various green solvents. It is important to note that solubility is highly dependent on temperature and the specific composition of the solvent mixture.
| Reagent | Green Solvent | Temperature (°C) | Solubility |
| Ibuprofen | Ethanol | 25 | ~0.7 g/g of solvent |
| Ethanol-Water (50:50 w/w) | 25 | Significantly lower than in pure ethanol | |
| 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | 25 | Higher than in water | |
| Paracetamol | Water | 25 | ~14 mg/mL |
| Ethanol | 25 | ~150 mg/mL | |
| 1-hexyl-3-methylimidazolium hexafluorophosphate ([HMIM][PF6]) | 25 | Higher than in water and [BMIM][PF6] | |
| Sodium Chloride | Water | 25 | 359 g/L |
| Glycerol | 25 | 100 g/kg of solvent[1] | |
| Ethanol | 25 | 0.65 g/kg of solvent[2] | |
| Benzoic Acid | Water | 25 | 3.44 g/L[3] |
| Ethanol | 20 | ~34 g/L[4] | |
| Choline chloride:Urea (1:2 molar ratio) - a Deep Eutectic Solvent | Ambient | High solubility | |
| Potassium Iodide | Water | 20 | 1400 g/L[5] |
| Glycerol | 25 | 400 g/L[6] | |
| Ethanol | 25 | 18.8 g/L[6] |
Experimental Protocols
Accurate and reproducible solubility data is underpinned by robust experimental methodologies. Below are detailed protocols for common methods used to determine the solubility of a solid in a liquid solvent.
Protocol 1: Shake-Flask Method (Thermodynamic Solubility)
This method determines the equilibrium solubility of a compound in a solvent.
Materials:
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
The solute (reagent) and solvent of interest
Procedure:
-
Preparation: Add an excess amount of the solid reagent to a vial containing a known volume or mass of the green solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification: Analyze the concentration of the reagent in the filtered solution using a pre-calibrated analytical method (e.g., measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer or determining the peak area with HPLC).
-
Calculation: The determined concentration represents the thermodynamic solubility of the reagent in the green solvent at that specific temperature.
Protocol 2: High-Throughput Screening (HTS) Method (Kinetic Solubility)
This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.
Materials:
-
96-well microplates
-
Automated liquid handling system
-
Plate reader (e.g., nephelometer, UV-Vis spectrophotometer)
-
Stock solution of the reagent in a highly soluble solvent (e.g., DMSO)
-
The green solvent of interest
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the reagent in a solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Use an automated liquid handler to perform serial dilutions of the stock solution directly in the wells of a 96-well plate containing the green solvent.
-
Precipitation Detection: After a short incubation period, analyze the plate using a nephelometer to detect the point at which the compound precipitates out of solution (indicated by light scattering). Alternatively, a UV-Vis plate reader can be used to measure the decrease in absorbance of the dissolved compound.
-
Determination of Kinetic Solubility: The concentration at which precipitation is first observed is recorded as the kinetic solubility.
Green Solvent Selection Workflow
The selection of an appropriate green solvent involves considering multiple factors beyond just solubility. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for selecting an optimal green solvent.
References
Assessing the impact of solvent choice on product stereoselectivity: a case for THFA
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of solvent can be a critical determinant of success. While often considered an inert medium, the solvent can actively influence the stereochemical outcome of a reaction. This guide assesses the impact of tetrahydrofurfuryl alcohol (THFA), a bio-based and sustainable solvent, on product stereoselectivity, comparing its performance against other common solvents in the context of a well-documented asymmetric chemical transformation.
THFA's Role in Modulating Stereoselectivity
Tetrahydrofurfuryl alcohol (THFA) is a polar, protic solvent derived from the hydrogenation of furfural.[1][2] Its unique structure, featuring both a cyclic ether and a primary alcohol, allows it to engage in hydrogen bonding and coordinate with metal centers, thereby influencing the transition state of a reaction. This interaction can create a more ordered and sterically defined environment around the catalyst and reactants, leading to higher stereoselectivity.
One notable example is the enantioselective reduction of ketones. In these reactions, THFA is not merely a solvent but an active component that modifies the reducing agent, leading to significant improvements in enantiomeric excess (ee).
Comparative Analysis: Asymmetric Ketone Reduction
A key demonstration of THFA's impact is in the cobalt-catalyzed enantioselective reduction of ketones using sodium borohydride (NaBH₄). Research has shown that pre-modifying the borohydride reagent with specific alcohols is crucial for achieving high enantioselectivity.[3][4] In this system, THFA has been shown to be a highly effective additive, often outperforming other alcohols.
Experimental Protocol: Cobalt-Catalyzed Enantioselective Reduction of Acetophenone
The following is a representative experimental protocol for the asymmetric reduction of acetophenone, illustrating the role of alcohol additives in modifying the borohydride reagent.[4]
Materials:
-
Acetophenone (substrate)
-
Sodium borohydride (NaBH₄) (reducing agent)
-
(S,S)-N,N'-Bis(2-quinolylmethylene)-1,2-cyclohexanediaminatocobalt(II) (chiral catalyst)
-
Chloroform (solvent)
-
Alcohol additive (e.g., Tetrahydrofurfuryl alcohol (THFA), Ethanol, Methanol)
Procedure:
-
A suspension of sodium borohydride (0.75 mmol) is prepared in chloroform (10 mL) at 20°C.
-
The selected alcohol additive (e.g., THFA, 0.75 mmol) is added to the suspension and stirred for 15 minutes to allow for the formation of the modified borohydride reagent.
-
A solution of the chiral cobalt(II) catalyst (0.025 mmol) in chloroform is added to the mixture.
-
A solution of acetophenone (0.50 mmol) in chloroform is then added.
-
The reaction is stirred at 20°C for 24 hours.
-
The reaction is quenched, and the product, 1-phenylethanol, is isolated and purified.
-
The enantiomeric excess (ee) of the product is determined using chiral high-performance liquid chromatography (HPLC).
Data Presentation: Impact of Alcohol Additive on Enantioselectivity
The choice of alcohol used to modify the sodium borohydride has a profound effect on the stereochemical outcome of the reduction of acetophenone. The following table summarizes the comparative performance of THFA against other common alcohol additives under the conditions described above.
| Entry | Alcohol Additive (1.5 eq) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methanol | 99 | 81 |
| 2 | Ethanol | 99 | 86 |
| 3 | THFA | 99 | 89 |
| 4 | Isopropanol | 99 | 83 |
| 5 | tert-Butanol | 99 | 80 |
Data sourced from a study on enantioselective borohydride reductions catalyzed by optically active cobalt complexes.[4]
The data clearly indicates that while all tested alcohols facilitate the reaction, THFA provides the highest enantiomeric excess (89% ee) , demonstrating its superior ability to create a highly selective reaction environment. Further optimization, involving a combination of THFA and ethanol as additives, has been shown to push the enantioselectivity even higher, to 94% ee.[4]
Mechanistic Insight and Logical Workflow
The enhanced stereoselectivity observed with THFA can be attributed to the in-situ formation of a more sterically demanding and structurally defined reducing agent. The alcohol reacts with sodium borohydride to form sodium alkoxyborohydrides. These modified hydrides, particularly those derived from bulky or chelating alcohols like THFA, interact with the chiral cobalt catalyst and the ketone substrate in a more organized transition state, favoring the formation of one enantiomer over the other.
The logical workflow for this process, from reagent modification to the stereoselective product formation, can be visualized as follows:
Caption: Workflow of THFA-enhanced asymmetric reduction.
Conclusion
The case of cobalt-catalyzed asymmetric ketone reduction clearly demonstrates that tetrahydrofurfuryl alcohol is more than just a green solvent; it can be a key effector of stereoselectivity. By participating in the reaction to form a modified reducing agent, THFA helps to construct a highly organized chiral environment, leading to superior enantiomeric excesses compared to other common alcohols. For researchers, scientists, and drug development professionals, considering THFA not only aligns with sustainability goals but also offers a powerful tool to optimize the stereochemical outcome of critical synthetic transformations. The presented data underscores the importance of solvent and additive screening in asymmetric catalysis and highlights THFA as a compelling choice for enhancing product stereoselectivity.
References
Safety Operating Guide
Proper Disposal of Tetrahydrofurfuryl Acetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of Tetrahydrofurfuryl acetate, tailored for researchers, scientists, and drug development professionals.
This compound, a combustible liquid, requires careful handling and adherence to specific disposal protocols to mitigate safety risks and comply with regulatory standards.[1][2][3] Improper disposal can lead to safety hazards and environmental contamination. This document outlines the necessary steps for its safe removal from the laboratory, in accordance with federal and state regulations.
Essential Safety and Handling Information
Before proceeding with disposal, it is crucial to characterize the waste. This compound is classified as a Category 4 combustible liquid.[2][3] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate personal protective equipment, including:
-
Protective gloves
-
Eye protection (safety glasses or goggles)
-
Protective clothing to prevent skin exposure[2]
Spill Cleanup: In the event of a spill, absorb the liquid with a non-combustible material such as sand, diatomite, or acid binders.[1] The contaminated absorbent material must then be disposed of as hazardous waste according to the procedures outlined below.[1] Do not allow the product to enter the sewage system.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 637-64-9 | [1] |
| EC Number | 211-296-8 | [1] |
| Molecular Weight | 144.17 g/mol | |
| Density | 1.061 g/mL at 25 °C | |
| Boiling Point | 194-195 °C | |
| Flash Point | 84 °C (183.2 °F) - closed cup | [4] |
| Classification | Combustible liquid (Category 4) | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA) and state environmental agencies.[5]
Experimental Protocol: Waste Disposal
-
Waste Characterization: Identify the waste as this compound. Note that it is a combustible liquid.[1][2][3]
-
Containerization:
-
Use a designated, properly labeled, and sealed waste container.
-
The container must be in good condition and not leaking.[6]
-
Ensure the label clearly indicates "Hazardous Waste" and lists the contents, including "this compound."
-
-
Storage:
-
Engage a Licensed Waste Disposal Company:
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1][7] It must not be disposed of with household garbage.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
